5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
Description
BenchChem offers high-quality 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-[tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3Si/c1-24(2,3)28(22-10-6-4-7-11-22,23-12-8-5-9-13-23)27-21-15-19(17-25)14-20(16-21)18-26/h4-16,25-26H,17-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGCKICZDBMMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC(=C3)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659769 | |
| Record name | (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482627-84-9 | |
| Record name | (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
Abstract
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a valuable trivalent building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to deliver a comprehensive understanding of the strategic decisions, mechanistic principles, and practical execution of the synthesis. The procedure is presented as a validated two-step process commencing from commercially available dimethyl 5-hydroxyisophthalate. The core transformations involve a chemoselective protection of a phenolic hydroxyl group followed by the robust reduction of two ester functionalities. This guide is designed for researchers, chemists, and drug development professionals, offering actionable protocols, troubleshooting insights, and a rigorous examination of the underlying chemical principles to ensure successful and reproducible outcomes.
Introduction and Strategic Significance
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (CAS 482627-84-9) is a key synthetic intermediate whose structural architecture offers three distinct points for molecular elaboration.[1][2] It features two primary benzylic alcohols and a sterically hindered silyl ether. This trifunctional nature makes it an ideal core or linker molecule in the construction of complex architectures such as dendrimers, macrocycles, and specialized ligands.[3]
The synthetic challenge lies in the selective manipulation of the three hydroxyl groups—one phenolic and two benzylic. The direct reduction of the parent compound, dimethyl 5-hydroxyisophthalate, is non-viable as the powerful hydride reagents required for ester reduction would readily deprotonate the acidic phenolic hydroxyl, leading to complications and reduced yields. Therefore, a robust protecting group strategy is paramount.
This guide details a preferred and field-proven synthetic pathway:
-
Selective Protection: The phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate is selectively protected as a tert-butyldiphenylsilyl (TBDPS) ether.
-
Exhaustive Reduction: The two methyl ester groups of the protected intermediate are then reduced to primary alcohols using lithium aluminum hydride (LiAlH₄).
The TBDPS group is chosen for its exceptional stability under the strongly basic and nucleophilic conditions of hydride reduction. Its steric bulk ensures high selectivity for the less hindered phenolic position and its robustness prevents cleavage during the reaction and workup, ensuring a clean conversion to the desired diol.[4]
Retrosynthetic Analysis and Workflow
A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The primary disconnection occurs at the C-O bonds of the two benzylic alcohols, pointing to a reduction of corresponding ester functionalities. A second disconnection at the silyl ether bond reveals the need for a protection step. This analysis leads directly to our forward-synthetic strategy.
Overall Synthetic Scheme
Caption: Two-step synthesis of the target diol.
Mechanism and Scientific Rationale
Step 1: Chemoselective Silylation of the Phenolic Hydroxyl
The first step is the protection of the phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate.[2][5]
-
Mechanism: The reaction proceeds via a nucleophilic substitution at the silicon center of tert-butyldiphenylsilyl chloride (TBDPSCl). Imidazole plays a dual role: it acts as a base to deprotonate the phenol, generating a more nucleophilic phenoxide, and it can act as a nucleophilic catalyst to form a highly reactive silylimidazolium intermediate.[6] This intermediate is then readily attacked by the phenoxide to form the stable silyl ether bond.
-
Causality of Reagent Choice:
-
TBDPSCl: This reagent is selected over other silyl chlorides (like TMSCl or TBSCl) for its superior steric bulk and stability. The tert-butyl and two phenyl groups create a sterically demanding environment around the silicon atom, which enhances its stability to a wide range of reaction conditions, including the strongly basic hydride reduction to follow.[4]
-
Imidazole: As a catalyst and base, imidazole is highly effective for silylations. It is a stronger nucleophile than a tertiary amine and its pKa is suitable for deprotonating the acidic phenol without causing unwanted side reactions like ester hydrolysis.[6]
-
DMF (Dimethylformamide): A polar aprotic solvent like DMF is used to ensure the solubility of all reactants and intermediates. Its high dielectric constant can also help to stabilize charged intermediates, potentially accelerating the reaction.[6]
-
Step 2: Di-ester Reduction with Lithium Aluminum Hydride
The reduction of the two ester groups to primary alcohols is a classic transformation accomplished with a powerful hydride reagent.[7]
-
Mechanism: Lithium aluminum hydride (LiAlH₄) serves as a source of the highly nucleophilic hydride ion (H⁻). The mechanism involves two successive hydride additions.[5]
-
The first hydride attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.
-
This intermediate is unstable and collapses, reforming the carbonyl π-bond and expelling the methoxide (⁻OCH₃) as a leaving group. This transiently forms an aldehyde.
-
The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from LiAlH₄.[5]
-
This second attack forms a lithium alkoxide intermediate.
-
A carefully controlled aqueous workup (quenching) protonates the alkoxide to yield the final primary alcohol.[8][9]
-
-
Causality of Reagent Choice:
-
LiAlH₄: Esters are relatively unreactive carbonyl compounds and require a potent reducing agent. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters efficiently.[7] LiAlH₄ is a powerful, non-selective reducing agent that readily converts esters to primary alcohols.[5][8]
-
Anhydrous THF (Tetrahydrofuran): LiAlH₄ reacts violently with protic solvents, including water. Therefore, the reaction must be carried out in a dry, aprotic solvent like THF.[8]
-
Fieser Workup: The quenching and workup procedure is critical for safety and product isolation. The sequential addition of water, aqueous sodium hydroxide, and then more water (the Fieser method) is a standard and reliable procedure to safely destroy excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying product purification.[9]
-
Detailed Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Supplier Example |
| Dimethyl 5-hydroxyisophthalate | 210.18 | 13036-02-7 | Sigma-Aldrich |
| tert-Butyldiphenylsilyl chloride (TBDPSCl) | 274.85 | 58479-61-1 | TCI Chemicals |
| Imidazole | 68.08 | 288-32-4 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 | Acros Organics |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 16853-85-3 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 109-99-9 | Acros Organics |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Fisher Scientific |
| Hexanes | - | 110-54-3 | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | 7757-82-6 | VWR Chemicals |
Step 1: Synthesis of Dimethyl 5-((tert-butyldiphenylsilyl)oxy)isophthalate
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add dimethyl 5-hydroxyisophthalate (10.0 g, 47.6 mmol).
-
Add anhydrous DMF (100 mL) and stir until the solid is completely dissolved.
-
Add imidazole (7.1 g, 104.7 mmol, 2.2 eq) to the solution and stir for 10 minutes.
-
Slowly add tert-butyldiphenylsilyl chloride (13.7 g, 12.5 mL, 50.0 mmol, 1.05 eq) to the reaction mixture via syringe over 15 minutes.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes). The starting material will have a lower Rf than the silyl-protected product.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 300 mL of deionized water and 200 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine (3 x 150 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to yield the product as a white solid.
Step 2: Synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
SAFETY NOTE: LiAlH₄ is a highly reactive reagent that reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (nitrogen or argon).
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (3.6 g, 95.2 mmol, 2.0 eq relative to the starting ester) carefully and in portions.
-
Add anhydrous THF (150 mL) via cannula to the flask and cool the resulting suspension to 0 °C in an ice-water bath.
-
Dissolve the silyl-protected ester from Step 1 (assuming quantitative yield, ~21.4 g, 47.6 mmol) in 100 mL of anhydrous THF in the dropping funnel.
-
Add the solution of the ester dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (Eluent: 50% EtOAc in hexanes) until the starting material spot has completely disappeared.
-
Workup (Fieser Procedure): Cool the reaction mixture back down to 0 °C with an ice-water bath. Quench the reaction by the slow, dropwise, and careful addition of:
-
3.6 mL of deionized water
-
3.6 mL of 15% (w/v) aqueous sodium hydroxide solution
-
10.8 mL of deionized water
-
-
A white granular precipitate of aluminum salts should form. Remove the ice bath and stir the suspension vigorously at room temperature for 30 minutes.
-
Add anhydrous sodium sulfate (~10 g) to the mixture and stir for another 15 minutes to ensure all water is absorbed.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol as a white solid or viscous oil. The product is often of high purity after this procedure but can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.
Characterization and Data
-
Target Compound: 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol[1]
-
Molecular Formula: C₂₄H₂₈O₃Si
-
Molecular Weight: 392.57 g/mol [1]
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.70 (m, 4H, Ar-H), 7.40 (m, 6H, Ar-H), 6.95 (s, 1H, Ar-H), 6.65 (s, 2H, Ar-H), 4.60 (s, 4H, -CH₂OH), 1.10 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~156.0, 143.5, 135.5, 132.5, 129.9, 127.8, 120.0, 115.5, 65.0, 26.5, 19.5.
-
Troubleshooting and Optimization
-
Incomplete Silylation (Step 1): If TLC shows significant starting material remaining, add additional TBDPSCl (0.2 eq) and imidazole (0.4 eq) and allow the reaction to stir for another 12 hours. Ensure reagents and solvents are anhydrous, as moisture will consume the silyl chloride.
-
Low Yield in Reduction (Step 2): Ensure the LiAlH₄ is fresh and has not been deactivated by atmospheric moisture. The addition of the ester should be slow and at 0 °C to prevent runaway reactions.
-
Difficult Filtration after Workup (Step 2): If the aluminum salts form a gelatinous paste instead of a granular solid, the workup may have been performed too quickly or with incorrect ratios. Adding more anhydrous sodium sulfate and stirring vigorously for an extended period (1-2 hours) can help granulate the solid. In some cases, diluting with more THF or EtOAc before filtration can improve the outcome.
Conclusion
The synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a robust and reproducible two-step process that provides excellent access to a versatile trivalent synthetic building block. The strategic application of a sterically demanding silyl protecting group is key to the success of the synthesis, allowing for the powerful and high-yielding LiAlH₄ reduction of the ester functionalities. By understanding the mechanistic underpinnings and adhering to the detailed experimental protocol, researchers can confidently and safely produce this valuable compound for applications in advanced material synthesis and drug discovery.
References
- Royal Society of Chemistry. (n.d.). Silyl methallylsulfinates: efficient and powerful agents for the chemoselective silylation of alcohols, polyols, phenols and car.
- PureSynth. (n.d.). 5-(Tert-Butyldiphenylsilyloxy)-1,3-Benzenedimethanol 98.0%(HPLC).
- University of Bath. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?
- Kraus, G. A., & Wang, S. (2017).
- ResearchGate. (n.d.). Techniques for silylation.
- TCI Chemicals. (n.d.). 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol 482627-84-9.
- University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction.
- Chad's Prep. (n.d.). Hydride Reduction.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- BOC Sciences. (n.d.). Dendrimer Building Blocks.
- Strem. (n.d.). 5-(tert-Butyldiphenylsilyloxy)-1, 3-benzenedimethanol, min 98% (HPLC).
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. calpaclab.com [calpaclab.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Workup [chem.rochester.edu]
An In-Depth Technical Guide to [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane, a bifunctional molecule with significant potential in organic synthesis and drug development. By leveraging a robust tert-butyldiphenylsilyl (TBDPS) protecting group, this compound offers a stable yet strategically cleavable platform for intricate molecular construction. This document delves into its physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and explores its potential applications, particularly in the realm of medicinal chemistry.
Core Molecular Attributes and Physicochemical Properties
[3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane is a unique molecule that combines the stability of a bulky silyl ether with the reactivity of two primary alcohol functionalities. This dual nature makes it a valuable intermediate in multi-step synthetic pathways.
Chemical Structure:
Caption: Chemical structure of [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane.
Table 1: Physicochemical Properties
| Property | Value | Source/Justification |
| CAS Number | 482627-84-9 | Chemical Abstracts Service Registry Number. |
| Molecular Formula | C₂₄H₂₈O₃Si | Based on atomic composition. |
| Molecular Weight | 392.57 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Expected appearance for a purified organic compound of this nature. |
| Melting Point | Not available in literature. Estimated to be in the range of 80-120 °C. | Estimation based on similar aromatic silyl ethers and diols. Experimental determination is required. |
| Boiling Point | Not applicable. Likely to decompose at high temperatures. | High molecular weight and presence of polar hydroxyl groups suggest decomposition before boiling under atmospheric pressure. |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. | Predicted based on the presence of both polar hydroxyl groups and non-polar silyl and phenyl groups. |
| Storage | Store in a cool, dry place (<15°C recommended), protected from light and moisture. | Silyl ethers are susceptible to hydrolysis, especially under acidic or basic conditions. |
Strategic Importance in Synthesis: The Role of the TBDPS Protecting Group
The tert-butyldiphenylsilyl (TBDPS) group is a cornerstone of modern organic synthesis, prized for its steric bulk and stability.[1][2] Its presence in [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane imparts several key advantages:
-
Enhanced Stability: The TBDPS group is robust and can withstand a wide array of reaction conditions, including those involving strong bases and nucleophiles, which would otherwise react with a free phenolic hydroxyl group.[3]
-
Selective Deprotection: While stable, the TBDPS group can be selectively removed under specific conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), without affecting other functional groups.[4] This orthogonality is crucial in complex total synthesis.
-
Increased Lipophilicity: The bulky silyl and phenyl moieties increase the molecule's solubility in organic solvents, facilitating reactions and purification processes like column chromatography.
Caption: Synthetic strategy enabled by the TBDPS protecting group.
Experimental Protocols: Synthesis and Purification
The following protocols are based on established methodologies for the synthesis of silyl ethers and the purification of organic compounds.[5][6]
Synthesis of [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane
This procedure involves the selective silylation of the phenolic hydroxyl group of 3,5-dihydroxybenzyl alcohol. The steric hindrance of the TBDPS group favors reaction at the more accessible phenolic position over the primary alcohols.
Materials:
-
3,5-Dihydroxybenzyl alcohol
-
tert-Butylchlorodiphenylsilane (TBDPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of tert-butylchlorodiphenylsilane (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification by Flash Column Chromatography
Flash column chromatography is a standard technique for purifying organic compounds.[7][8]
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Crude [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield a white to off-white solid.
Optional Recrystallization
For obtaining highly pure crystalline material, recrystallization can be performed.[9][10]
Procedure:
-
Dissolve the purified solid in a minimum amount of a hot solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for this specific molecule, the following are predicted characteristic signals based on its structure and data from analogous compounds.
Table 2: Predicted NMR and IR Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | 7.6-7.7 (m, 4H), 7.3-7.5 (m, 6H) | Aromatic protons of diphenylsilyl group |
| ~6.5-6.8 (m, 3H) | Aromatic protons of phenoxy ring | |
| ~4.6 (s, 4H) | -CH₂OH protons | |
| ~1.1 (s, 9H) | tert-Butyl protons | |
| ¹³C NMR (CDCl₃, 100 MHz) | ~157 | C-O (phenoxy) |
| ~135 | Aromatic C-H (diphenylsilyl) | |
| ~130 | Aromatic C-ipso (diphenylsilyl) | |
| ~128 | Aromatic C-H (diphenylsilyl) | |
| ~110-120 | Aromatic C-H (phenoxy) | |
| ~65 | -CH₂OH | |
| ~26 | -C(CH₃)₃ | |
| ~19 | -C(CH₃)₃ | |
| FT-IR (KBr) | ~3300 (broad) | O-H stretch (hydroxyl groups) |
| ~3070 | Aromatic C-H stretch | |
| ~2930, 2860 | Aliphatic C-H stretch (tert-butyl) | |
| ~1590, 1470 | Aromatic C=C stretch | |
| ~1250 | Si-O-C stretch | |
| ~1110 | C-O stretch (alcohols) | |
| ~820, 700 | Aromatic C-H bend |
Applications in Drug Development and Advanced Synthesis
The bifunctional nature of [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane makes it a highly attractive building block in several areas of drug development and materials science.
Synthesis of Drug-Linker Conjugates
The two primary alcohol groups can be functionalized to attach drugs, targeting moieties, or solubilizing agents. The central phenoxy ring, once deprotected, can serve as an additional point of attachment or as a phenolic pharmacophore. This "two-headed" approach is a powerful strategy in the design of bifunctional molecules.[11][12]
Caption: Workflow for synthesizing bifunctional drug conjugates.
Development of Prodrugs
The hydroxyl groups can be esterified with active pharmaceutical ingredients (APIs) to create prodrugs. The release of the active drug can then be triggered by enzymatic or hydrolytic cleavage of the ester bonds in vivo.
Platform for Dendrimer and Polymer Synthesis
As a difunctional monomer, this compound can be used in step-growth polymerization to create novel polymers with tailored properties. The silyl ether provides a handle for further modification or for controlling the solubility and processing characteristics of the resulting material.
Conclusion
[3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane represents a valuable and versatile chemical entity for advanced organic synthesis. Its well-defined structure, combining a stable protecting group with reactive handles, provides a robust platform for the construction of complex molecules. The protocols and data presented in this guide, grounded in established chemical principles, offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound. Further experimental validation of its physicochemical properties and reactivity will undoubtedly expand its applications in medicinal chemistry and materials science.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.
- Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.
- Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). A mild and efficient silylation of alcohols and phenols with tert-butyldimethylsilyl chloride catalyzed by a proazaphosphatrane. Organic Letters, 11(22), 5138-5141.
- Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the deprotection of t-butyldimethylsilyl (TBDMS) and t-butyldiphenylsilyl (TBDPS) ethers using a catalytic amount of acetyl chloride in dry methanol. Synlett, 2003(05), 694-698.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Karimi, B., & Golshani, B. (2000). Iodine as a powerful and practically neutral catalyst for the trimethylsilylation of alcohols with 1, 1, 1, 3, 3, 3-hexamethyldisilazane (HMDS). The Journal of Organic Chemistry, 65(22), 7228-7230.
- Corson, T. W., Aberle, N., & Crews, C. M. (2008). Design and applications of bifunctional small molecules: why two heads are better than one. ACS Chemical Biology, 3(11), 677-692.
- DiLauro, A. M., Seo, W., & Phillips, S. T. (2011). A convenient and mild method for the selective deprotection of silyl ethers. The Journal of Organic Chemistry, 76(18), 7352-7358.
- Boyd, S. R., Chang, L., Rezende, W., Raji, I. O., Kandel, P., Holmes, S. L., & Young, D. W. (2021). Design and applications of bifunctional small molecules in biology. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1869(1), 140534.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage learning.
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Wikipedia. (2023). Silyl ether. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of silyl ethers. [Link]
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Organic Chemistry Portal. (n.d.). Cleavage of silyl ethers. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
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An In-Depth Technical Guide to 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (CAS No. 482627-84-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a versatile building block with significant potential in synthetic chemistry, materials science, and drug development. We will delve into its chemical properties, a detailed plausible synthesis strategy, characterization, and prospective applications, with a focus on its utility as a bifunctional linker and a foundational component for dendritic architectures.
Introduction: A Molecule of Strategic Importance
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, also known as [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane, is a synthetic organic compound featuring a central benzene ring functionalized with two hydroxymethyl groups and a sterically hindered tert-butyldiphenylsilyl (TBDPS) ether. This unique trifunctional arrangement offers a strategic advantage in multistep organic synthesis. The TBDPS group provides robust protection for the phenolic hydroxyl, allowing for selective reactions at the two primary alcohol functionalities.
The stability of the TBDPS ether under a variety of reaction conditions, combined with the reactive nature of the benzylic alcohols, makes this molecule an attractive starting material for the construction of complex molecular architectures, including dendrimers and drug-linker conjugates.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is presented in the table below.
| Property | Value |
| CAS Number | 482627-84-9 |
| Molecular Formula | C₂₄H₂₈O₃Si |
| Molecular Weight | 392.57 g/mol |
| Appearance | White to almost white powder or crystal |
| Purity | >98.0% (HPLC) |
| Synonyms | [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane |
Synthesis and Purification: A Strategic Approach
The synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol requires a selective protection strategy for the phenolic hydroxyl group of the precursor, 3,5-bis(hydroxymethyl)phenol. The greater acidity of the phenolic hydroxyl compared to the benzylic alcohols allows for its preferential reaction with a suitable silylating agent.
Plausible Synthetic Pathway
The proposed synthesis involves a two-step process starting from 5-hydroxyisophthalic acid, which is first reduced to 3,5-bis(hydroxymethyl)phenol, followed by the selective silylation of the phenolic hydroxyl group.
Caption: Plausible synthetic pathway for 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3,5-bis(hydroxymethyl)phenol
A scalable synthesis of 3,5-bis(hydroxymethyl)phenol has been reported, avoiding the use of hazardous reducing agents like lithium aluminum hydride.[2] This method involves the esterification of 5-hydroxyisophthalic acid followed by reduction with sodium borohydride.
-
Esterification: 5-hydroxyisophthalic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield dimethyl 5-hydroxyisophthalate.
-
Reduction: The resulting diester is then reduced using sodium borohydride in a suitable solvent like tetrahydrofuran (THF) to afford 3,5-bis(hydroxymethyl)phenol. The product can be purified by crystallization.
Step 2: Selective Silylation of 3,5-bis(hydroxymethyl)phenol
The selective protection of the phenolic hydroxyl group is achieved by exploiting its higher acidity compared to the benzylic alcohols. The use of a sterically bulky silylating agent like tert-butyldiphenylsilyl chloride (TBDPSCl) further favors reaction at the less hindered phenolic position.
-
To a solution of 3,5-bis(hydroxymethyl)phenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.2 equivalents).
-
Stir the mixture at room temperature until all solids dissolve.
-
Slowly add tert-butyldiphenylsilyl chloride (1.1 equivalents) to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol.
Characterization
While a specific, publicly available, complete set of characterization data for this compound is not readily found in the literature, the following are the expected analytical signatures based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.1 ppm), the methylene protons of the hydroxymethyl groups (a singlet around 4.6 ppm), and the aromatic protons. The phenyl groups of the TBDPS moiety will appear as multiplets in the aromatic region (typically 7.3-7.8 ppm).
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbons of the tert-butyl group, the methylene carbons, and the aromatic carbons of both the central benzene ring and the diphenylsilyl groups.
-
IR Spectroscopy: The infrared spectrum would likely exhibit a broad absorption band for the hydroxyl groups (O-H stretch) around 3300-3400 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic moieties, and strong Si-O-C stretching bands.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak or related fragments corresponding to the calculated molecular weight of 392.57 g/mol .
Applications in Drug Development and Beyond
The trifunctional nature of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol makes it a valuable building block in several areas of chemical and pharmaceutical research.
Dendrimer and Dendron Synthesis
This molecule is classified as a building block for dendrimers.[1] The two primary alcohol groups can be further functionalized to create the branching points of a dendron, while the protected phenolic hydroxyl can serve as a focal point for attachment to a core molecule or a substrate. Dendrimers are being extensively investigated as drug delivery vehicles due to their well-defined structure, multivalency, and tunable surface functionalities.
Caption: Role of the target compound in dendron synthesis for drug delivery applications.
Bifunctional Linkers in Drug Conjugates
The two hydroxymethyl groups can be chemically modified to introduce other functionalities, such as amines, carboxylic acids, or clickable groups (e.g., azides or alkynes). This allows the molecule to act as a bifunctional linker for conjugating drugs to targeting moieties, polymers, or surfaces. The TBDPS-protected phenol provides a latent site for further modification after the initial conjugation steps.
Solid-Phase Synthesis
The protected phenolic hydroxyl can be used to attach the molecule to a solid support, enabling the use of solid-phase synthesis techniques for the construction of small libraries of compounds based on the 1,3-benzenedimethanol scaffold.
Deprotection of the TBDPS Group
The removal of the TBDPS protecting group is a critical step to liberate the phenolic hydroxyl for subsequent reactions. The TBDPS group is known for its high stability towards acidic conditions, which allows for the selective removal of other more acid-labile protecting groups in its presence.[3]
Standard Deprotection Protocol
The most common method for the cleavage of TBDPS ethers is through the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).
-
Dissolve the TBDPS-protected compound in anhydrous THF.
-
Add a solution of TBAF (1 M in THF, 1.1-1.5 equivalents) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the deprotected product by chromatography if necessary.
Conclusion
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a strategically designed molecule that offers synthetic chemists a valuable tool for the construction of complex and functional molecules. Its key features—a robustly protected phenolic hydroxyl group and two reactive primary alcohols—make it an ideal candidate for applications in dendrimer synthesis, as a bifunctional linker in drug delivery systems, and in solid-phase organic synthesis. Further exploration of this versatile building block is warranted to fully realize its potential in the development of novel therapeutics and advanced materials.
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Chongqing Chemdad Co., Ltd. 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol. [Link]
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Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]
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- University of Windsor. Hydroxyl Protecting Groups.
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PubChem. 3,5-Di(hydroxymethyl)phenol. [Link]
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An In-depth Technical Guide to 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol: A Core Building Block for Dendritic Architectures
This guide provides a comprehensive technical overview of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a key architectural component in the field of supramolecular chemistry and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural attributes, a proposed, chemically sound synthesis protocol, methods for structural verification, and its primary application as a versatile AB₂-type monomer in the convergent synthesis of dendrimers.
Executive Summary: The Architectural Significance of an AB₂ Monomer
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (CAS No. 482627-84-9) is a synthetic organic compound of significant interest due to its unique trifunctional nature. It possesses a single reactive phenolic hydroxyl group masked by a sterically demanding and chemically robust tert-butyldiphenylsilyl (TBDPS) protecting group, and two primary benzylic alcohol functionalities. This "AB₂" configuration—one unique reactive site (A) and two identical reactive sites (B)—makes it an ideal building block, or monomer, for the iterative, generation-by-generation construction of hyperbranched polymers known as dendrimers.[][2] Its utility lies in the orthogonal reactivity of its functional groups, allowing for precise, stepwise chemical transformations essential for creating well-defined, monodisperse macromolecular structures.
Physicochemical and Structural Properties
The fundamental properties of this molecule are summarized below. The TBDPS group confers significant lipophilicity, while the two hydroxymethyl groups provide sites for hydrophilic or further covalent modification.
| Property | Value | Reference(s) |
| CAS Number | 482627-84-9 | [3][4] |
| Molecular Formula | C₂₄H₂₈O₃Si | [4][5] |
| Molecular Weight | 392.57 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Synonym(s) | [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane | [6][8] |
| Purity (Typical) | >98.0% (by HPLC) | [4][6] |
| Storage | Room temperature, in a cool, dark, and dry place | [7] |
Molecular Structure Diagram
The structure below illustrates the key functional components: the central benzene scaffold, the two hydroxymethyl groups at the 1 and 3 positions, and the bulky TBDPS ether at the 5 position.
Caption: Molecular structure of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol.
Proposed Synthesis and Mechanistic Insights
While 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is commercially available, a specific peer-reviewed synthesis protocol is not readily found in the primary literature. However, its synthesis can be confidently proposed based on well-established principles of selective protection of phenols.[9] The logical precursor is 5-hydroxy-1,3-benzenedimethanol, which can be prepared via the reduction of diethyl 5-hydroxyisophthalate.[10]
The key to the synthesis is the regioselective protection of the phenolic hydroxyl group in the presence of two benzylic hydroxyls. This is readily achievable due to the significantly greater acidity of the phenolic proton (pKa ≈ 10) compared to the benzylic alcohol protons (pKa ≈ 16-18). A mild base will selectively deprotonate the phenol, forming a phenoxide that acts as a potent nucleophile to attack the electrophilic silicon atom of tert-butyldiphenylsilyl chloride (TBDPSCl).
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on standard silylation methods.[9] Researchers should perform initial small-scale trials to optimize conditions.
-
Reactor Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with 5-hydroxy-1,3-benzenedimethanol (1.0 eq).
-
Expert's Rationale: The use of flame-dried glassware and an inert nitrogen atmosphere is critical to prevent the hydrolysis of the silylating agent (TBDPSCl) and the silyl ether product by atmospheric moisture.
-
-
Dissolution: Anhydrous N,N-dimethylformamide (DMF, ~0.2 M concentration) is added via syringe to completely dissolve the starting material.
-
Expert's Rationale: DMF is an excellent polar aprotic solvent for this reaction, effectively solvating both the starting diol and the imidazole base without interfering with the reaction mechanism.
-
-
Addition of Base: Imidazole (2.2 eq) is added in one portion to the stirred solution.
-
Expert's Rationale: Imidazole serves a dual purpose. It acts as a mild base to deprotonate the acidic phenolic hydroxyl, generating the nucleophilic phenoxide. It also acts as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that accelerates the reaction.
-
-
Addition of Silylating Agent: tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq), dissolved in a small amount of anhydrous DMF, is added dropwise to the reaction mixture at room temperature.
-
Expert's Rationale: A slight excess of TBDPSCl ensures complete consumption of the starting material. Dropwise addition helps to control any potential exotherm and ensures homogeneity.
-
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 30-50% ethyl acetate in hexanes. The reaction is complete when the starting material spot is no longer visible.
-
Expert's Rationale: TLC is an indispensable tool for tracking reaction progress. The product, being much less polar than the starting triol, will have a significantly higher Rf value, making the reaction easy to monitor.
-
-
Workup: Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed sequentially with water and brine.
-
Expert's Rationale: Quenching destroys any remaining reactive silylating agent. The aqueous washes remove the DMF solvent and imidazole hydrochloride salt, which are water-soluble.
-
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the final product.
-
Expert's Rationale: Silica gel chromatography is the standard method for purifying organic compounds of moderate polarity. It effectively separates the desired product from any non-polar byproducts (e.g., disilylated species) or residual polar impurities.
-
Structural Verification and Characterization (Expected Data)
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following data are representative of what would be expected for a successfully synthesized and purified sample.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~7.7-7.8 (m, 4H, ortho-H of Si-Ph), ~7.3-7.5 (m, 6H, meta/para-H of Si-Ph), ~6.8 (s, 1H, Ar-H), ~6.6 (s, 2H, Ar-H), ~4.6 (s, 4H, -CH₂OH), ~2.0 (br s, 2H, -OH), ~1.1 (s, 9H, -C(CH₃)₃). |
| ¹³C NMR | δ (ppm): ~156 (Ar C-O), ~142 (Ar C-CH₂), ~135 (ipso-C of Si-Ph), ~133 (Ar C-H), ~129 (Ar C-H), ~127 (Ar C-H), ~119 (Ar C-H), ~114 (Ar C-H), ~64 (-CH₂OH), ~26 (-C(CH₃)₃), ~19 (-C(CH₃)₃). |
| FT-IR | ν (cm⁻¹): ~3350 (broad, O-H stretch), ~3070 (aromatic C-H stretch), ~2930 & 2860 (aliphatic C-H stretch), ~1590 (aromatic C=C stretch), ~1115 (strong, Si-O-C stretch). |
| Mass Spec | (ESI+) m/z: Expected [M+Na]⁺ at ~415.17. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₂₄H₂₈O₃Si. |
-
Self-Validation: The presence of the large singlet at ~1.1 ppm (9H) and the characteristic aromatic signals for the two phenyl groups on silicon are definitive markers for the TBDPS group. The singlet at ~4.6 ppm (4H) confirms the two equivalent benzylic -CH₂OH groups. The integration of these signals in a 9:10:2:1:4 ratio (t-Bu : Si-Ph : Ar-H : Ar-H : CH₂) provides strong evidence for the correct structure.
Application in Convergent Dendrimer Synthesis
The primary utility of this molecule is as a monomer for the convergent synthesis of dendrimers. In the convergent approach, dendritic fragments, called dendrons, are built from the outside-in and then attached to a central core in the final step.[3][4]
Our AB₂ monomer is ideal for this. The two 'B' functionalities (-CH₂OH) can be reacted with a molecule that will become the new focal point of a larger dendron, while the protected 'A' functionality (-OSiTBDPS) remains inert.
Conceptual Workflow for Dendron Synthesis
Caption: Convergent synthesis strategy using the AB₂ monomer to build G1 and G2 dendrons.
Step-by-Step Logic:
-
Generation 1 (G1) Synthesis: The two -CH₂OH groups of the monomer are activated (e.g., converted to bromides or tosylates). Two equivalents of this activated monomer are then reacted with a molecule containing two reactive sites and one protected focal point, such as 3,5-dihydroxybenzyl alcohol, to form a G1 dendron.
-
Generation 2 (G2) Synthesis: The TBDPS protecting groups on the periphery of the G1 dendron are removed (typically with a fluoride source like TBAF). This exposes new hydroxyl groups, which can then be reacted with more activated AB₂ monomer units to build the G2 dendron.
-
Final Dendrimer Assembly: This process is repeated to achieve the desired generation. Finally, the reactive focal point of several dendrons is coupled to a multifunctional core molecule (e.g., a tri-functional core) to yield the complete, monodisperse dendrimer.
References
- Tomalia, D. A., & Fréchet, J. M. J. (2002). Discovery of Dendrimers and Its Importance in the Polymer World. In Dendrimers and Other Dendritic Polymers (pp. 1-54). John Wiley & Sons, Ltd.
-
PureSynth. 5-(Tert-Butyldiphenylsilyloxy)-13-Benzenedimethanol 98.0%(HPLC). [Link]
-
CP Lab Safety. 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, 1g, Each. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, Inc.
-
IJSDR. A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research, 3(7). [Link]
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A Technical Guide to the Solubility of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol in Organic Solvents
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive analysis of the solubility of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a key intermediate in multi-step organic synthesis. This document offers a blend of theoretical insights and practical, field-proven methodologies to empower users with the knowledge to effectively utilize this compound in their research endeavors.
Introduction: A Molecule of Dichotomous Nature
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a bifunctional organic compound with the chemical formula C₂₄H₂₈O₃Si.[1] It features a central benzene ring substituted with two hydroxymethyl (-CH₂OH) groups and a bulky tert-butyldiphenylsilyloxy (-OTBDPS) group. This unique structure imparts a dualistic character to the molecule: the hydroxyl groups introduce polarity and the capacity for hydrogen bonding, while the large, sterically hindering tert-butyldiphenylsilyl (TBDPS) group confers significant lipophilicity and non-polarity.[1][2]
The TBDPS group is a widely used protecting group for alcohols in organic synthesis, prized for its stability in acidic conditions.[2] The solubility of intermediates protected with TBDPS is a critical parameter that influences reaction conditions, purification strategies such as chromatography and crystallization, and formulation development.[1] Understanding the solubility profile of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is therefore paramount for its effective application.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is presented in the table below. These properties are fundamental to understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈O₃Si | [1] |
| Molecular Weight | 392.57 g/mol | [1] |
| CAS Number | 482627-84-9 | [1] |
| Appearance | White to off-white crystalline solid or colorless oil | [1] |
| Predicted Boiling Point | 503.5 ± 50.0 °C | |
| Predicted Density | 1.14 ± 0.1 g/cm³ | |
| Predicted pKa | 14.03 ± 0.10 |
Theoretical Solubility Profile: The "Like Dissolves Like" Principle in Action
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] The solubility of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a direct consequence of the interplay between its polar and nonpolar functionalities.
The large, nonpolar surface area of the two phenyl rings and the tert-butyl group on the silicon atom makes the TBDPS group highly lipophilic.[1] This structural feature dominates the overall character of the molecule, predicting good solubility in nonpolar and moderately polar aprotic organic solvents. In contrast, the two hydroxymethyl groups are polar and capable of acting as both hydrogen bond donors and acceptors. While these groups contribute to some degree of polarity, their influence is largely overshadowed by the bulky silyl ether.
For comparison, the parent compound, 1,3-benzenedimethanol, is soluble in water and other polar solvents. The introduction of the TBDPS group drastically alters this property, significantly reducing its affinity for polar, protic solvents.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis and data from analogous TBDPS-protected compounds, the following table provides a predicted solubility profile for 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol. It is crucial to note that these are predictions and should be experimentally verified for specific applications.
| Solvent | Solvent Polarity | Predicted Solubility | Justification |
| Hexanes | Nonpolar | Soluble | The nonpolar aliphatic nature of hexanes will readily solvate the large, nonpolar TBDPS group. |
| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic character of toluene will interact favorably with the phenyl groups of the TBDPS moiety. |
| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble | DCM is a versatile solvent that can effectively solvate both the nonpolar and moderately polar parts of the molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble | THF's ether oxygen can act as a hydrogen bond acceptor for the hydroxyl groups, while its nonpolar backbone interacts with the TBDPS group. |
| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality provides some polarity to interact with the hydroxyl groups, while the ethyl group is nonpolar. |
| Acetone | Polar Aprotic | Soluble | Similar to ethyl acetate, the ketone group offers polarity for interaction with the hydroxyls. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar aprotic, acetonitrile is more polar than the preceding solvents and may have a lower affinity for the large nonpolar group. |
| Methanol | Polar Protic | Sparingly Soluble to Insoluble | The strong hydrogen bonding network of methanol will be disrupted by the large nonpolar TBDPS group, leading to poor solvation. |
| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, but the slightly larger alkyl chain may offer slightly better interaction with the nonpolar moiety. |
| Water | Highly Polar Protic | Insoluble | The extreme polarity and strong hydrogen bonding of water make it a very poor solvent for this highly lipophilic molecule. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol in a chosen organic solvent.
Materials:
-
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
-
Selected organic solvent(s) of high purity
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stir plate and stir bars or a shaker
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol to a vial. The exact amount should be more than what is expected to dissolve.
-
Accurately add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it in a constant temperature bath on a magnetic stir plate or shaker.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Consistent shaking or stirring is crucial.[3]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, tared vial to remove any undissolved particles.
-
Determine the mass of the filtered solution.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol in the same solvent.
-
Analyze the filtered sample and the standard solutions using a calibrated HPLC or another suitable analytical method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered sample from the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as mg/mL or mol/L, based on the concentration determined in the previous step.
-
Visualization of Solubility Principles
The following diagram illustrates the conceptual workflow for predicting and verifying the solubility of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol.
Caption: Conceptual workflow for solubility assessment.
Applications and Implications of Solubility
The solubility profile of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol has direct implications for its practical use:
-
Reaction Solvent Selection: Its high solubility in solvents like DCM and THF makes them ideal choices for reactions involving this intermediate.
-
Purification: The differential solubility can be exploited for purification. For instance, it can be readily dissolved in a nonpolar solvent for chromatographic purification on silica gel. Precipitation or crystallization can be induced by adding a polar anti-solvent like methanol or hexanes.
-
Drug Delivery and Formulation: In the context of drug development, the lipophilicity imparted by the TBDPS group can influence a molecule's ability to cross cell membranes. Silyl ethers are also explored as prodrug linkers that can be cleaved under specific physiological conditions.[4]
Conclusion
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a molecule with a predominantly nonpolar character, leading to high solubility in a range of nonpolar and moderately polar aprotic organic solvents, and poor solubility in polar protic solvents. This technical guide provides a robust framework for understanding and predicting its solubility, along with a detailed protocol for experimental verification. By leveraging this knowledge, researchers can optimize synthetic routes, streamline purification processes, and make informed decisions in the development of novel chemical entities.
References
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Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. (2020-12-24). Available at: [Link]
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How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. (2025-02-12). Available at: [Link]
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Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. Available at: [Link]
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Predicting Solubility - Rowan Scientific. Available at: [Link]
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. (2020-11-13). Available at: [Link]
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tert-Butyldiphenylsilyl - Wikipedia. Available at: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2). (2021-10-06). Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
- Protecting Groups – A Necessary Evil? - CHEMISTRY 1000.
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Illustrated Glossary of Organic Chemistry - tBDPS group. Available at: [Link]
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Solubility of Organic Compounds. (2023-08-31). Available at: [Link]
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Organic Chemistry: Introduction to Solubility | SALTISE. (2021-03-22). Available at: [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
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Silyl Groups - Gelest Technical Library. Available at: [Link]
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tert-Butyldiphenylsilyl Ethers - Organic Chemistry Portal. Available at: [Link]
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tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available at: [Link]
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Protection of Alcohol by Silyl ether - SynArchive. Available at: [Link]
-
1,3-Benzenedimethanol | C8H10O2 | CID 69374 - PubChem. Available at: [Link]
-
Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents - ResearchGate. Available at: [Link]
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A Guide to the Structural Elucidation of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol utilizing ¹H and ¹³C NMR Spectroscopy
Introduction
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a bifunctional organic compound featuring a sterically hindered tert-butyldiphenylsilyl (TBDPS) ether and two primary alcohol functionalities. This molecular architecture makes it a valuable building block in the synthesis of dendrimers, functional materials, and complex organic molecules where selective protection and subsequent reaction of hydroxyl groups are required.[1] Unambiguous characterization of this compound is paramount to ensure its purity and confirm its structural integrity before its use in further synthetic steps.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol. The following sections will delve into the predicted spectral features, including chemical shifts, multiplicities, and integration, based on the analysis of its constituent chemical moieties. Furthermore, a best-practice experimental protocol for acquiring high-quality NMR data for this compound is presented.
Molecular Structure and Predicted NMR Analysis
The structure of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol can be dissected into several key fragments, each with characteristic NMR signatures: the tert-butyl group, the two phenyl groups attached to the silicon atom, the substituted 1,3,5-trisubstituted benzene ring, and the two equivalent hydroxymethyl groups.
Caption: Molecular structure of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol with key proton groups highlighted.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (t-Bu) | ~ 1.1 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet in the aliphatic region.[2] |
| Phenyl (Si-Ph) | ~ 7.3 - 7.8 | Multiplet (m) | 10H | The protons of the two phenyl groups attached to the silicon atom are deshielded and will appear as a complex multiplet in the aromatic region.[2] |
| Benzylic (CH₂) | ~ 4.6 | Singlet (s) or Doublet (d) | 4H | The four protons of the two equivalent benzylic CH₂ groups are expected to be a singlet. However, coupling to the hydroxyl proton may cause this to be a doublet, which would coalesce into a singlet upon D₂O exchange. |
| Aromatic (H-2) | ~ 6.9 - 7.1 | Triplet (t) or Singlet (s) | 1H | The proton at the 2-position of the central benzene ring is expected to show a triplet due to coupling with the two equivalent neighboring protons (H-4 and H-6). If the coupling constant is small, it may appear as a singlet. |
| Aromatic (H-4, H-6) | ~ 6.7 - 6.9 | Doublet (d) or Singlet (s) | 2H | The two equivalent protons at the 4- and 6-positions of the central benzene ring are expected to show a doublet due to coupling with the H-2 proton. If the coupling constant is small, they may appear as a singlet. |
| Hydroxyl (OH) | Variable | Broad Singlet (br s) | 2H | The chemical shift of hydroxyl protons is concentration and temperature dependent and will appear as a broad singlet that disappears upon D₂O exchange. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide complementary information, showing a single peak for each unique carbon atom in the molecule.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl (CH₃) | ~ 26 | The methyl carbons of the tert-butyl group. |
| tert-Butyl (quaternary C) | ~ 19 | The quaternary carbon of the tert-butyl group. |
| Benzylic (CH₂) | ~ 65 | The carbons of the two equivalent hydroxymethyl groups. The chemical shift for the benzylic carbon in 1,3-benzenedimethanol is around this value.[3] |
| Aromatic (C-4, C-6) | ~ 118 | The two equivalent aromatic carbons ortho to the silyloxy group. |
| Aromatic (C-2) | ~ 119 | The aromatic carbon para to the silyloxy group. |
| Aromatic (Si-Ph, C-para) | ~ 128 | The para-carbons of the phenyl groups on silicon. |
| Aromatic (Si-Ph, C-ortho/meta) | ~ 130 - 135 | The ortho- and meta-carbons of the phenyl groups on silicon. |
| Aromatic (C-1, C-3) | ~ 143 | The two equivalent aromatic carbons bearing the hydroxymethyl groups. The corresponding carbon in 1,3-benzenedimethanol is at a similar chemical shift.[3] |
| Aromatic (C-5) | ~ 156 | The aromatic carbon bearing the silyloxy group, which is expected to be significantly deshielded. |
Best-Practice Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, the following experimental protocol is recommended.
Caption: Workflow for NMR data acquisition and processing.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol. The compound is a solid at room temperature.[4]
-
Ensure the sample is dry and free of residual solvents from its synthesis or purification.
2. Solvent Selection:
-
Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
The solvent should contain a known internal standard, typically tetramethylsilane (TMS) at 0.0 ppm for both ¹H and ¹³C NMR.
3. NMR Tube:
-
Use a high-quality, clean, and dry 5 mm NMR tube.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
Ensure the solution is homogeneous. Gentle vortexing or sonication may be used if necessary.
4. Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the aromatic region.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution and symmetrical peak shapes.
5. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
6. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
7. Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol. The predicted chemical shifts, multiplicities, and integrations are based on established principles of NMR spectroscopy and data from analogous chemical structures. The provided best-practice experimental protocol offers a robust framework for acquiring high-quality spectral data. When experimental spectra are obtained, this guide will serve as a valuable reference for their interpretation and the definitive structural confirmation of this important synthetic building block.
References
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PureSynth. (n.d.). 5-(Tert-Butyldiphenylsilyloxy)-13-Benzenedimethanol 98.0%(HPLC). Retrieved from [Link]
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CP Lab Safety. (n.d.). 5-(tert-Butyldiphenylsilyloxy)-1, 3-benzenedimethanol, min 98% (HPLC), 1 gram. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol. Retrieved from [Link]
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CP Lab Safety. (n.d.). 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, 1g, Each. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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SpectraBase. (n.d.). (1R,3S,5R)-3-(Tert-butyldimethylsilyloxy)-5-(tert-butyldiphenylsilyloxy)-2-methylenecyclohexanol. Retrieved from [Link]
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SpectraBase. (n.d.). (3S,5S)-3-(benzenesulfonyl)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-methyl-2-oxolanone. Retrieved from [Link]
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SpectraBase. (n.d.). METHYL-3,5-DIDEOXY-2-ACETYL-3-ACETOXYMETHYL-6-TERT.-BUTYLDIPHENYLSILYL-3-HYDROXYMETHYL-ALLOFURANOSIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-Di-tert-butyl-3-phenyl-1,3lambda5-benzoxazol-3-ylium; tetrafluoroboranuide. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Benzenedimethanol. Retrieved from [Link]
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An In-Depth Technical Guide to the FT-IR Analysis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
This guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data to explain the causal relationships between molecular structure and vibrational response. We will explore the theoretical underpinnings of the expected spectrum, detail a robust experimental protocol, and provide a systematic approach to spectral interpretation, thereby offering a holistic and field-proven methodology for the characterization of this and similar complex organic molecules.
The Molecular Architecture: A Vibrational Perspective
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (CAS No. 482627-84-9) is a multifunctional organic compound featuring a central 1,3,5-trisubstituted aromatic ring.[1][2][3][4][5] Its utility as a building block in synthesis necessitates unambiguous structural confirmation, for which FT-IR spectroscopy is an indispensable first-line analytical technique. The molecule's structure is a composite of several distinct functional groups, each with characteristic vibrational modes that serve as spectroscopic reporters.
A successful analysis hinges on dissecting the molecule into its constituent parts:
-
Hydroxyl Groups (-OH): Two primary benzylic alcohol functionalities are present. Their capacity for intermolecular hydrogen bonding is expected to produce a prominent, broad absorption band.
-
Aromatic System: A 1,3,5-trisubstituted benzene ring forms the core. Its analysis involves identifying aromatic C-H stretches, C=C in-ring vibrations, and out-of-plane bending modes that are diagnostic of the substitution pattern.[6][7]
-
Silyl Ether Linkage (Si-O-C): The bulky tert-butyldiphenylsilyl (TBDPS) ether is a key feature.[8][9] This group gives rise to strong Si-O-C stretching vibrations, which are often complex and can overlap with other absorptions in the fingerprint region.[10]
-
Alkyl and Aryl Substituents on Silicon:
-
Phenyl Groups (Si-Ph): Two phenyl rings are attached directly to the silicon atom. These contribute to the aromatic C-H and C=C signals and also produce characteristic Si-phenyl vibrations.[11]
-
tert-Butyl Group (Si-C(CH₃)₃): This group provides distinct aliphatic C-H stretching and bending absorptions.[12][13][14]
-
-
Methylene Spacers (-CH₂-): Benzylic methylene groups link the hydroxyl functions to the central ring, contributing to the aliphatic C-H absorption profile.
Understanding these components allows us to predict the FT-IR spectrum and assign observed bands with a high degree of confidence.
Experimental Protocol: A Self-Validating Workflow for Data Integrity
The acquisition of a high-quality FT-IR spectrum is paramount. The following protocol is designed to be a self-validating system, minimizing artifacts and ensuring reproducibility. The choice of Attenuated Total Reflectance (ATR) as the sampling technique is deliberate; it is ideal for solid powders, requiring minimal sample preparation and circumventing the potential for hygroscopic contamination inherent in KBr pellet methods, which could obscure the critical O-H stretching region.[15]
Step-by-Step Methodology for ATR-FTIR Analysis
-
Instrument Preparation & Background Scan:
-
Rationale: A background scan is crucial to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, which absorb strongly in key regions of the mid-IR spectrum.
-
Procedure: i. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue and allowing it to dry completely. ii. Initiate the background scan protocol on the instrument software. A typical setting is 32 scans at a resolution of 4 cm⁻¹.[15] iii. Verify the resulting background spectrum is a flat line, free of significant atmospheric or contaminant peaks.
-
-
Sample Application:
-
Rationale: Proper sample contact with the ATR crystal is essential for achieving a strong, high-quality signal.
-
Procedure: i. Place a small amount (typically 1-2 mg) of the solid 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol powder onto the center of the ATR crystal. ii. Lower the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. The use of a torque-limiting pressure device is recommended to ensure reproducibility between measurements.
-
-
Data Acquisition:
-
Rationale: The chosen parameters balance signal-to-noise ratio with acquisition time. A resolution of 4 cm⁻¹ is standard for routine analysis and sufficient to resolve the characteristic broad and sharp bands of organic molecules.[15]
-
Procedure: i. Set the instrument parameters:
- Scan Range: 4000 cm⁻¹ to 500 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32 ii. Initiate the sample scan.
-
-
Data Processing and Cleaning:
-
Rationale: Post-acquisition processing ensures the spectrum is presented in a clear, interpretable format.
-
Procedure: i. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum. ii. Apply an ATR correction if necessary, as this function corrects for the wavelength-dependent depth of penetration of the evanescent wave, providing a spectrum that more closely resembles a traditional transmission spectrum. iii. Perform a baseline correction to remove any broad, rolling features, ensuring accurate peak picking.
-
The logical flow of this experimental protocol is visualized below.
Caption: Experimental workflow for ATR-FTIR analysis.
Spectral Interpretation: Decoding the Vibrational Signature
The FT-IR spectrum of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is best interpreted by systematically examining distinct regions and correlating the observed absorption bands with the known functional groups.
Summary of Expected Core Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |
| 3550 - 3200 | Strong, Broad | O-H Stretch (Alcohol): The broadness is a definitive indicator of intermolecular hydrogen bonding between the two -CH₂OH groups.[16] |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch: Associated with the sp² C-H bonds on all three phenyl rings.[6][7][17] |
| 3000 - 2850 | Medium, Sharp | Aliphatic C-H Stretch: Arises from the sp³ C-H bonds in the tert-butyl and benzylic -CH₂ groups.[17] |
| 1600 - 1450 | Medium, Sharp | Aromatic C=C In-Ring Stretch: A series of peaks characteristic of the benzene rings.[6][7] |
| ~1430 & ~1120 | Medium, Sharp | Si-Phenyl (Si-Ph) Stretch: These are characteristic vibrations for phenyl groups attached to a silicon atom. The band near 1120 cm⁻¹ is often a doublet when two phenyl groups are present.[11] |
| 1250 - 950 | Strong, Broad | Si-O-C & C-O Stretch Overlap: This complex, intense region is dominated by the asymmetric stretching of the Si-O-C (aryl silyl ether) and the C-O (benzylic alcohol) bonds.[10][18] |
| 900 - 670 | Medium to Strong | C-H Out-of-Plane (OOP) Bending: The pattern of bands in this region is highly diagnostic of the benzene ring substitution. For a 1,3,5-trisubstituted ring, strong bands are expected near 810-850 cm⁻¹ and 660-700 cm⁻¹.[7][19] |
The logical relationship between the molecule's functional units and their spectral contributions is illustrated in the diagram below.
Caption: Correlation of functional groups to FT-IR regions.
Detailed Analysis of Key Spectral Features
-
The Hydroxyl Region (4000-3000 cm⁻¹): The most unambiguous feature in the spectrum should be the very broad, strong absorption centered around 3350 cm⁻¹. Its breadth is a direct consequence of the dynamic network of hydrogen bonds formed by the two primary alcohol groups. The absence of a sharp, free O-H peak around 3600 cm⁻¹ in a solid-state spectrum is expected and confirms the presence of extensive H-bonding.
-
The C-H Stretching Region (3100-2850 cm⁻¹): This region provides a clear distinction between the aromatic and aliphatic components. A series of weaker, sharp peaks appearing just above 3000 cm⁻¹ are attributable to the C-H stretches of the three phenyl rings.[6][7] Immediately below 3000 cm⁻¹, a more intense and complex set of sharp bands will be observed, corresponding to the asymmetric and symmetric stretching modes of the methyl groups of the tert-butyl moiety and the methylene (-CH₂) groups.[17]
-
The Fingerprint Region (1600-600 cm⁻¹): This information-rich region contains the key structural signatures.
-
Aromatic & Si-Ph Vibrations (1600-1100 cm⁻¹): Expect multiple sharp peaks between 1600 and 1450 cm⁻¹ for the C=C stretching of the aromatic rings. The Si-Ph groups give rise to characteristic bands, most notably a sharp absorption near 1120 cm⁻¹, which is a reliable indicator of a diphenylsilyl moiety.[11]
-
The Si-O-C / C-O Superposition (1250-950 cm⁻¹): This is typically the most intense and complex part of the fingerprint region. The strong, broad absorptions are due to the overlapping asymmetric stretching vibrations of the Si-O-C and C-O bonds.[10] While deconvolution can be challenging, the sheer intensity of this band system is a hallmark of molecules containing both silyl ether and alcohol functionalities.
-
Substitution Pattern (900-670 cm⁻¹): The C-H out-of-plane bending vibrations are critical for confirming the 1,3,5-substitution pattern of the central benzene ring. The presence of strong absorptions in the 810-850 cm⁻¹ and 660-700 cm⁻¹ ranges would provide compelling evidence for this specific isomeric arrangement.[7][19]
-
Conclusion
The FT-IR analysis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a powerful method for structural verification, providing a unique vibrational fingerprint. A successful analysis is built upon a foundation of understanding the molecule's constituent parts, executing a meticulous and validated experimental protocol, and conducting a systematic interpretation of the resulting spectrum. By correlating the prominent broad O-H stretch, the distinct aromatic and aliphatic C-H regions, the intense Si-O-C/C-O composite band, and the diagnostic out-of-plane bending patterns, researchers can confidently confirm the identity and integrity of this important synthetic intermediate.
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ResearchGate. (n.d.). The FT-IR spectra of 1,3,5-tris(p-formylphenyl)benzene (curve a), 4,4''-diamino-p-terphenyl (curve b), Fe3O4 (curve c), Fe3O4@COFs (curve d). Retrieved from [Link]
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Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
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A Comprehensive Technical Guide to the tert-Butyldiphenylsilyl (TBDPS) Protecting Group
In the landscape of multi-step organic synthesis, the strategic deployment of protecting groups is a cornerstone of success. Among the myriad options for the temporary masking of hydroxyl functionalities, the tert-butyldiphenylsilyl (TBDPS) ether stands out as a particularly robust and versatile choice. First introduced by Hanessian and Lavallée in 1975, the TBDPS group was engineered to offer superior stability compared to its predecessors, such as the tert-butyldimethylsilyl (TBDMS) group.[1][2] This guide provides an in-depth exploration of the core characteristics of the TBDPS protecting group, offering field-proven insights, detailed protocols, and a mechanistic rationale for its application in complex chemical synthesis.
Core Characteristics: The Pillars of TBDPS Utility
The efficacy of the TBDPS group stems from a combination of steric and electronic factors that dictate its stability and reactivity profile. Its structure, featuring a bulky tert-butyl group and two phenyl groups attached to the silicon atom, is central to its unique properties.
Unparalleled Steric Shielding and Stability
The primary advantage of the TBDPS group is its exceptional steric bulk, which provides a formidable shield for the silicon-oxygen bond against attacking reagents.[1][3][4] This steric hindrance is the principal reason for its remarkable stability under a wide range of reaction conditions, particularly acidic media, where it significantly outperforms other common silyl ethers.[1][5] The TBDPS group is resistant to cleavage by 80% acetic acid and 50% trifluoroacetic acid, conditions that readily cleave TBDMS, trityl, and tetrahydropyranyl (THP) ethers.[1] This stability allows for the selective deprotection of other protecting groups while the TBDPS ether remains intact, a critical feature in orthogonal protection strategies.[6]
Comparative Stability Profile
The selection of a silyl ether is a critical decision in synthetic planning. The stability of these groups is largely governed by the steric hindrance around the silicon atom.[3][4][5] The established order of stability in acidic conditions is a testament to this principle.
Relative Stability of Common Silyl Ethers in Acidic Media: TMS < TES < TBDMS < TIPS < TBDPS [5][7]
This trend highlights the superior robustness of the TBDPS group. The following table provides a comparative overview of the conditions required for the cleavage of various silyl ethers, offering a practical guide for their selective use.
| Silyl Ether | Typical Acidic Cleavage Conditions | Typical Fluoride-Based Cleavage Conditions |
| TMS (Trimethylsilyl) | Very Mild (e.g., K₂CO₃/MeOH) | TBAF, THF, 0 °C to RT |
| TES (Triethylsilyl) | Mild (e.g., p-TsOH/MeOH, 0°C) | TBAF, THF, RT |
| TBDMS (tert-Butyldimethylsilyl) | Moderate (e.g., AcOH/H₂O/THF) | TBAF, THF, RT |
| TIPS (Triisopropylsilyl) | Strong (e.g., HF-Pyridine, THF) | TBAF, THF, RT (slower than TBDMS) |
| TBDPS (tert-Butyldiphenylsilyl) | Very Strong (e.g., conc. HF) | TBAF, THF, RT |
Data compiled from multiple sources.[5][7][8]
Selectivity for Primary Alcohols
The significant steric bulk of the TBDPS group also governs its reactivity during the protection step. It exhibits a strong preference for silylating the least sterically hindered hydroxyl group in a molecule.[1][7] This makes TBDPSCl an excellent reagent for the selective protection of primary alcohols in the presence of secondary and tertiary alcohols.[1][7][9]
Methodologies and Experimental Protocols
A defining feature of a reliable protecting group is the efficiency and predictability of its introduction and removal. The following sections provide self-validating, step-by-step protocols for the protection and deprotection of hydroxyl groups using TBDPS.
Protection of a Primary Alcohol
The standard procedure for the formation of a TBDPS ether involves the reaction of an alcohol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a mild base. Imidazole is a common choice as it acts as both a base and a catalyst.[9][10]
Protocol: TBDPS Protection of a Primary Alcohol
-
Materials:
-
Alcohol substrate (1.0 equiv.)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv.)
-
Imidazole (2.2–3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate (EtOAc)
-
1.0 M aq. HCl, Water, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Dissolve the alcohol (1.0 equiv.) in anhydrous DMF (approx. 5-10 mL per mmol of substrate) under an inert atmosphere (Argon or Nitrogen).[9]
-
To this solution, add imidazole (2.2–3.0 equiv.) followed by TBDPSCl (1.1–1.5 equiv.) at room temperature.[9]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quench the reaction by adding methanol (a few drops).
-
Remove the DMF under reduced pressure, co-evaporating with toluene to ensure complete removal.
-
Dissolve the residue in ethyl acetate and wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure TBDPS ether.
-
Causality of Choices:
-
Imidazole: Serves as a mild base to neutralize the HCl byproduct and as a nucleophilic catalyst to form a highly reactive silyl-imidazolium intermediate, accelerating the silylation.[11]
-
DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.
Diagram: TBDPS Protection Mechanism
Caption: Mechanism of Imidazole-catalyzed TBDPS protection.
Deprotection of TBDPS Ethers
The removal of the TBDPS group is most commonly achieved using a source of fluoride ions. The exceptional strength of the silicon-fluoride bond (bond energy ~142 kcal/mol) provides a powerful thermodynamic driving force for the cleavage of the Si-O bond.[12]
Protocol: Fluoride-Mediated Deprotection of a TBDPS Ether
-
Materials:
-
TBDPS-protected alcohol (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1–1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Dissolve the TBDPS-protected substrate (1.0 equiv.) in anhydrous THF (approx. 10 mL per mmol of substrate).[12]
-
Slowly add the 1 M TBAF solution in THF (1.1–1.5 equiv.) dropwise to the stirred solution.[12][13]
-
Allow the reaction to warm to room temperature and monitor its progress by TLC. Reaction times can range from 30 minutes to several hours.[13][14]
-
Once the starting material is consumed, quench the reaction by adding water.[12]
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like dichloromethane or ethyl acetate.[12]
-
Wash the organic layer sequentially with water and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure alcohol.[12][13]
-
Trustworthiness and Self-Validation:
-
Work-up Issues: TBAF deprotections can sometimes be complicated by emulsions during aqueous work-up. An alternative work-up involves quenching the reaction, concentrating the mixture, and directly purifying by flash chromatography.[15][16]
-
Basicity of TBAF: The TBAF reagent is basic and can cause side reactions with base-sensitive substrates.[12][13] In such cases, buffering the TBAF solution with acetic acid is recommended, or using a less basic fluoride source like HF-Pyridine.[8][12][13]
Diagram: TBDPS Deprotection Mechanism
Caption: Fluoride-mediated deprotection of a TBDPS ether.
Conclusion
The tert-butyldiphenylsilyl group is an exceptionally valuable tool in the arsenal of the synthetic chemist. Its defining characteristics—high steric bulk, superior stability to acidic conditions, and selectivity for primary alcohols—make it the protecting group of choice for complex syntheses where robustness is paramount. The reliable and well-documented protocols for its installation and removal, particularly the fluoride-mediated cleavage, further enhance its utility. By understanding the mechanistic principles and stability profile detailed in this guide, researchers and drug development professionals can confidently leverage the TBDPS group to navigate challenging synthetic pathways and achieve their molecular targets with greater efficiency and success.
References
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- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Chem-Station. (2014, March 8). Silyl Protective Groups.
- Wikipedia. (n.d.). tert-Butyldiphenylsilyl.
- Benchchem. (n.d.). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
- Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. National Institutes of Health.
- Benchchem. (n.d.). The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Tanaka, H. (2021, October 6). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Glycoscience Protocols.
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- Semantic Scholar. (n.d.). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- Hanessian, S., & Lavallée, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.
- Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.
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Navigating the Safety Profile of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling of specialized chemical reagents is paramount. This in-depth technical guide provides a detailed overview of the material safety considerations for 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (CAS No. 482627-84-9), a key building block in various synthetic applications.
While a specific Safety Data Sheet (SDS) for 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol was not publicly available at the time of this writing, this guide synthesizes critical safety information from the analysis of a structurally analogous compound, 3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol, and general principles of chemical safety for silyl ethers and aromatic alcohols. This approach allows for a robust, albeit provisional, assessment of the potential hazards and necessary precautions.
Chemical Identity and Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of a thorough safety assessment.
| Property | Value | Source |
| Chemical Name | 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol | TCI Chemicals |
| Synonyms | [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane | TCI Chemicals |
| CAS Number | 482627-84-9 | TCI Chemicals |
| Molecular Formula | C24H28O3Si | TCI Chemicals |
| Molecular Weight | 392.57 g/mol | TCI Chemicals |
| Physical State | Solid (White to Almost white powder to crystal) | TCI Chemicals |
Hazard Identification and Classification: An Analog-Based Approach
In the absence of a dedicated SDS for 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, we turn to the safety profile of 3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol (CAS No. 182250-70-0) as a close structural analog. The Safety Data Sheet for this related compound, provided by TCI Chemicals, indicates that it is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1][2] This suggests a low acute toxicity profile for this class of compounds under standard laboratory conditions.
However, it is a crucial principle of chemical safety to treat all non-assessed chemicals with a degree of caution. The presence of the tert-butyldiphenylsilyl ether group and the aromatic diol structure warrants a proactive approach to safe handling.
Recommended Handling and Storage Protocols
The causality behind recommended handling procedures is rooted in minimizing exposure and maintaining the integrity of the compound.
Engineering Controls:
-
Ventilation: All handling of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol as a solid powder should be conducted in a well-ventilated area.[1] For procedures that may generate dust, a local exhaust ventilation system, such as a fume hood, is strongly recommended to minimize inhalation exposure.
Personal Protective Equipment (PPE): The selection of appropriate PPE is a self-validating system for preventing direct contact.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact with dust particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact.
-
Body Protection: A standard laboratory coat is recommended to protect against incidental skin contact.
Hygiene Measures:
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from strong oxidizing agents, as these may present a reactivity hazard.
First Aid and Emergency Procedures
In the event of accidental exposure, the following first-aid measures, based on the analog compound, should be taken:
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[2]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]
-
Ingestion: Rinse mouth. If the person feels unwell, seek medical attention.[2]
Spill Response: In the case of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined above.
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[2]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Toxicological and Ecological Information
Based on the SDS for the structural analog, 3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol, no significant toxicological or ecological hazards are anticipated.[1] The substance is not expected to be persistent, bioaccumulative, or toxic (PBT), nor very persistent and very bioaccumulative (vPvB).[1] However, as a matter of good laboratory practice, release into the environment should be avoided.
Disposal Considerations
Dispose of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol and any contaminated materials in accordance with local, state, and federal regulations. It is advisable to consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.
Conclusion
While the absence of a specific Safety Data Sheet for 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol necessitates a cautious and informed approach, the analysis of its structural analog provides a strong foundation for safe handling. By adhering to the principles of good laboratory practice, employing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can confidently and safely utilize this compound in their synthetic endeavors.
References
Sources
Introduction: The Indispensable Role of Silyl Ethers
An In-Depth Technical Guide to Silyl Ether Protecting Groups in Organic Synthesis
In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and complex natural products, chemists often face the challenge of selectively modifying one functional group in the presence of others.[1] Hydroxyl groups, being ubiquitous and reactive, frequently interfere with desired transformations.[2] This necessitates the use of "protecting groups," which act as a form of chemical "painter's tape," temporarily masking the reactive site to allow for transformations elsewhere in the molecule.[1]
Among the arsenal of protecting groups for alcohols, silyl ethers are arguably one of the most versatile and widely utilized classes.[2] Their popularity stems from their ease of installation, general stability under a wide range of non-acidic and non-fluoride conditions, and, most importantly, their predictable and selective removal under mild conditions.[3] This guide provides a comprehensive overview of the theory, application, and practical execution of using silyl ethers as protecting groups for alcohols, tailored for professionals in research and drug development.
The Silyl Ether Family: A Spectrum of Stability and Sterics
Silyl ethers are characterized by a silicon atom bonded to the oxygen of an alcohol, with the general structure R¹R²R³Si-O-R⁴. The substituents on the silicon atom (R¹, R², R³) are the primary determinants of the silyl ether's properties. By varying these groups, chemists can fine-tune the steric bulk and electronic nature, thereby controlling the stability and reactivity of the protecting group.[3]
The most common silyl ethers used in organic synthesis include:
-
Trimethylsilyl (TMS): The simplest silyl ether, offering minimal steric hindrance but also the most labile, making it sensitive to even weak acids.[4][5]
-
Triethylsilyl (TES): Slightly more sterically hindered and stable than TMS.[2]
-
tert-Butyldimethylsilyl (TBS/TBDMS): A workhorse in organic synthesis, providing a good balance of stability and ease of removal. It is approximately 10,000 times more stable to hydrolysis than TMS.[6]
-
Triisopropylsilyl (TIPS): Significantly more sterically hindered than TBS, offering enhanced stability. It is particularly useful for protecting secondary alcohols and can withstand conditions that would cleave a TBS group.[3][5]
-
tert-Butyldiphenylsilyl (TBDPS): Offers high stability due to its bulky substituents and is often used in complex, multi-step syntheses where robust protection is required.[2]
The general workflow for employing a silyl ether protecting group is a three-step process: protection, reaction at a different site, and deprotection.
Caption: General workflow for utilizing silyl ether protecting groups.
Mechanism of Protection: The Silylation of Alcohols
The formation of a silyl ether, or silylation, typically involves the reaction of an alcohol with a silyl halide (commonly a chloride) in the presence of a base.[3] The most reliable and widely adopted method is the Corey protocol, which utilizes imidazole as a base and catalyst in a solvent like dimethylformamide (DMF).[6]
The reaction proceeds via a highly reactive silylating agent, N-silylimidazolium, which is formed in situ. The alcohol then attacks the electrophilic silicon atom in an Sₙ2-like fashion, displacing the imidazole to form the stable silyl ether.
Caption: Simplified mechanism for the formation of a TBS ether.
For more hindered alcohols or when faster reaction times are needed, a more reactive silyl triflate (e.g., TBS-OTf) can be used in conjunction with a non-nucleophilic hindered base like 2,6-lutidine.[3]
Mechanism of Deprotection: Regenerating the Alcohol
The selective removal of silyl ethers is the cornerstone of their utility. Deprotection can be achieved under acidic conditions or, more commonly, using a fluoride ion source.[7]
Fluoride-Mediated Cleavage
The most prevalent method for silyl ether cleavage relies on the exceptionally strong bond formed between silicon and fluorine (Si-F bond energy is ~142 kcal/mol).[1] Reagents like tetrabutylammonium fluoride (TBAF) provide a source of nucleophilic fluoride ions that readily attack the silicon atom.[6] This attack forms a transient, pentavalent silicon intermediate, which then collapses, breaking the Si-O bond to regenerate the alcohol.[8]
Caption: Mechanism of silyl ether cleavage using a fluoride source.
Acid-Catalyzed Cleavage
Silyl ethers can also be cleaved under acidic conditions. The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. A nucleophile (often water from aqueous acid) then attacks the silicon center, leading to the cleavage of the Si-O bond. The lability of silyl ethers in acid is highly dependent on the steric bulk around the silicon atom; for instance, TMS is very acid-labile while TBS is significantly more stable.[2]
Choosing the Right Silyl Ether: A Guide to Orthogonal Protection
The key to a successful protecting group strategy lies in choosing a group with the appropriate stability for the planned synthetic route. The differential stability of silyl ethers under acidic and basic conditions allows for their "orthogonal" removal, meaning one type of silyl ether can be cleaved in the presence of another.[8]
The relative stability of common silyl ethers is primarily dictated by the steric hindrance around the silicon atom, which impedes the approach of nucleophiles or acids.
| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis | Key Features |
| Trimethylsilyl | TMS | 1 | 1 | Very labile; used for temporary protection.[2] |
| Triethylsilyl | TES | 64 | 100 | More stable than TMS.[2] |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 | Highly versatile, good balance of stability.[2][6] |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 | Very stable to base, sterically demanding.[2] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Extremely stable to acid, robust protection.[2] |
| Data synthesized from literature sources.[2] |
This graduated stability is a powerful tool. For instance, a primary alcohol might be protected as a TBS ether and a secondary alcohol as a more robust TIPS ether. The TBS group can then be selectively removed with mild acid or controlled fluoride conditions, leaving the TIPS group intact for a later deprotection step.[8]
Experimental Protocols: Practical Application
Protocol 1: Protection of a Primary Alcohol with TBSCl (Corey Protocol)
This protocol describes a standard procedure for the silylation of a primary alcohol using tert-butyldimethylsilyl chloride and imidazole.
Materials:
-
Alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBSCl (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-12 hours.
-
Once the reaction is complete, quench the mixture by slowly adding it to a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure TBS-protected alcohol.[3][6]
Protocol 2: Deprotection of a TBS Ether using TBAF
This protocol outlines the cleavage of a TBS ether using the most common fluoride source, TBAF.
Materials:
-
TBS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, typically a 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF in a flask at room temperature.
-
Add the TBAF solution (1.1 eq) dropwise to the flask.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC. Deprotection is usually rapid, often completing within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol via flash column chromatography if necessary.[6][7]
Conclusion
Silyl ethers represent a powerful and highly adaptable class of protecting groups for alcohols. Their tunable stability, ease of introduction, and mild, selective removal conditions have made them indispensable tools in modern organic synthesis.[9] A thorough understanding of the relative stabilities and the mechanisms of protection and deprotection allows researchers to devise sophisticated synthetic strategies, enabling the efficient construction of complex molecules. By mastering the principles outlined in this guide, scientists can leverage the full potential of silyl ethers to overcome synthetic challenges and accelerate the pace of discovery in drug development and beyond.
References
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Wikipedia. Silyl ether. Available from: [Link]
-
Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. Available from: [Link]
-
Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(5), 2179–2182. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]
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Pearson. (2022, May 4). Silyl Ether Protecting Groups: Videos & Practice Problems. Available from: [Link]
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Available from: [Link]
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Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Available from: [Link]
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Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?. Available from: [Link]
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Crouch, R. D. (2013). RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS. Synthetic Communications, 43(17), 2265–2279. Available from: [Link]
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Pedersen, C. M., & Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–105. Available from: [Link]
-
Gelest. Silyl Groups. Gelest Technical Library. Available from: [Link]
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Methodological & Application
The Strategic Application of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol in Convergent Dendrimer Synthesis
Introduction: A Versatile A—B₂ Building Block for Macromolecular Architecture
In the intricate field of multi-step organic synthesis, particularly in the construction of complex macromolecular structures like dendrimers, the strategic use of protecting groups and precisely functionalized monomers is paramount. 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol emerges as a highly valuable A—B₂ building block, where 'A' represents a nucleophilic phenolic oxygen (temporarily masked) and 'B₂' represents two electrophilic benzylic positions (in latent form). Its utility is most prominently demonstrated in the convergent synthesis of poly(aryl ether) dendrimers, a class of highly branched, monodisperse macromolecules with applications in drug delivery, catalysis, and materials science.
The core advantage of this molecule lies in the robust tert-butyldiphenylsilyl (TBDPS) protecting group. The steric bulk conferred by the two phenyl rings and the tert-butyl moiety provides exceptional kinetic stability, rendering the silyl ether resistant to a broad range of reagents and reaction conditions that might be employed in subsequent synthetic steps.[1] This stability is crucial for selectively manipulating the two benzylic hydroxyl groups without premature cleavage of the phenolic ether.[1][2] This application note will provide an in-depth guide to the use of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol in a multi-step convergent synthesis of a second-generation (G2) poly(aryl ether) dendron, detailing the rationale behind the chosen synthetic strategy and protocols.
The Convergent Synthetic Strategy: Building from the Outside In
The convergent approach to dendrimer synthesis involves the stepwise construction of dendritic fragments, or "dendrons," from the periphery towards a central core. This methodology offers significant advantages over the divergent approach, including easier purification of intermediates and greater structural perfection in the final dendrimer. The A—B₂ nature of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is perfectly suited for this strategy.
Our multi-step synthesis will focus on the preparation of a second-generation (G2) dendron. The overall workflow can be visualized as follows:
Caption: Convergent synthesis workflow for a G2-dendron.
Experimental Protocols and Mechanistic Insights
Part 1: Activation of the Benzylic Hydroxyls (Synthesis of G0-Br₂)
The initial step involves converting the two benzylic hydroxyl groups into good leaving groups, typically halides, to facilitate subsequent nucleophilic substitution. Bromination is a common choice due to the high reactivity of benzylic bromides in Sₙ2 reactions.
Protocol 1: Synthesis of tert-Butyl-[3,5-bis(bromomethyl)phenoxy]diphenylsilane (G0-Br₂)
-
Reagent Preparation: Dissolve 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C in an ice bath.
-
Bromination: To the stirred solution, add carbon tetrabromide (2.5 eq.) followed by the portion-wise addition of triphenylphosphine (2.5 eq.). The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure dibromide.
Causality and Expertise: The use of CBr₄ and PPh₃ (the Appel reaction) is a mild and efficient method for converting alcohols to bromides, proceeding with high yield and minimal side reactions. The reaction is performed at low temperatures to control its exothermicity and prevent potential side reactions. The TBDPS group is completely stable under these conditions.
Part 2: Preparation of the Nucleophilic Monomer (Synthesis of G0-OH)
To create the nucleophilic component for the Williamson ether synthesis, the TBDPS group must be selectively removed to unmask the phenolic hydroxyl group.
Protocol 2: Synthesis of 3,5-Bis(hydroxymethyl)phenol (G0-OH)
This compound can be synthesized via deprotection of the starting material or through other established routes. For the purpose of this guide, we will focus on the deprotection of our title compound.
-
Reagent Preparation: Dissolve 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) (15 mL per gram of substrate) in a flask.
-
Deprotection: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture for 1-3 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel chromatography.
Causality and Expertise: TBAF is the most common reagent for removing silyl ethers. The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond, which is the driving force for the reaction.[3] While TBAF is basic, the reaction conditions are generally mild enough to not affect the benzylic alcohols.
Part 3: Synthesis of the First-Generation Dendron (G1-OTBDPS)
This step involves the coupling of the activated monomer (G0-Br₂) with the deprotected nucleophilic monomer (G0-OH) via a Williamson ether synthesis.
Protocol 3: Synthesis of the G1-OTBDPS Dendron
-
Reagent Preparation: In a round-bottom flask, dissolve the deprotected diol (G0-OH) (1.0 eq.) and potassium carbonate (K₂CO₃) (3.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Stir the suspension at room temperature for 30 minutes.
-
Coupling Reaction: Add a solution of the dibromide (G0-Br₂) (2.2 eq.) in DMF to the suspension. Heat the reaction mixture to 60-70 °C and stir overnight under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting phenol.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the first-generation dendron with a TBDPS group at its focal point (G1-OTBDPS).
Causality and Expertise: The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[4] K₂CO₃ is a mild base used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it solvates the potassium cation, leaving the phenoxide anion highly reactive. A slight excess of the dibromide is used to ensure complete consumption of the valuable phenol.
Part 4: Iteration to the Second-Generation Dendron (G2-Dendron)
The process is then repeated. The G1-OTBDPS dendron is deprotected at its focal point to reveal a new phenolic hydroxyl group (G1-OH), which is then reacted with two equivalents of the activated monomer (G0-Br₂) to generate the second-generation dendron.
Caption: Final step in the G2-dendron synthesis.
The protocols for the deprotection of G1-OTBDPS and the subsequent Williamson ether synthesis are analogous to Protocols 2 and 3, respectively, with adjustments in stoichiometry.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Product | Typical Yield (%) |
| 1 | 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol | CBr₄, PPh₃ | G0-Br₂ | 85-95% |
| 2 | 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol | TBAF | G0-OH | 90-98% |
| 3 | G0-OH, G0-Br₂ | K₂CO₃, DMF | G1-OTBDPS | 75-85% |
| 4 | G1-OTBDPS | TBAF | G1-OH | 90-98% |
| 5 | G1-OH, G0-Br₂ | K₂CO₃, DMF | G2-OTBDPS | 70-80% |
Note: Yields are representative and may vary depending on reaction scale and purification efficiency.
Conclusion and Future Perspectives
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a strategically designed building block that leverages the stability of the TBDPS protecting group to enable the efficient, stepwise construction of poly(aryl ether) dendrons via a convergent approach. The distinct reactivity of its masked phenolic hydroxyl group and its benzylic alcohols allows for a reliable and high-yielding multi-step synthesis. The protocols and rationale outlined in this application note provide a solid framework for researchers in materials science and medicinal chemistry to construct well-defined macromolecular architectures for a variety of advanced applications. Further functionalization of the peripheral benzylic positions or coupling of the final dendron to a core molecule can lead to a diverse library of complex dendritic structures.
References
-
PureSynth. (n.d.). 5-(Tert-Butyldiphenylsilyloxy)-1,3-Benzenedimethanol 98.0%(HPLC). Retrieved from [Link]
-
Wikipedia. (2023, October 26). tert-Butyldiphenylsilyl. Retrieved from [Link]
- D'Sa, B. A., & Verkade, J. G. (1996). P(MeNCH₂CH₂)₃N: A New, Inexpensive, Air-Stable, and High-Yield Catalyst for the Silylation of Alcohols. Journal of the American Chemical Society, 118(51), 12832–12833.
- Hawker, C. J., & Fréchet, J. M. J. (1990). A new convergent strategy for dendrimer synthesis: a convenient and versatile approach to the preparation of aliphatic polyether dendrimers.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
Protocol for the Regioselective Protection of Diols with tert-Butyldiphenylsilyl Chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the TBDPS Protecting Group in Diol Chemistry
In the intricate landscape of multi-step organic synthesis, the hydroxyl group stands out for its reactivity, participating in a vast array of chemical transformations. However, this versatility can be a double-edged sword, necessitating its temporary masking or "protection" to prevent unwanted side reactions. Silyl ethers are a cornerstone of hydroxyl protection strategies due to their ease of formation, general stability, and predictable cleavage under specific conditions.
Among the pantheon of silylating agents, tert-butyldiphenylsilyl chloride (TBDPSCl) has carved a unique niche, particularly for the selective protection of diols. Introduced by Hanessian and Lavallée, the TBDPS group offers a significant advantage in its steric bulk and electronic properties. This translates to exceptional stability under acidic conditions, where other common silyl ethers like tert-butyldimethylsilyl (TBDMS) ethers might be labile.[1][2] This robustness allows for a high degree of orthogonality in complex synthetic routes.
This application note provides a comprehensive guide to the theory and practice of protecting diols using TBDPSCl. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for achieving high regioselectivity, and provide a framework for troubleshooting common experimental hurdles.
Reaction Mechanism and Regioselectivity
The protection of an alcohol with TBDPSCl is a nucleophilic substitution reaction at the silicon center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom of TBDPSCl. This process is typically facilitated by a base, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
The key to the synthetic utility of TBDPSCl in diol chemistry lies in its pronounced steric hindrance. The bulky tert-butyl and two phenyl groups surrounding the silicon atom make it highly sensitive to the steric environment of the hydroxyl group it is approaching.[3] This steric demand is the primary determinant of the high regioselectivity observed in the protection of diols, with the ease of reaction following the order: primary > secondary >> tertiary.[4] For diols containing both a primary and a secondary hydroxyl group, TBDPSCl will almost exclusively react with the less sterically encumbered primary alcohol.[5]
Experimental Workflow for Mono-protection of a Diol
The following diagram illustrates a typical experimental workflow for the selective mono-protection of a diol with TBDPSCl.
Caption: A generalized workflow for the TBDPS protection of a diol.
Detailed Experimental Protocol: Mono-protection of a Primary-Secondary Diol
This protocol provides a step-by-step method for the selective protection of the primary hydroxyl group in a diol containing both primary and secondary alcohols.
Materials:
-
Diol (1.0 equiv)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.05–1.2 equiv)
-
Imidazole (2.0–2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diol (1.0 equiv) and dissolve it in anhydrous DMF (approximately 5-10 mL per mmol of diol).
-
Add imidazole (2.0–2.5 equiv) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath. This is particularly important for highly reactive diols to control the reaction rate and minimize the formation of the di-protected byproduct.
-
Slowly add TBDPSCl (1.05–1.2 equiv) to the stirred solution. The TBDPSCl can be added neat or as a solution in a small amount of anhydrous DMF.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical eluent system is a mixture of hexanes and ethyl acetate. The starting diol will be the most polar spot, the mono-protected product will have an intermediate Rf, and the di-protected byproduct (if any) will be the least polar.
-
-
Work-up:
-
Once the starting material is consumed (or no further conversion is observed), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[6] The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is often effective for separating the mono-protected product from any unreacted diol and di-protected byproduct.
-
Optimization of Reaction Conditions
The success of a regioselective mono-protection of a diol often hinges on the careful selection of reaction parameters. The following table summarizes key variables and their impact on the reaction outcome.
| Parameter | Options | Rationale and Impact on Outcome |
| Base | Imidazole, Triethylamine (TEA) + DMAP (cat.), 2,6-Lutidine | Imidazole is the most common and effective base, as it is thought to form a highly reactive silylimidazolium intermediate. TEA with a catalytic amount of DMAP is also effective. 2,6-Lutidine is a bulkier, non-nucleophilic base that can be advantageous in preventing side reactions. |
| Solvent | DMF, Dichloromethane (DCM), Tetrahydrofuran (THF) | DMF is generally the solvent of choice as it effectively solubilizes the reagents and is believed to catalyze the reaction.[7] DCM and THF can also be used, but reactions may be slower. |
| Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C can help to control the initial rate of reaction and improve selectivity for the less hindered hydroxyl group, thereby minimizing the formation of the di-protected byproduct. |
| Stoichiometry | 1.05-1.2 equiv of TBDPSCl | A slight excess of TBDPSCl is typically used to ensure complete consumption of the starting diol. However, a large excess should be avoided to minimize the formation of the di-protected byproduct. |
The interplay of these parameters can be visualized in the following diagram:
Caption: Relationship between reaction parameters and outcomes.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive TBDPSCl (hydrolyzed)- Insufficiently anhydrous conditions- Sterically hindered diol | - Use freshly opened or purified TBDPSCl.- Ensure all glassware is flame-dried and use anhydrous solvents.- For highly hindered secondary alcohols, consider using the more reactive tert-butyldiphenylsilyl trifluoromethanesulfonate (TBDPSOTf) with a non-nucleophilic base like 2,6-lutidine. |
| Formation of Significant Di-protected Byproduct | - Excess TBDPSCl- High reaction temperature- Prolonged reaction time | - Use a smaller excess of TBDPSCl (e.g., 1.05 equiv).- Maintain a lower reaction temperature (0 °C to room temperature).- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficulty in Separating Mono- and Di-protected Products | - Similar polarities of the products | - Use a long chromatography column with a shallow solvent gradient.- Consider derivatizing the remaining free hydroxyl group of the mono-protected product to alter its polarity before a second purification step. |
| Cleavage of TBDPS group during work-up or purification | - Acidic or basic contaminants in the work-up- Acidic silica gel | - Ensure all aqueous washes are neutral or slightly basic.- Neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent. |
Comparative Analysis of Common Silylating Agents for Diol Protection
The choice of silylating agent is a critical decision in synthetic planning. The following table provides a comparison of TBDPSCl with other common silylating agents for the protection of diols.
| Silylating Agent | Structure of Protecting Group | Key Advantages | Key Disadvantages |
| TBDPSCl | -Si(t-Bu)Ph₂ | Excellent stability to acidic conditions; high selectivity for primary alcohols.[4] | Higher cost; can be challenging to remove under very mild conditions. |
| TBDMSCl (TBSCl) | -Si(t-Bu)Me₂ | Good stability; widely used and well-understood; readily cleaved with fluoride sources.[7] | Less stable to acidic conditions compared to TBDPS.[2] |
| TIPSCl | -Si(i-Pr)₃ | Very high steric bulk, leading to excellent selectivity for primary alcohols; more stable than TBDMS to both acidic and basic conditions. | Can be difficult to introduce on sterically hindered alcohols; more resistant to fluoride-mediated cleavage than TBDMS. |
Deprotection of TBDPS Ethers
The robust nature of the TBDPS group necessitates specific conditions for its removal. The most common and effective method for the deprotection of TBDPS ethers is the use of a fluoride ion source.[1] The exceptionally strong silicon-fluoride bond provides the thermodynamic driving force for the cleavage reaction.
Common Deprotection Reagents:
-
Tetrabutylammonium fluoride (TBAF): This is the most widely used reagent for TBDPS deprotection. It is typically used as a 1M solution in THF. The reaction is usually performed at room temperature and is often complete within a few hours.[1]
-
Hydrogen fluoride-pyridine (HF·Py): This reagent is a less basic alternative to TBAF and can be advantageous for substrates that are sensitive to strong bases.[8]
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): A useful anhydrous source of fluoride.
General Deprotection Protocol (using TBAF):
-
Dissolve the TBDPS-protected diol in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.1-1.5 equivalents per TBDPS group).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography if necessary.
Conclusion
The tert-butyldiphenylsilyl group is an invaluable tool in the synthetic chemist's arsenal for the protection of diols. Its pronounced steric bulk allows for high regioselectivity in the mono-protection of diols, particularly those containing primary hydroxyl groups. The exceptional stability of the TBDPS ether linkage under a wide range of reaction conditions, especially acidic media, provides a high degree of orthogonality, which is crucial in the synthesis of complex molecules. By understanding the underlying principles of the reaction and carefully controlling the experimental parameters, researchers can effectively leverage the unique properties of TBDPSCl to achieve their synthetic goals with high efficiency and selectivity.
References
-
Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069. [Link]
-
Glycoscience Protocols. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. GlycoPODv2. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Sonari College. (2022). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. Sonari College. [Link]
-
Taylor & Francis Online. (n.d.). Synthetic Approaches to Combine the Versatility of the Thiol Chemistry with the Degradability of Aliphatic Polyesters. [Link]
-
SCIRP. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry. [Link]
-
Beilstein Journals. (2016). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. [Link]
-
Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. [Link]
-
ResearchGate. (2022). Regioselective Mono-Deprotection of Di-tert-butylsilylene Acetal Derived from 1,3-Diol with Ammonium Fluoride. [Link]
-
Wikipedia. (n.d.). tert-Butyldiphenylsilyl. [Link]
-
ResearchGate. (2020). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. [Link]
-
ResearchGate. (n.d.). Effects of catalysts on chain-length selectivity of silylation. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Organic Chemistry Portal. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. [Link]
-
ResearchGate. (n.d.). Formation of TBDPS ethers from various secondary alcohols. [Link]
-
Chemistry Stack Exchange. (2016). How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. [Link]
-
NIH. (n.d.). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. [Link]
-
Wiley Online Library. (2024). Analyzing the influence of diols' chain length on the properties of bio-based wood adhesive. [Link]
-
PubMed. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic separation of peptides on a diol-Gly-Phe-Phe tripeptide-bonded phase. [Link]
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Application Notes & Protocols: A Detailed Guide to the Experimental Deprotection of TBDPS Ethers
Introduction: The Role of the TBDPS Group in Complex Synthesis
The tert-butyldiphenylsilyl (TBDPS) group is a cornerstone in the strategic protection of hydroxyl functionalities within multi-step organic synthesis.[1][2] Its widespread adoption by researchers and drug development professionals stems from its significant steric bulk and notable stability across a broad spectrum of chemical environments. Compared to other common silyl ethers like tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES), TBDPS ethers exhibit enhanced stability under acidic conditions, a crucial attribute for achieving chemo-selectivity in complex molecular architectures.[1] However, the successful culmination of a synthetic campaign often hinges on the final, quantitative cleavage of this robust protecting group.
The selective removal of the TBDPS group must be meticulously planned to avoid unintended reactions with other sensitive functionalities within the molecule. The choice of deprotection method is therefore a critical decision, dictated by the substrate's overall chemical makeup. This guide provides an in-depth exploration of the primary strategies for TBDPS ether deprotection, elucidates the underlying chemical mechanisms, and presents detailed, field-proven protocols to empower researchers to select and execute the optimal procedure for their specific synthetic challenges.
Core Deprotection Strategies and Mechanisms
The cleavage of the silicon-oxygen bond in TBDPS ethers is primarily achieved through two major pathways: fluoride-mediated cleavage and acid-catalyzed hydrolysis.
Fluoride-Mediated Deprotection
This is the most prevalent and effective strategy for cleaving silyl ethers. The immense thermodynamic driving force for this reaction is the formation of the exceptionally strong silicon-fluoride bond, which has a bond energy of approximately 142 kcal/mol.[1]
Mechanism of Action: The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a transient, hypervalent pentacoordinate silicon intermediate.[1][3] This intermediate then collapses, breaking the Si-O bond to release the free alcohol and the corresponding fluorosilane byproduct.
Common Fluoride Reagents:
-
Tetrabutylammonium Fluoride (TBAF): As the most widely used fluoride source, TBAF is typically supplied as a 1 M solution in tetrahydrofuran (THF).[1] While highly effective, the reagent is appreciably basic due to the presence of trace water and the formation of alkoxides, which can cause side reactions like elimination or epimerization in sensitive substrates.[1] This basicity can be tempered by adding a buffer, such as acetic acid.[1][3]
-
Hydrogen Fluoride-Pyridine (HF·Py): This reagent is a significantly less basic alternative to TBAF, making it the reagent of choice for substrates that are labile to strong bases.[1][4] It is commercially available and typically used in THF or acetonitrile.
-
Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TAS-F): TAS-F is a valuable anhydrous source of fluoride, ideal for deprotecting extremely base-sensitive compounds where TBAF fails.[5][6][7]
-
Potassium Bifluoride (KHF₂): This solid reagent is mild and demonstrates excellent selectivity for phenolic TBDPS ethers over their aliphatic counterparts.[1][8]
Acid-Catalyzed Deprotection
While TBDPS ethers are known for their relative stability to acid, they are not completely inert and can be cleaved under specific acidic conditions.[1] This method is often employed when fluoride-based reagents are incompatible with other functional groups in the molecule.
Mechanism of Action: The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. A nucleophile (often the solvent, like methanol or water) then attacks the silicon center, displacing the alcohol.
Common Acidic Reagents:
-
Acetyl Chloride in Methanol: This system generates anhydrous HCl in situ through the reaction of catalytic acetyl chloride with the methanol solvent. It is a remarkably mild, efficient, and selective method that tolerates a wide variety of other protecting groups, including acetates and benzyl ethers.[1][9][10]
-
Aqueous Acetic Acid (AcOH/THF/H₂O): A classic set of conditions, this mixture provides a slow but often highly selective deprotection, useful for molecules where a "blast" of strong acid would be detrimental.[2][4]
-
Solid-Supported Acids (e.g., Dowex Resins): Using a resin like Dowex 50WX4-200 provides a heterogeneous acid source that simplifies workup; the acidic catalyst is simply filtered off.[1]
General Experimental Workflow
The successful deprotection of a TBDPS ether follows a logical sequence of steps, from reaction setup to the isolation of the pure alcohol. This workflow is crucial for ensuring high yields and purity.
Comparative Summary of Deprotection Methods
| Reagent/Method | Typical Conditions | Advantages | Limitations & Considerations |
| TBAF | 1.1-1.5 eq. in THF, 0 °C to RT | Fast, effective, and widely applicable. | Can be basic, potentially causing side reactions. Workup can be difficult for polar products.[11] |
| HF·Pyridine | 1.5-3.0 eq. in THF or CH₃CN, 0 °C to RT | Less basic than TBAF; good for base-sensitive substrates.[1] | Highly toxic and corrosive; requires handling in plasticware. Reaction times can be longer.[4][12] |
| Acetyl Chloride / MeOH | 0.1-0.2 eq. AcCl in dry MeOH, 0 °C to RT | Very mild, efficient, and highly selective.[10] Tolerates many other protecting groups.[1][9] | Requires anhydrous methanol to prevent formation of aqueous HCl. |
| Aqueous Acetic Acid | AcOH/THF/H₂O (e.g., 4:1:1), RT | Mild and can be very selective. | Often very slow, requiring long reaction times (hours to days).[4] |
| TAS-F | 1.5-2.0 eq. in DMF or CH₃CN, RT | Anhydrous fluoride source, excellent for highly base-sensitive substrates.[5] | More expensive and less common than TBAF or HF·Py. |
Detailed Experimental Protocols
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is a standard procedure for the efficient cleavage of TBDPS ethers using the most common fluoride source.
Materials:
-
TBDPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the TBDPS-protected alcohol (1.0 equivalent) in anhydrous THF (approximately 0.1 M concentration).
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Slowly add the 1 M TBAF solution in THF (1.1–1.5 equivalents) to the stirred solution via syringe.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the starting material spot. Reaction times can range from 30 minutes to several hours.
-
Quenching: Once the reaction is complete, quench by adding deionized water.
-
Workup: Transfer the mixture to a separatory funnel and dilute with an organic solvent like DCM or EtOAc. Wash the organic layer sequentially with water and then brine to remove residual TBAF and other aqueous-soluble byproducts.[1]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure alcohol.
Note on Difficult Workups: For products that are highly polar or water-soluble, the standard aqueous workup to remove TBAF can be problematic. An alternative is to add a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate to the reaction mixture post-completion, stir for 1 hour, and then filter off the solids before concentration. This non-aqueous workup effectively removes TBAF salts.[11][13]
Protocol 2: Deprotection using Hydrogen Fluoride-Pyridine (HF·Py)
This protocol is recommended for substrates that are sensitive to the basicity of TBAF.
Materials:
-
TBDPS-protected alcohol
-
Hydrogen fluoride-pyridine complex (~70% HF)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine, Anhydrous Na₂SO₄, Silica gel
Procedure:
-
Safety Precaution: HF·Pyridine is highly corrosive and toxic. All manipulations must be performed in a chemical fume hood using appropriate personal protective equipment (gloves, safety glasses) and plasticware (syringes, flasks) as HF etches glass.
-
Reaction Setup: In a plastic vial or PTFE flask, dissolve the TBDPS-protected alcohol (1.0 equivalent) in anhydrous THF or CH₃CN (0.1–0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly and carefully add HF·Pyridine (2.0–3.0 equivalents) to the stirred solution.
-
Monitoring: Allow the reaction to stir at 0 °C or warm to room temperature while monitoring by TLC. These reactions are typically slower than those with TBAF.
-
Quenching: Once complete, carefully and slowly quench the reaction by pouring it into a stirred, saturated aqueous solution of NaHCO₃. Caution: Vigorous gas evolution (CO₂) will occur. Ensure the receiving flask is large enough to accommodate the foam.
-
Workup: Extract the aqueous mixture multiple times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Acid-Catalyzed Deprotection using Acetyl Chloride in Methanol
This protocol provides a mild and highly selective acidic method for TBDPS cleavage.
Materials:
-
TBDPS-protected alcohol
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine, Anhydrous Na₂SO₄, Silica gel
Procedure:
-
Reaction Setup: Dissolve the TBDPS-protected alcohol (1.0 equivalent) in anhydrous methanol (0.1–0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add a catalytic amount of acetyl chloride (0.1–0.2 equivalents) dropwise to the stirred solution.[10]
-
Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the solution is neutral or slightly basic.
-
Workup: Remove most of the methanol under reduced pressure. Dilute the residue with water and extract several times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
References
- Step-by-Step Guide for the Deprotection of TBDPS Ethers: Applic
- Mild and Selective Deprotection of tert-Butyl(dimethyl)
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal.
- Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages.
- An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH Public Access.
- Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis.
- Silyl ether. Wikipedia.
- Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave He
- Tris(dimethylamino)sulfonium Difluorotrimethylsilicate, a Mild Reagent for the Removal of Silicon Protecting Groups.
- Deprotection of Silyl Ethers. Gelest Technical Library.
- Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH.
- KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. PMC - PubMed Central - NIH.
- TAS-F | 59218-87-0. ChemicalBook.
- A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol.
- Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating.
- Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering.
- Silyl Protective Groups.
- Formation of TBDPS ethers from various secondary alcohols.
- A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilyl
- TASF reagent. Wikipedia.
- TASF reagent. chemeurope.com.
- Hydrogen fluoride-pyridine complex as ~70% hydrogen.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. datapdf.com [datapdf.com]
- 6. TASF reagent - Wikipedia [en.wikipedia.org]
- 7. TASF_reagent [chemeurope.com]
- 8. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
Application of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol in Convergent Dendrimer Synthesis for Drug Delivery Platforms
Introduction: A Strategic Approach to Functional Dendrimer Design
Dendrimers, with their highly branched, monodisperse, and well-defined three-dimensional architecture, have emerged as pivotal nanostructures in advanced drug delivery and materials science.[1][2] Their unique structure, comprising a central core, repeating branched units, and a high density of surface functional groups, allows for the encapsulation of therapeutic agents and the attachment of targeting ligands.[3][4] The synthesis of these macromolecules is primarily achieved through two strategic methodologies: the divergent and the convergent approach.[5]
The convergent synthesis, in particular, offers significant advantages in terms of structural purity and synthetic versatility, as it involves the stepwise synthesis of dendritic wedges, or "dendrons," which are subsequently coupled to a multifunctional core in the final step.[4][6] This method allows for greater control over the final structure and facilitates purification, as the coupling reaction involves smaller, more defined molecules.
This application note details a proposed synthetic protocol for the use of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol as a key building block in the convergent synthesis of dendrimers. The strategic placement of the bulky and robust tert-butyldiphenylsilyl (TBDPS) ether serves as a protecting group for a core phenolic functionality, which can be deprotected in the final step to yield a dendrimer with a reactive hydroxyl group at its core. This functional core can then be utilized for the conjugation of active pharmaceutical ingredients (APIs), imaging agents, or other moieties, making it a versatile platform for drug delivery applications.
The Central Role of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
The choice of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol as the core molecule is deliberate and strategic. The two benzylic hydroxyl groups provide reactive sites for the attachment of pre-synthesized dendrons. The TBDPS group is a well-established protecting group for alcohols, known for its high stability under a wide range of reaction conditions, yet it can be selectively removed under mild conditions using fluoride reagents.[7][8][9] This orthogonality is key to the successful synthesis of a functional core dendrimer.
The proposed synthetic strategy will follow a convergent pathway, beginning with the activation of the benzylic alcohols of the core molecule, followed by the coupling of Fréchet-type poly(benzyl ether) dendrons. The final step involves the deprotection of the silyl ether to unveil the core functionality.
Proposed Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the activation of the benzylic hydroxyl groups of the core molecule, followed by the convergent attachment of dendrons, and concludes with the deprotection of the core phenolic group.
Figure 1: Proposed workflow for the convergent synthesis of a functional core dendrimer.
Experimental Protocols
The following protocols are based on established and reliable methodologies for the chemical transformations involved.
Protocol 1: Activation of the Core Molecule
The benzylic hydroxyl groups of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol are activated to facilitate nucleophilic substitution by the dendron. A common and effective method is the conversion of the alcohols to benzyl chlorides.[10]
Materials:
-
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (2.2 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. The in situ generated triethylammonium chloride will facilitate the chlorination.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting 1,3-bis(chloromethyl)-5-(tert-butyldiphenylsilyloxy)benzene by column chromatography.
Protocol 2: Synthesis of a G1 Fréchet-Type Dendron
A first-generation (G1) Fréchet-type poly(benzyl ether) dendron with a focal hydroxyl group is synthesized as a representative dendron for coupling.
Materials:
-
3,5-Dihydroxybenzyl alcohol
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
18-Crown-6
-
Acetone
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and a catalytic amount of 18-crown-6.
-
Add benzyl bromide (2.2 eq) dropwise to the suspension under an inert atmosphere.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the G1 dendron, 3,5-bis(benzyloxy)benzyl alcohol, by column chromatography.
Protocol 3: Convergent Coupling of the Dendron to the Activated Core
The G1 dendron is coupled to the activated core via a Williamson ether synthesis.
Materials:
-
1,3-bis(chloromethyl)-5-(tert-butyldiphenylsilyloxy)benzene (from Protocol 1)
-
G1 Dendron (3,5-bis(benzyloxy)benzyl alcohol, from Protocol 2)
-
Potassium carbonate (K2CO3)
-
18-Crown-6
-
Anhydrous Acetone
-
Argon or Nitrogen atmosphere
Procedure:
-
In a round-bottom flask, dissolve the G1 dendron (2.2 eq) in anhydrous acetone.
-
Add potassium carbonate (3.0 eq) and a catalytic amount of 18-crown-6 to the solution.
-
Add the activated core, 1,3-bis(chloromethyl)-5-(tert-butyldiphenylsilyloxy)benzene (1.0 eq), to the mixture.
-
Reflux the reaction under an inert atmosphere for 24-48 hours, monitoring by TLC.
-
Upon completion, cool the mixture and filter to remove inorganic salts.
-
Evaporate the solvent and redissolve the residue in dichloromethane.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the protected G1 dendrimer by column chromatography.
Protocol 4: Deprotection of the TBDPS Group
The final step is the selective removal of the TBDPS protecting group to expose the phenolic hydroxyl group at the core.[7]
Materials:
-
Protected G1 Dendrimer (from Protocol 3)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the protected G1 dendrimer (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M TBAF solution in THF (1.2 eq) to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the final functional core dendrimer by column chromatography.
Characterization and Data
The structure and purity of the intermediates and the final dendrimer should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Description | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| Core | 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol | 442.64 | - |
| Activated Core | 1,3-bis(chloromethyl)-5-(tert-butyldiphenylsilyloxy)benzene | 479.52 | 85-95 |
| G1 Dendron | 3,5-bis(benzyloxy)benzyl alcohol | 320.38 | 80-90 |
| Protected G1 Dendrimer | TBDPS-protected G1 Dendrimer | 1048.42 | 70-85 |
| Final Dendrimer | G1 Dendrimer with Hydroxyl Core | 810.00 | 90-98 |
Structural Visualization
The chemical structures of the key molecules in this synthetic pathway are illustrated below.
Sources
- 1. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Function Oriented Molecular Design: Dendrimers as Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convergent Approach, Single-stage Convergent Synthesis [ebrary.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes and Protocols for [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane
Introduction: In the landscape of modern chemical synthesis and drug development, the rational design of core molecules is paramount to achieving desired structural and functional outcomes. [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane emerges as a highly versatile AB₂-type scaffold, offering a unique combination of a selectively protected phenolic hydroxyl group and two readily accessible primary benzylic alcohols. This trifunctional architecture provides a robust platform for the divergent synthesis of dendrimers, the construction of heterobifunctional linkers for targeted therapies, and the development of novel materials.
The strategic placement of the bulky tert-butyldiphenylsilyl (TBDPS) protecting group on the phenolic oxygen imparts significant stability under a wide range of reaction conditions, allowing for selective manipulation of the benzylic hydroxyls.[1][2] This crucial feature enables a modular and controlled approach to the synthesis of complex macromolecules. This guide provides an in-depth exploration of the synthesis and applications of this core molecule, complete with detailed protocols and the scientific rationale behind the experimental choices.
Part 1: Synthesis of the Core Molecule
The journey to utilizing [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane begins with its synthesis. A key precursor for this is 3,5-bis(hydroxymethyl)phenol, which can be synthesized on a large scale from 5-hydroxyisophthalic acid.[3] The subsequent step involves the selective protection of the more acidic phenolic hydroxyl group in the presence of the two benzylic alcohols.
Protocol 1: Synthesis of [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane
This protocol details the selective silylation of the phenolic hydroxyl group of 3,5-bis(hydroxymethyl)phenol. The use of imidazole as a base is crucial as it facilitates the reaction while being mild enough to avoid significant side reactions.[4]
Materials:
-
3,5-bis(hydroxymethyl)phenol
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 3,5-bis(hydroxymethyl)phenol (1.0 equivalent) in anhydrous DMF.
-
To this solution, add imidazole (2.5 equivalents).
-
Slowly add a solution of TBDPSCl (1.1 equivalents) in anhydrous DMF to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Remove the DMF under reduced pressure, co-evaporating with toluene to ensure complete removal.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane.
Expected Outcome: The desired product is a white to off-white solid. Characterization by ¹H and ¹³C NMR will confirm the presence of the TBDPS group and the two benzylic alcohol moieties.
Part 2: Application in Dendrimer Synthesis
The AB₂ architecture of [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane makes it an ideal core for the divergent synthesis of dendrimers.[5][6] The two benzylic hydroxyl groups serve as the branching points for the first generation. Subsequent generations can be added by deprotecting the terminal functional groups of the previous generation and reacting them with a suitable branching monomer.
Protocol 2: Synthesis of a First-Generation Dendron
This protocol outlines the attachment of a branching monomer, in this case, a protected dicarboxylic acid, to the core molecule to form a first-generation dendron.
Materials:
-
[3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane
-
A suitable protected dicarboxylic acid (e.g., Boc-protected amino dicarboxylic acid)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane (1.0 equivalent) and the protected dicarboxylic acid (2.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Add DMAP (0.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C and add a solution of DCC (2.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting first-generation dendron by flash column chromatography.
Visualization of the Dendrimer Synthesis Workflow:
Caption: Divergent synthesis of dendrimers from the core molecule.
Part 3: Application as a Heterobifunctional Linker
The distinct reactivity of the two benzylic hydroxyl groups allows for their sequential or orthogonal functionalization, making [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane an excellent scaffold for creating heterobifunctional linkers. These linkers are crucial in modern drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[7][8][9][10]
Protocol 3: Stepwise Functionalization for Linker Synthesis
This protocol provides a general strategy for the stepwise functionalization of the two hydroxyl groups. The first hydroxyl group is reacted, and then the second can be modified in a subsequent step.
Step A: Monofunctionalization
-
React [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane with a sub-stoichiometric amount (e.g., 0.9 equivalents) of the first molecule to be attached, using a suitable coupling chemistry (e.g., esterification, etherification).
-
Carefully monitor the reaction to maximize the yield of the mono-substituted product.
-
Isolate the mono-functionalized product by column chromatography.
Step B: Functionalization of the Second Hydroxyl Group
-
Take the purified mono-functionalized intermediate from Step A.
-
React it with an excess of the second molecule to be attached using appropriate coupling conditions.
-
Purify the final heterobifunctional linker.
Visualization of Linker Synthesis:
Caption: Stepwise synthesis of a heterobifunctional linker.
Part 4: Deprotection of the TBDPS Group
The final step in many synthetic sequences involving this core molecule is the deprotection of the phenolic hydroxyl group. The TBDPS group is robust but can be cleaved under specific conditions, most commonly using a fluoride source such as tetrabutylammonium fluoride (TBAF).[1]
Protocol 4: TBDPS Deprotection
Materials:
-
TBDPS-protected compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc) or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDPS-protected compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the deprotected product by flash column chromatography if necessary.
Comparative Data for Silyl Ether Stability:
| Silyl Ether | Relative Rate of Acidic Hydrolysis |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
Data compiled from various sources.[2] This table highlights the exceptional stability of the TBDPS group compared to other common silyl ethers, justifying its use in complex multi-step syntheses.
Conclusion
[3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane stands out as a valuable and versatile core molecule for a range of applications in chemical and pharmaceutical sciences. Its well-defined structure, coupled with the strategic placement of a robust protecting group, allows for precise and controlled synthetic manipulations. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for incorporating this powerful scaffold into their synthetic endeavors, from the creation of complex dendritic architectures to the design of innovative therapeutic agents.
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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ResearchGate. (n.d.). Chemoselective deprotection of TBS alkyl and phenyl ethers in the presence of TBDPS alkyl and phenyl ethers by intramolecular and competition experiments. Retrieved from [Link]
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Indian Journal of Chemistry. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. 45B, 322-324. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. Retrieved from [Link]
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MDPI. (n.d.). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. Retrieved from [Link]
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Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Retrieved from [Link]
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GlycoPODv2. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Retrieved from [Link]
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ResearchGate. (2000). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. Retrieved from [Link]
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CHIMIA. (n.d.). The Solid-Phase Part of Supported Small-Molecule Synthesis. Retrieved from [Link]
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PubMed Central. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]
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PubMed Central. (2015). Dendrimers as tunable vectors of drug delivery systems and biomedical and ocular applications. Retrieved from [Link]
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Mastering the Bench: A Guide to the Selective Functionalization of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol's Hydroxyl Groups
For the discerning researcher in synthetic chemistry and drug development, 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol presents a versatile scaffold. Its strategic design, featuring a bulky tert-butyldiphenylsilyl (TBDPS) ether and two primary benzylic hydroxyl groups, offers a playground for controlled chemical transformations. The robust TBDPS group provides durable protection for the phenolic oxygen, while the two primary alcohols are poised for a variety of functionalization reactions. This guide provides an in-depth exploration of the methodologies to selectively modify these hydroxyl groups, moving beyond mere procedural lists to elucidate the underlying chemical principles that govern these transformations.
The central challenge in manipulating this molecule lies in achieving selective mono-functionalization of the two chemically equivalent benzylic hydroxyls. This guide will detail strategies for esterification, etherification, and oxidation, with a strong emphasis on the reaction conditions that favor mono-substitution over di-substitution. Furthermore, we will discuss the stability of the TBDPS protecting group under these diverse conditions, ensuring the integrity of the core scaffold throughout your synthetic sequence.
The Strategic Importance of the TBDPS Protecting Group
The tert-butyldiphenylsilyl (TBDPS) group is a cornerstone of modern organic synthesis, renowned for its steric bulk and remarkable stability across a wide range of reaction conditions.[1] Its presence in 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a deliberate design choice, offering high resistance to acidic and many basic conditions, which allows for a broad spectrum of subsequent chemical modifications of the benzylic alcohols without premature cleavage of the silyl ether.[2][3] The TBDPS group is notably more stable to acid hydrolysis than other common silyl ethers like tert-butyldimethylsilyl (TBS) ethers.[2] Deprotection is typically achieved under specific conditions, most commonly using a fluoride source such as tetrabutylammonium fluoride (TBAF) or by treatment with strong acids.[4] This predictable stability and cleavage profile is paramount for the rational design of complex multi-step syntheses.
Core Functionalization Strategies: A Procedural and Mechanistic Deep Dive
The two primary benzylic hydroxyl groups of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol are amenable to a variety of transformations. The key to unlocking the full potential of this scaffold lies in the ability to selectively functionalize one of these hydroxyls, leaving the other available for subsequent reactions. This selective functionalization is often a delicate balance of stoichiometry, reaction conditions, and sometimes, the use of specialized catalytic systems.[5]
Section 1: Selective Mono-Esterification
Esterification of the benzylic alcohols introduces a key functional group for modulating the biological activity and physicochemical properties of the molecule. Achieving mono-esterification requires careful control of the reaction conditions to prevent the formation of the di-ester.
Achieving mono-esterification of a symmetric diol like our target molecule is primarily a statistical challenge that can be influenced by several factors:
-
Stoichiometry: Using a sub-stoichiometric amount of the acylating agent (typically 0.8-1.0 equivalents) relative to the diol is the most straightforward approach to favor mono-acylation.
-
Reaction Concentration: Working at higher dilutions can disfavor the second esterification event, which is an intermolecular reaction between the mono-ester and another molecule of the acylating agent.
-
Temperature: Lower temperatures can help to control the reaction rate and improve selectivity by minimizing the energy available for the second, often slower, esterification step.
-
Catalysis: The use of organocatalysts can provide a chiral environment that differentiates between the two hydroxyl groups, although this is more relevant for asymmetric synthesis.[5] For non-chiral transformations, the choice of catalyst can still influence the reaction rate and selectivity.
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Workflow:
Caption: Steglich Esterification Workflow.
Detailed Steps:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add the desired carboxylic acid (0.9 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.0 equivalent) in anhydrous CH₂Cl₂ to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mono-ester.
Self-Validation: The progress of the reaction should be carefully monitored by TLC to distinguish between the starting diol, the desired mono-ester, and the di-ester byproduct. The formation of a white precipitate (DCU) is an indicator of reaction progress.
The Mitsunobu reaction provides an alternative route for esterification, particularly useful for more hindered alcohols, though it proceeds with inversion of configuration at the stereocenter (not applicable here as the alcohols are primary).[6]
Experimental Workflow:
Caption: Mitsunobu Reaction Workflow.
Detailed Steps:
-
Preparation: To a solution of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (1.0 equivalent), the desired carboxylic acid (1.1 equivalents), and triphenylphosphine (PPh₃, 1.2 equivalents) in anhydrous tetrahydrofuran (THF), cool the mixture to 0 °C.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography to separate the desired mono-ester from triphenylphosphine oxide and other byproducts.
Causality: The Mitsunobu reaction is often highly efficient, but achieving mono-selectivity on a symmetric diol can be challenging. Careful control of stoichiometry and slow addition of the azodicarboxylate are crucial.[7]
| Method | Reagents | Typical Yield (Mono-ester) | Advantages | Disadvantages |
| Steglich Esterification | Carboxylic acid, DCC, DMAP | 50-70% | Mild conditions, good for acid-sensitive substrates. | Formation of DCU can complicate purification. |
| Mitsunobu Reaction | Carboxylic acid, PPh₃, DIAD/DEAD | 40-60% | High reaction rates, good for hindered alcohols. | Byproducts can be difficult to remove, requires anhydrous conditions. |
Section 2: Selective Mono-Etherification
The formation of ethers from the benzylic alcohols can be achieved through several methods. The Williamson ether synthesis is a classic and reliable approach.
Similar to esterification, achieving mono-etherification relies on controlling the reaction parameters:
-
Base Stoichiometry: Using a slight excess of a strong base like sodium hydride (NaH) to deprotonate only one of the hydroxyl groups can be challenging due to the similar pKa values. A sub-stoichiometric amount of base is often employed.
-
Electrophile Stoichiometry: Using a limited amount of the alkylating agent (e.g., alkyl halide) is critical to favor mono-alkylation.
-
Temperature: Performing the reaction at low temperatures can enhance selectivity.
Experimental Workflow:
Caption: Williamson Ether Synthesis Workflow.
Detailed Steps:
-
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C and add a solution of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30-60 minutes.
-
Alkylation: Add the alkyl halide (0.9 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality: The use of a strong, non-nucleophilic base like NaH ensures the formation of the alkoxide, which then acts as a nucleophile to displace the halide. Controlling the stoichiometry is paramount for achieving mono-alkylation.
| Method | Reagents | Typical Yield (Mono-ether) | Advantages | Disadvantages |
| Williamson Ether Synthesis | NaH, Alkyl halide | 40-60% | Versatile for a wide range of alkyl groups. | Requires strictly anhydrous conditions, use of flammable NaH. |
Section 3: Selective Mono-Oxidation
Oxidation of one of the benzylic alcohols to an aldehyde provides a valuable synthetic handle for further transformations such as reductive amination or Wittig reactions.
Selective mono-oxidation of a symmetric diol is challenging due to the similar reactivity of the two hydroxyl groups. Strategies to achieve this include:
-
Stoichiometric Control: Using a limited amount of a mild oxidizing agent.
-
Catalytic Methods: Employing a catalyst that can differentiate between the diol and the mono-oxidized product.
-
Enzymatic Oxidation: Lipases and other enzymes can exhibit high selectivity.[8]
Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent for benzylic and allylic alcohols. Its heterogeneous nature can sometimes aid in achieving mono-oxidation.
Experimental Workflow:
Caption: MnO₂ Oxidation Workflow.
Detailed Steps:
-
Preparation: Dissolve 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Oxidation: Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight) to the solution.
-
Reaction: Stir the suspension vigorously at room temperature for 24-72 hours. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with CH₂Cl₂.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to isolate the mono-aldehyde.
Causality: MnO₂ is a surface-mediated oxidant, and the reaction rate is dependent on the quality of the MnO₂ and the solvent. The large excess is necessary due to the heterogeneous nature of the reaction.
| Method | Reagent | Typical Yield (Mono-aldehyde) | Advantages | Disadvantages |
| MnO₂ Oxidation | Activated MnO₂ | 30-50% | Mild conditions, easy work-up. | Requires a large excess of reagent, reaction times can be long. |
Stability of the TBDPS Group: A Critical Consideration
A key advantage of the TBDPS protecting group is its robustness. The following table summarizes its stability under the conditions described above.
| Reaction Type | Reagents | TBDPS Group Stability |
| Steglich Esterification | DCC, DMAP | Stable |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | Stable |
| Williamson Ether Synthesis | NaH, Alkyl halide | Stable |
| MnO₂ Oxidation | Activated MnO₂ | Stable |
Conclusion
The functionalization of the hydroxyl groups of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a versatile strategy for the synthesis of complex molecules. While the symmetric nature of the diol presents a challenge for selective mono-functionalization, careful control of stoichiometry, temperature, and reagent choice can lead to the desired mono-substituted products. The exceptional stability of the TBDPS protecting group allows for a wide range of chemical transformations to be performed on the benzylic hydroxyls without compromising the integrity of the phenolic oxygen protection. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and successfully manipulate this valuable synthetic building block.
References
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Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. 2025. Available from: [Link].
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Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Available from: [Link].
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UCLA Chemistry. tBDPS group (tert-butyldiphenylsilyl group). Available from: [Link].
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Chem-Station. Silyl Protective Groups. 2014. Available from: [Link].
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Gelest. Deprotection of Silyl Ethers. Available from: [Link].
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Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. Available from: [Link].
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Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PMC. Available from: [Link].
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THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stanford University. Available from: [Link].
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Regioselective Esterification of Vicinal Diols on Monosaccharide Derivatives via Mitsunobu Reactions. ACS Publications. Available from: [Link].
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Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. ACS Publications. 2022. Available from: [Link].
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available from: [Link].
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Regioselective enzymatic acylation of vicinal diols of steroids. ResearchGate. Available from: [Link].
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Organic Chemistry Frontiers. Organocatalyzed double dearomatization reaction of non-functionalized phenols and propargylic alcohols: the important regulating effect of steric hindrance. RSC Publishing. Available from: [Link].
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An Approach to the Stereoselective Synthesis of syn - and anti -1,3-Diol Derivatives. Retention of Configuration in the Mitsunobu Reaction. ResearchGate. Available from: [Link].
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1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. ACS Publications. Available from: [Link].
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Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available from: [Link].
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Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. ChemRxiv. Available from: [Link].
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Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Forschungszentrum Jülich. Available from: [Link].
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Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. PMC. Available from: [Link].
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Chemo- and Regioselective Oxidation of Secondary Alcohols in Vicinal Diols. University of Groningen. Available from: [Link].
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Distal Allylic/Benzylic C–H Functionalization of Silyl Ethers Using Donor/Acceptor Rhodium(II) Carbenes. PMC. Available from: [Link].
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Regioselective and Stereospecific Azidation of 1,2- and 1,3-Diols by Azidotrimethylsilane via a Mitsunobu Reaction. ACS Publications. Available from: [Link].
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Etherification of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol: A Detailed Guide to Williamson Synthesis
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide to the etherification of the benzylic hydroxyl groups in 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol. This substrate is a valuable bifunctional building block, featuring a sterically demanding tert-butyldiphenylsilyl (TBDPS) protecting group on the phenolic oxygen, which imparts significant stability.[1] The protocol herein focuses on the Williamson ether synthesis, a robust and classical method for forming ethers via an SN2 mechanism.[2][3] We will explore the mechanistic underpinnings, provide a detailed, step-by-step experimental protocol for a representative double methylation, and discuss critical parameters, potential side reactions, and troubleshooting. This guide is intended for researchers in organic synthesis, materials science, and drug development who utilize complex, multi-functionalized aromatic cores.
Introduction and Strategic Considerations
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a precursor for synthesizing various complex molecules, including dendrimers, macrocycles, and specialized polymers. The two primary benzylic alcohol functionalities serve as key handles for derivatization. Etherification of these groups can modulate solubility, reactivity, and conformational properties of the final construct.
The chosen synthetic strategy must achieve efficient etherification of the two benzylic alcohols without compromising the integrity of the TBDPS protecting group. The TBDPS group is known for its high stability under a wide range of conditions, including basic and weakly acidic environments, but it is labile to strong acids and fluoride ion sources.[1][4] The Williamson ether synthesis, which proceeds under basic conditions, is an ideal choice as it is orthogonal to the stability of the TBDPS ether.[5][6] This method involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.[3][7]
Mechanism and Rationale for Reagent Selection
The Williamson ether synthesis is a cornerstone of organic chemistry for its reliability in forming the ether C-O bond.[2] The reaction proceeds in two conceptual stages, as depicted below.
Diagram: The Williamson Ether Synthesis Pathway
Caption: The two-stage process of the Williamson ether synthesis.
-
The Substrate: 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol possesses two primary benzylic alcohols. Primary alcohols are ideal for SN2 reactions as they minimize steric hindrance, thus preventing competing elimination (E2) reactions that are common with secondary and tertiary alkyl halides.[3][8]
-
The Base: A strong, non-nucleophilic base is required to quantitatively deprotonate the alcohol without interfering with the subsequent SN2 step. Sodium hydride (NaH) is an excellent choice. It irreversibly deprotonates the alcohol, producing the sodium alkoxide and hydrogen gas, which evolves from the reaction, driving the equilibrium forward.
-
The Alkylating Agent: The choice of alkyl halide (R'-X) determines the nature of the ether. For this protocol, we use methyl iodide (CH₃I) as a representative example. It is a highly reactive SN2 substrate. Other primary alkyl halides or sulfonates (e.g., tosylates) can also be used effectively.[3]
-
The Solvent: A polar aprotic solvent is necessary to dissolve the alkoxide intermediate and promote the SN2 reaction. Anhydrous tetrahydrofuran (THF) is a common and effective choice. It solvates the sodium cation, leaving the alkoxide anion relatively free to act as a nucleophile.[2] Other options include N,N-Dimethylformamide (DMF) and Acetonitrile.[2]
Experimental Protocol: Synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-bis(methoxymethyl)benzene
This protocol details the double methylation of the title compound. The principles can be readily adapted for other primary alkyl halides.
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |
| 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol | C₂₄H₂₈O₃Si | 392.57 | 1.00 g | 2.55 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 224 mg | 5.61 | 2.2 |
| Methyl Iodide | CH₃I | 141.94 | 0.35 mL (793 mg) | 5.61 | 2.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 25 mL | - | - |
| Saturated aq. NH₄Cl | - | - | 15 mL | - | - |
| Ethyl Acetate | C₄H₁₀O₂ | - | ~100 mL | - | - |
| Brine (Saturated aq. NaCl) | - | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~2 g | - | - |
Safety Precautions:
-
Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (N₂ or Ar) and away from moisture.
-
Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the etherification protocol.
-
Reaction Setup:
-
Place a 100 mL round-bottom flask containing a magnetic stir bar under flame-drying or oven-drying (120 °C) for at least 4 hours.
-
Assemble the flask with a condenser and a nitrogen/argon inlet while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
-
Alkoxide Formation:
-
To the cooled flask, add 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (1.00 g, 2.55 mmol).
-
Add 25 mL of anhydrous THF via syringe. Stir until the solid is completely dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride (60% dispersion, 224 mg, 5.61 mmol) in three small portions over 5 minutes. Caution: Hydrogen gas evolution will occur.
-
Stir the resulting milky suspension at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure complete deprotonation.
-
-
Etherification:
-
Re-cool the reaction mixture to 0 °C.
-
Slowly add methyl iodide (0.35 mL, 5.61 mmol) dropwise via syringe over 5 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% ethyl acetate in hexanes). The product spot should be significantly less polar (higher Rf) than the starting diol. The reaction is typically complete within 4-12 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to 0 °C.
-
Slowly and carefully quench the reaction by adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a pale yellow oil, can be purified by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, 5-(tert-Butyldiphenylsilyloxy)-1,3-bis(methoxymethyl)benzene.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient base or alkylating agent. 2. "Wet" solvent or glassware. 3. Inactive NaH (oxidized). | 1. Ensure accurate stoichiometry. Add a slight additional amount of NaH and alkyl halide if needed. 2. Use freshly distilled/dried solvent and properly dried glassware. 3. Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes before use to remove mineral oil and surface oxides. |
| Mono-etherified Product | 1. Insufficient base or alkylating agent. 2. Short reaction time. | 1. Use at least 2.2 equivalents of both base and alkylating agent. 2. Allow the reaction to proceed for a longer duration, monitoring by TLC. |
| Deprotection of TBDPS Group | Unlikely under these conditions, but could occur if acidic impurities are present during workup. | Ensure the workup is performed under neutral or slightly basic conditions. Avoid prolonged contact with silica gel if it is acidic. |
| Low Yield | Mechanical losses during workup or purification. | Perform extractions carefully. Use care during column chromatography to avoid mixing fractions. |
Conclusion
The Williamson ether synthesis is a highly effective and reliable method for the etherification of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol. The protocol described provides a robust framework for synthesizing dialkoxy derivatives while preserving the crucial TBDPS protecting group. By carefully controlling stoichiometry, ensuring anhydrous conditions, and using appropriate reagents, researchers can achieve high yields of the desired product, enabling further steps in the synthesis of complex molecular architectures.
References
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Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for the Deprotection of TBDMS and TBDPS Ethers. Synlett, 2003(05), 694-698. Available at: [Link]
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Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 7(10), 2179-2182. Available at: [Link]
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Baschieri, A., Amorati, R., Valgimigli, L., & Sambri, L. (2018). Aluminium Chloride Hexahydrate (AlCl3 · 6H2O): An Efficient, Facile, Mild, And Highly Chemoselective Catalytic Deprotection of Tert-Butyldimethylsilyl (TBS) Ethers. Molecules, 23(7), 1649. Available at: [Link]
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Wikipedia. (2023). Protecting group. Available at: [Link]
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Organic Chemistry Tutor. (2024). Alcohol Protecting Groups. YouTube. Available at: [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]
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ResearchGate. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]
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National Institutes of Health. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Sustainable Systems. Available at: [Link]
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National Institutes of Health. (2020). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Journal of the American Chemical Society. Available at: [Link]
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Tsuzaki, M., Ando, S., & Ishizuka, T. (2022). Etherification via Aromatic Substitution on 1,3-Disubstituted Benzene Derivatives. The Journal of Organic Chemistry, 87(2), 1357–1365. Available at: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]
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Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Available at: [Link]
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Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. Available at: [Link]
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PureSynth. (n.d.). 5-(Tert-Butyldiphenylsilyloxy)-1,3-Benzenedimethanol 98.0%(HPLC). Available at: [Link]
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Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
Introduction: A Versatile Scaffold for Pharmaceutical Innovation
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol stands as a pivotal starting material in the synthesis of a diverse array of pharmaceutical intermediates. Its unique trifunctional nature—a sterically hindered silyl-protected phenol and two primary benzylic alcohols—offers a versatile platform for constructing complex molecular architectures. The bulky tert-butyldiphenylsilyl (TBDPS) protecting group provides robust stability under a variety of reaction conditions, allowing for selective manipulation of the benzylic alcohol functionalities. Subsequent deprotection of the TBDPS ether unveils a phenolic hydroxyl group, a common pharmacophore in numerous drug classes, enabling late-stage functionalization and diversification.
This comprehensive guide provides detailed protocols for the conversion of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol into two key pharmaceutical intermediates: the corresponding dialdehyde, 5-(tert-Butyldiphenylsilyloxy)isophthalaldehyde, and the dihalide, 1,3-bis(bromomethyl)-5-(tert-butyldiphenylsilyloxy)benzene. Furthermore, we will explore the application of these intermediates in the synthesis of molecules with demonstrated therapeutic potential, including precursors for antimalarial agents, kinase inhibitors, and antimicrobials.
Synthetic Pathways from the Core Scaffold
The strategic transformation of the benzylic alcohols into aldehydes or halides opens up a vast landscape of synthetic possibilities. The dialdehyde is a precursor for building heterocyclic scaffolds and macrocycles through condensation reactions, while the dihalide serves as a valuable electrophile for introducing the 1,3-disubstituted benzene core into target molecules via nucleophilic substitution.
Caption: Synthetic utility of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol.
I. Synthesis of 5-(tert-Butyldiphenylsilyloxy)isophthalaldehyde via Swern Oxidation
The selective oxidation of the primary alcohols to aldehydes is a crucial transformation. The Swern oxidation is a reliable and mild method that avoids over-oxidation to carboxylic acids and is compatible with the TBDPS protecting group.
Causality of Experimental Choices:
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride at low temperatures (-78 °C). This low temperature is critical to prevent the decomposition of the reactive intermediate, the chloro(dimethyl)sulfonium chloride. A hindered organic base, such as triethylamine, is then used to promote the elimination reaction that forms the aldehyde, minimizing side reactions.
Experimental Protocol:
Materials:
-
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (2.2 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (4.4 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C. Stir for 1 hour.
-
Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 5-(tert-Butyldiphenylsilyloxy)isophthalaldehyde as a white solid.
| Reactant/Reagent | Molar Equiv. | Purpose |
| 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol | 1.0 | Starting Material |
| Oxalyl chloride | 2.2 | Activating Agent for DMSO |
| Dimethyl sulfoxide (DMSO) | 4.4 | Oxidant |
| Triethylamine (Et3N) | 5.0 | Base for Elimination |
| Dichloromethane (DCM) | - | Solvent |
Application in Antimicrobial Synthesis:
Isophthalaldehyde derivatives are valuable precursors for synthesizing compounds with antimicrobial and antifungal properties. The aldehyde functionalities can undergo condensation reactions with various amines and hydrazines to form Schiff bases and hydrazones, which are known pharmacophores in antimicrobial agents. Subsequent cyclization reactions can lead to a variety of heterocyclic systems with potential biological activity.
II. Synthesis of 1,3-Bis(bromomethyl)-5-(tert-butyldiphenylsilyloxy)benzene
The conversion of the benzylic alcohols to the corresponding bromides creates a highly reactive intermediate for nucleophilic substitution reactions. Phosphorus tribromide (PBr3) is an effective reagent for this transformation.
Causality of Experimental Choices:
The reaction of alcohols with PBr3 proceeds via an SN2 mechanism. The oxygen of the alcohol attacks the phosphorus, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in a backside attack. This method is generally preferred over using HBr as it avoids the strongly acidic conditions that could potentially cleave the TBDPS ether.[1][2]
Experimental Protocol:
Materials:
-
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
-
Phosphorus tribromide (PBr3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.7 eq., as PBr3 reacts with three equivalents of the alcohol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous NaHCO3.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude 1,3-bis(bromomethyl)-5-(tert-butyldiphenylsilyloxy)benzene can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
| Reactant/Reagent | Molar Equiv. | Purpose |
| 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol | 1.0 | Starting Material |
| Phosphorus tribromide (PBr3) | 0.7 | Brominating Agent |
| Dichloromethane (DCM) | - | Solvent |
Application in the Synthesis of Pharmaceutical Scaffolds:
1,3-Bis(bromomethyl)benzene derivatives are versatile building blocks in medicinal chemistry, serving as linkers and scaffolds for a variety of therapeutic agents.[3][4][5]
-
Antimalarial Agents: These dihalides can be used to construct complex molecules that target the G-quadruplexes found in the telomeric DNA of Plasmodium falciparum, the parasite responsible for malaria.[3]
-
Kinase Inhibitors: The 1,3-disubstituted benzene core is a common feature in many kinase inhibitors. 1,3-Bis(bromomethyl)benzene derivatives can be utilized in the synthesis of inhibitors for enzymes like Sphingosine Kinase 2 (SphK2), which are implicated in cancer and other diseases.[6]
III. Deprotection of the TBDPS Group
The final step in many synthetic sequences involving these intermediates is the removal of the TBDPS protecting group to reveal the free phenol. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Causality of Experimental Choices:
The silicon-fluorine bond is exceptionally strong, providing the thermodynamic driving force for the cleavage of the silicon-oxygen bond. TBAF is a convenient and widely used source of fluoride ions. The reaction is generally performed in a polar aprotic solvent like tetrahydrofuran (THF) to ensure the solubility of both the substrate and the TBAF reagent.
Experimental Protocol:
Materials:
-
TBDPS-protected intermediate
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
Procedure:
-
Dissolve the TBDPS-protected compound (1.0 eq.) in THF in a round-bottom flask.
-
Add a 1 M solution of TBAF in THF (1.1-1.5 eq.) to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting phenol by flash column chromatography or recrystallization.
Conclusion
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a highly valuable and versatile starting material for the synthesis of key pharmaceutical intermediates. The protocols outlined in this guide for its conversion to the corresponding dialdehyde and dihalide provide a robust foundation for the development of a wide range of bioactive molecules. The strategic use of the TBDPS protecting group allows for the selective functionalization of the benzylic positions, with the final deprotection step revealing a phenolic moiety crucial for the biological activity of many pharmaceutical agents. The applications highlighted in the synthesis of antimalarial, kinase inhibitor, and antimicrobial precursors underscore the significant potential of this synthetic platform in drug discovery and development.
References
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Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available from: [Link]
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Master Organic Chemistry. PBr3 and SOCl2. Published March 20, 2015. Available from: [Link]
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Joechem. Using PBr3 to Replace Alcohols with Bromides via Sn2. Published January 23, 2019. Available from: [Link]
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Chemistry LibreTexts. 3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Updated February 1, 2024. Available from: [Link]
-
Common Organic Chemistry. Alcohol to Bromide. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]
-
MDPI. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Available from: [Link]
-
ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Published August 6, 2025. Available from: [Link]
-
National Center for Biotechnology Information. 1,3-Bis(bromomethyl)-2-nitrobenzene. Available from: [Link]
- Google Patents. Synthesis of quinazolinone libraries and derivatives thereof.
-
Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]
-
Semantic Scholar. SYNTHESIS OF NEW QUINAZOLINE DERIVATIVES. Available from: [Link]
-
Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. Available from: [Link]
-
Frontiers. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Available from: [Link]
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ResearchGate. 1,3-Bis(chloromethyl)benzene. Available from: [Link]
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Common Organic Chemistry. Benzyl Protection. Available from: [Link]
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National Center for Biotechnology Information. 1,4-Bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene. Available from: [Link]
-
Semantic Scholar. Synthesis of Some New 4-(3H)-quinazoline Analogs as Potential Antioxidant Agents. Available from: [Link]
-
PrepChem.com. Preparation of 1,3-bis(dibromomethyl)benzene. Available from: [Link]
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Application Notes & Protocols: Strategic Synthesis of Complex Molecules
Abstract
The total synthesis of complex, biologically active molecules, particularly natural products, is a cornerstone of modern organic chemistry and drug discovery.[1] These endeavors are not merely academic exercises; they drive the innovation of new synthetic methodologies and provide access to vital therapeutic agents that are otherwise scarce in nature. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core strategic principles and practical methodologies that underpin the synthesis of complex molecular architectures. We will explore the logic of working backward through retrosynthetic analysis , compare the tactical advantages of convergent and linear synthesis , and delve into the critical role of protecting groups . A detailed, field-tested protocol for a Suzuki-Miyaura cross-coupling reaction is provided as a practical example of a key transformation.
The Intellectual Framework: Core Synthetic Strategies
The construction of a complex molecule with multiple stereocenters and functional groups is akin to a grand strategic game. Success requires foresight, planning, and a deep understanding of the tools available. The intellectual foundation for this planning is retrosynthetic analysis.
Retrosynthetic Analysis: The Art of Deconstruction
Retrosynthetic analysis is a problem-solving technique where the synthesis is planned backward, from the desired final product to simpler, commercially available starting materials.[2][3] Formalized by E.J. Corey, this approach involves mentally "deconstructing" the target molecule by breaking key bonds, a process known as disconnection .[4][5][6]
-
Target Molecule (TM): The complex molecule to be synthesized.
-
Disconnection: An imaginary bond-breaking step that is the reverse of a known, reliable chemical reaction. This is represented by a double-lined arrow (⇒).
-
Synthon: An idealized fragment resulting from a disconnection. Synthons are often unstable or not isolable (e.g., a bare carbocation or carbanion).[4]
-
Synthetic Equivalent: A real-world, stable reagent that corresponds to the idealized synthon. For example, the synthetic equivalent for an acyl anion synthon (R-C=O⁻) could be a protected cyanohydrin.[4]
This process transforms the daunting task of building a complex structure into a series of smaller, more manageable problems, allowing chemists to identify viable synthetic routes and potential challenges before stepping into the lab.[5][7]
| Feature | Linear Synthesis | Convergent Synthesis |
| Overall Yield | Low; multiplicatively decreases with each step. | High; shorter sequences minimize cumulative loss. |
| Efficiency | Inefficient for long sequences. A failure late in the synthesis is catastrophic. | Highly efficient. Allows for parallel synthesis of fragments. |
| Flexibility | Low. The main chain is built sequentially. | High. Allows for the synthesis of analogues by swapping out different fragments. |
| Purification | Can be challenging due to the accumulation of byproducts. | Often simpler, as fragments are purified before the final coupling. |
The Necessity of Protecting Groups
In molecules with multiple reactive sites (functional groups), it is often necessary to temporarily "mask" or "protect" one group to prevent it from reacting while another part of the molecule is being modified. [8][9]A good protecting group must meet several criteria:
-
Be easy to install in high yield.
-
Be stable (robust) to the reaction conditions it needs to survive.
-
Be easy to remove in high yield under mild conditions that do not affect other functional groups. [10][11] The use of orthogonal protecting groups —groups that can be removed under distinct and non-interfering conditions (e.g., one removed by acid, another by a fluoride source)—is a powerful strategy that allows for the selective unmasking and reaction of different sites within the same molecule. [8][10][12]
Application Protocol: Suzuki-Miyaura Cross-Coupling
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis. [1]The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a workhorse reaction due to its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.
Reaction: R₁-X + R₂-B(OR)₂ --(Pd catalyst, Base)--> R₁-R₂
This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials and Reagents
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 187 mg)
-
Boronic Acid: Phenylboronic acid (1.2 mmol, 146 mg)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg), aqueous 2M solution
-
Solvent: Toluene (5 mL) and Ethanol (1 mL)
-
Equipment: 25 mL round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen/argon inlet, TLC plates, standard glassware for workup and purification.
Step-by-Step Experimental Procedure
-
Flask Preparation and Inerting:
-
Place a magnetic stir bar into a 25 mL round-bottom flask. Add the 4-bromoanisole (187 mg), phenylboronic acid (146 mg), and Pd(PPh₃)₄ (35 mg).
-
Fit the flask with a condenser and a rubber septum.
-
Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the palladium(0) catalyst is sensitive to oxygen.
-
Scientist's Note: Maintaining an inert atmosphere is paramount to prevent the oxidation of the Pd(0) active catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.
-
-
Solvent and Base Addition:
-
Using syringes, add the toluene (5 mL) and ethanol (1 mL) through the septum.
-
Next, add the aqueous solution of K₂CO₃ (1 mL of 2M solution).
-
Scientist's Note: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium. The biphasic solvent system (toluene/water) ensures all reagents are sufficiently soluble.
-
-
Reaction Execution:
-
Lower the flask into a pre-heated heating mantle or oil bath set to 90 °C.
-
Stir the reaction mixture vigorously for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 9:1 Hexanes:Ethyl Acetate. The disappearance of the starting aryl bromide spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
-
Reaction Workup:
-
Once the reaction is complete (as determined by TLC), remove the heat source and allow the flask to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x 15 mL) and brine (1x 15 mL).
-
Scientist's Note: The aqueous washes remove the inorganic base and boron byproducts, simplifying the subsequent purification.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield the final product, 4-methoxybiphenyl.
-
Suzuki-Miyaura Catalytic Cycle
The mechanism proceeds through a well-defined catalytic cycle involving the palladium catalyst.
Conclusion and Future Outlook
The synthesis of complex molecules is a field defined by strategic elegance and practical innovation. Core principles like retrosynthetic analysis and convergent design provide the logical framework, while powerful reactions like the Suzuki-Miyaura coupling provide the tactical tools. As the field evolves, the integration of computational chemistry for route prediction, automation for high-throughput synthesis, and biocatalysis will further enhance the chemist's ability to construct the molecules that shape our world, from life-saving medicines to next-generation materials. [17][18]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry . Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
-
Tu, Y., et al. (2018). Divergent Strategy in Natural Product Total Synthesis . Chemical Reviews, 118(12), 5775-5865. Available at: [Link]
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Tantillo, D. J. (2018). Computational chemistry strategies in natural product synthesis . Chemical Society Reviews, 47(16), 6272-6284. Available at: [Link]
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Chen, Z., et al. (2023). Basics of Retrosynthetic Analysis: A Review for Beginners . Highlights in Science, Engineering and Technology, 53, 203-208. Available at: [Link]
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Kumar, A., et al. (2022). Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives . International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
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Sureshbabu, V. V. (2019). Retrosynthetic Analysis . Resonance, 24, 1145-1172. Available at: [Link]
-
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-
Wang, Y., et al. (2023). Deconstructive and Divergent Synthesis of Bioactive Natural Products . Molecules, 28(19), 6936. Available at: [Link]
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Convergent vs Linear Synthesis Definition - Organic Chemistry II Key Term | Fiveable . Fiveable. Available at: [Link]
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti . Neliti. Available at: [Link]
-
Dighe, N. S., et al. (2010). Convergent synthesis: A strategy to synthesize compounds of biological interest . Der Pharmacia Lettre, 2(1), 318-328. Available at: [Link]
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Difference Between Linear and Convergent Synthesis . Pediaa.com. Available at: [Link]
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- 12. media.neliti.com [media.neliti.com]
A Senior Application Scientist's Guide to Advanced Materials Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of key analytical techniques essential for innovation in materials science and polymer chemistry. As a senior application scientist, my objective is to move beyond mere procedural descriptions to offer a foundational understanding of why certain methods are chosen and how to interpret their results with confidence. We will delve into the core principles, practical applications, and detailed protocols for techniques that are indispensable for characterizing novel materials and polymers.
Section 1: Core Analytical Techniques in Materials Science
The properties of a material—be it a high-strength polymer composite for aerospace, a biocompatible polymer for a medical implant, or a novel nanoparticle for drug delivery—are dictated by its chemical and physical structure at the molecular level. To engineer materials with desired functionalities, we must first be able to accurately measure and understand their characteristics. This section provides an overview of three cornerstone techniques: Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and X-ray Photoelectron Spectroscopy (XPS).
Gel Permeation Chromatography (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful liquid chromatography technique for determining the molecular weight distribution of polymers.[1][2] Since properties like mechanical strength, viscosity, and degradation rate are intrinsically linked to molecular weight, GPC is a vital tool for quality control and research.[3][4]
Scientific Principle: GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution.[5] A dissolved polymer sample is passed through a column packed with porous gel beads.[6] Larger molecules are unable to enter the pores and thus travel a shorter path, eluting from the column first.[7] Smaller molecules can diffuse into the pores, leading to a longer retention time.[8] By calibrating with standards of known molecular weight, a curve can be generated to correlate retention time with molecular weight, allowing for the determination of the entire molecular weight distribution of a sample.[2]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[9] This allows for the characterization of thermal transitions, which are critical for understanding a material's processing conditions, performance at different temperatures, and stability.[10][11]
Scientific Principle: A DSC instrument measures the difference in heat flow between a sample and an inert reference material, both of which are heated or cooled at the same rate.[12] When the sample undergoes a thermal transition, such as melting, crystallization, or a glass transition, it will absorb (endothermic) or release (exothermic) heat.[9] This results in a temperature difference between the sample and the reference, which is recorded as a peak or a step change in the DSC thermogram. The position and area of these features provide qualitative and quantitative information about the material's thermal properties.[12]
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical state of the top 1-10 nanometers of a material's surface.[13][14] This is crucial for applications where surface interactions are paramount, such as adhesion, catalysis, and biocompatibility.[15][16]
Scientific Principle: XPS is based on the photoelectric effect.[17] When a material is irradiated with X-rays, core-level electrons are ejected from the atoms.[14] The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated.[18] Since each element has a unique set of core electron binding energies, XPS can identify the elements present on the surface.[19] Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms.[19]
Section 2: Application Notes & Detailed Protocols
This section provides practical, step-by-step protocols for common applications of GPC, DSC, and XPS in materials science and polymer chemistry. The causality behind key experimental choices is explained to ensure robust and reproducible results.
Application Note 1: Molecular Weight Determination of Polystyrene using GPC
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polystyrene sample, following principles outlined in ASTM D5296-19.[20]
Rationale: The molecular weight distribution of a polymer is a fundamental characteristic that dictates its physical properties and processing behavior.[4] GPC is the standard method for this analysis. This protocol uses polystyrene standards for calibration because the method is not absolute and requires comparison to well-characterized materials of the same type.[20][21]
Experimental Workflow Diagram:
Caption: Workflow for GPC analysis of polymers.
Protocol:
-
Mobile Phase Preparation:
-
Use high-purity, HPLC-grade tetrahydrofuran (THF) as the mobile phase.
-
Degas the THF thoroughly to prevent bubble formation in the pump and detector, which can cause baseline noise.
-
-
Standard and Sample Preparation:
-
Prepare a series of polystyrene standards with narrow molecular weight distributions, covering a range from approximately 2,000 to 2,000,000 g/mol .[22] Dissolve each standard in THF to a concentration of ~1 mg/mL.
-
Prepare the unknown polystyrene sample by dissolving it in THF at a concentration of ~2 mg/mL.
-
Allow all solutions to dissolve completely, typically for several hours or overnight with gentle agitation.[5]
-
Filter all solutions through a 0.45 µm syringe filter to remove any particulates that could damage the column.[23]
-
-
GPC System Setup and Calibration:
-
Equilibrate the GPC system, including the column and detector (typically a refractive index detector), with the THF mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject the polystyrene standards, starting with the lowest molecular weight.
-
Record the retention time for each standard.
-
Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.[24]
-
-
Sample Analysis:
-
Inject the prepared unknown polystyrene sample solution.
-
Record the resulting chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the GPC software will calculate the Mn, Mw, and PDI (Mw/Mn) for the unknown sample.
-
Application Note 2: Analysis of a Polymer Blend using DSC
Objective: To characterize the thermal properties of a polymer blend, such as Polycarbonate (PC) and Acrylonitrile Butadiene Styrene (ABS), to determine miscibility and identify key transition temperatures.
Rationale: DSC is an invaluable tool for studying polymer blends.[25] By observing the glass transition temperatures (Tg), it can be determined if the polymers are miscible (one Tg), partially miscible (shifted Tgs), or immiscible (two distinct Tgs).[26] Melting (Tm) and crystallization (Tc) peaks provide further information about the blend's morphology and processing behavior.[11]
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer blend into a standard aluminum DSC pan.
-
Seal the pan using a sample press. It is crucial to ensure a good seal to prevent any loss of volatiles during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from room temperature to a temperature above the expected melting point of all components (e.g., 250°C for a PC/ABS blend) at a controlled rate (e.g., 10°C/min). This step is designed to erase the previous thermal history of the material.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to a sub-ambient temperature (e.g., 0°C). This allows for the observation of crystallization behavior.
-
Second Heat: Heat the sample again at the same controlled rate (e.g., 10°C/min) to the maximum temperature. The data from this second heating scan is typically used for analysis as it represents the intrinsic properties of the material under controlled conditions.
-
-
Data Analysis:
-
Analyze the DSC thermogram from the second heating scan.
-
Determine the glass transition temperature(s) (Tg) as a step change in the baseline.
-
Identify melting peaks (Tm) as endothermic events and crystallization peaks (Tc) from the cooling scan as exothermic events.
-
The presence of one or two Tgs will indicate the miscibility of the blend.[26]
-
Data Presentation:
| Thermal Property | PC (Pure) | ABS (Pure) | PC/ABS Blend (50/50) |
| Glass Transition (Tg) | ~150°C | ~105°C | ~115°C and ~145°C (Immiscible) |
| Melting Temp (Tm) | N/A (Amorphous) | N/A (Amorphous) | N/A |
Note: The exact values can vary depending on the specific grades of the polymers and the blend composition.
Application Note 3: Surface Chemical Analysis of a Plasma-Treated Polymer
Objective: To use XPS to confirm the successful surface modification of a polypropylene (PP) sheet after an oxygen plasma treatment intended to increase its surface energy and improve adhesion.
Rationale: Plasma treatment is a common method to modify the surface of polymers.[27] XPS is the ideal technique to verify the chemical changes at the surface because of its high surface sensitivity and ability to provide chemical state information.[28] We expect to see an increase in the oxygen concentration and the presence of carbon-oxygen functional groups after treatment.
Experimental Workflow Diagram:
Sources
- 1. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 2. infinitalab.com [infinitalab.com]
- 3. sepscience.com [sepscience.com]
- 4. store.astm.org [store.astm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aimplas.net [aimplas.net]
- 7. chromtech.com [chromtech.com]
- 8. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Differential Scanning Calorimetry (DSC) | Mechanical Testing and Thermal Characterisation Laboratory [thermal.msm.cam.ac.uk]
- 12. skztester.com [skztester.com]
- 13. fiveable.me [fiveable.me]
- 14. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 15. X線光電子分光法の用途 | XPS分析 | 材料科学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. rockymountainlabs.com [rockymountainlabs.com]
- 17. fizipedia.bme.hu [fizipedia.bme.hu]
- 18. X-ray Photoelectron Spectroscopy | XPS-ESCA [eag.com]
- 19. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. img.antpedia.com [img.antpedia.com]
- 22. infinitalab.com [infinitalab.com]
- 23. fiveable.me [fiveable.me]
- 24. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 25. researchgate.net [researchgate.net]
- 26. scribd.com [scribd.com]
- 27. XPS Analysis of Surface Modified Polymers [eag.com]
- 28. Practical guides for x-ray photoelectron spectroscopy: Analysis of polymers [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
Welcome to the technical support center for the synthesis of 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to improve the yield and purity of this important intermediate.
Introduction
The synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the reduction of a commercially available starting material, dimethyl 5-hydroxyisophthalate, to the corresponding triol, 5-hydroxy-1,3-benzenedimethanol. This is followed by the selective silylation of the phenolic hydroxyl group with tert-butyldiphenylsilyl chloride (TBDPSCl). While seemingly straightforward, each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Part 1: Reduction of Dimethyl 5-Hydroxyisophthalate
The first critical step is the reduction of the diester to a diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation[1][2][3][4][5].
Question 1: My reduction of dimethyl 5-hydroxyisophthalate with LiAlH₄ is giving a low yield. What are the possible causes?
Answer: Low yields in LiAlH₄ reductions can stem from several factors:
-
Inadequate Quality of LiAlH₄: LiAlH₄ is highly reactive with moisture. If it has been improperly stored, its activity will be diminished. Always use freshly opened or properly stored LiAlH₄.
-
Insufficient Stoichiometry: The reduction of an ester to an alcohol requires two equivalents of hydride[1]. Therefore, a minimum of 2 equivalents of LiAlH₄ per ester group is theoretically needed. In practice, it is advisable to use a slight excess to ensure the reaction goes to completion.
-
Improper Solvent and Temperature Control: LiAlH₄ reductions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF)[1]. The reaction is highly exothermic, and the addition of the ester to the LiAlH₄ suspension should be done slowly at a low temperature (e.g., 0 °C) to prevent runaway reactions and the formation of side products.
-
Suboptimal Work-up Procedure: The work-up of LiAlH₄ reactions is critical for isolating the product. The formation of aluminum salts can lead to the product being trapped in the solid residue. A carefully executed Fieser work-up or quenching with Rochelle's salt can improve the isolation of the diol[6].
Question 2: I am observing multiple spots on my TLC plate after the reduction. What are these side products?
Answer: The formation of multiple products can be attributed to:
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, you may observe the starting material or the mono-reduced intermediate (aldehyde or hemiacetal).
-
Over-reduction: While less common for aromatic esters, under harsh conditions, there is a possibility of side reactions involving the aromatic ring, although this is unlikely under standard conditions.
-
Complex Formation: The product diol can form a complex with the aluminum salts generated during the work-up, making extraction difficult and potentially leading to the appearance of multiple species on the TLC plate. A thorough work-up is essential to break these complexes.
Part 2: Selective Silylation of 5-Hydroxy-1,3-benzenedimethanol
The second step involves the selective protection of the more acidic phenolic hydroxyl group over the two benzylic alcohols using TBDPSCl.
Question 3: My silylation reaction is not selective and I am getting a mixture of products. How can I improve the selectivity for the phenolic hydroxyl group?
Answer: Achieving high selectivity in this step is crucial. Here are key strategies:
-
Choice of Base and Stoichiometry: Imidazole is a commonly used base for silylations as it also acts as a catalyst[7][8]. Using a slight excess of imidazole (1.1-1.5 equivalents) relative to TBDPSCl is recommended. The stoichiometry of TBDPSCl is critical; using more than one equivalent will lead to the formation of di- and tri-silylated products.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will favor the kinetically controlled protection of the more reactive phenolic hydroxyl group. Higher temperatures can lead to the silylation of the less reactive benzylic alcohols.
-
Steric Hindrance: The bulky nature of the TBDPS group inherently favors reaction at the less sterically hindered phenolic position over the benzylic positions.
Question 4: The silylation reaction is very slow or does not go to completion. What can I do?
Answer: A sluggish reaction can be due to several factors:
-
Poor Quality Reagents: Ensure that the TBDPSCl and the base are of high quality and free from moisture.
-
Solvent Choice: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used. DMF can often accelerate the reaction compared to DCM.
-
Insufficient Activation: The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in addition to imidazole can sometimes accelerate the reaction, but care must be taken as this can also decrease selectivity.
Question 5: I have a significant amount of a non-polar byproduct that I believe is the di-silylated compound. How can I avoid this?
Answer: The formation of the di-silylated product is a common issue and can be minimized by:
-
Careful control of TBDPSCl stoichiometry: Use no more than 1.0-1.05 equivalents of TBDPSCl.
-
Slow addition of the silylating agent: Adding the TBDPSCl solution dropwise to the solution of the diol and base can help maintain a low concentration of the silylating agent, favoring the mono-silylation.
-
Monitoring the reaction closely by TLC: Stop the reaction as soon as the starting material is consumed to prevent further reaction.
Experimental Protocols
Protocol 1: Synthesis of 5-Hydroxy-1,3-benzenedimethanol
Caption: Workflow for the reduction of dimethyl 5-hydroxyisophthalate.
Materials:
-
Dimethyl 5-hydroxyisophthalate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of LiAlH₄ (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of dimethyl 5-hydroxyisophthalate (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then add anhydrous magnesium sulfate and continue stirring for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford 5-hydroxy-1,3-benzenedimethanol as a white solid.
Protocol 2: Synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
Sources
- 1. 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol | 482627-84-9 | TCI AMERICA [tcichemicals.com]
- 2. 5-(TERT-BUTYLDIPHENYLSILYLOXY)-1,3-BENZENEDIMETHANOL Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolmolchem.com [biolmolchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pure-synth.com [pure-synth.com]
- 7. Synthesis and characterization of 3,5-bis(2-hydroxyphenyl)-1,2,4-triazole functionalized tetraaryloxy perylene bisimide and metal-directed self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
common side reactions in the silylation of 1,3-benzenedimethanol
Welcome to our dedicated technical support center for the silylation of 1,3-benzenedimethanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this process in their synthetic workflows. Here, we will address common challenges and provide in-depth troubleshooting strategies to help you navigate the intricacies of this reaction and achieve optimal outcomes in your experiments. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.
Introduction to the Silylation of 1,3-Benzenedimethanol
The silylation of 1,3-benzenedimethanol is a crucial step in many multi-step syntheses, serving to protect the two primary benzylic hydroxyl groups. This protection allows for subsequent chemical transformations that would otherwise be incompatible with the acidic protons of the alcohols. While seemingly straightforward, this reaction can present several challenges, leading to suboptimal yields and the formation of undesirable side products. This guide will explore the common pitfalls and provide you with the knowledge to overcome them.
The primary goal is typically the formation of the bis-silylated product. However, the proximity of the two hydroxyl groups on the benzene ring can introduce complexities related to sterics and reactivity, leading to common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the silylation of 1,3-benzenedimethanol?
A1: The most prevalent side reactions include incomplete silylation resulting in the mono-silylated product, the formation of siloxane byproducts due to moisture, and side reactions stemming from the choice of base or silylating agent.
Q2: Why is my reaction stalling at the mono-silylated product?
A2: This is a common issue of regioselectivity and can be attributed to several factors. Steric hindrance can play a role after the first hydroxyl group is silylated, making the second silylation slower. Additionally, suboptimal reaction conditions such as insufficient equivalents of the silylating agent or base, low temperatures, or short reaction times can favor the formation of the mono-silylated product.
Q3: I am observing a significant amount of white precipitate in my reaction. What is it?
A3: A white precipitate is often the salt byproduct formed from the reaction of the leaving group on the silylating agent (e.g., chloride) and the amine base used (e.g., triethylammonium chloride). However, if you are observing an unusually large amount or if it is difficult to filter, it could also be due to the formation of siloxanes from the hydrolysis of your silylating agent by moisture.
Q4: Can I use any silylating agent for this reaction?
A4: While many silylating agents can be used, the choice will impact the reaction's success and the stability of the protecting group. Bulkier silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) will be more selective and may require more forcing conditions to achieve disilylation compared to less hindered agents like trimethylsilyl chloride (TMSCl).[1][2]
Q5: How critical are anhydrous conditions for this reaction?
A5: Extremely critical. Silylating agents are highly sensitive to water.[2][3] Moisture will hydrolyze the silylating agent, reducing its effective concentration and leading to the formation of silanols, which can then condense into siloxanes.[4] This not only lowers the yield of the desired product but also complicates purification.
Troubleshooting Guides
Guide 1: Incomplete Silylation - Predominance of the Mono-silylated Product
This is the most common issue encountered. The formation of a significant amount of the mono-silylated product indicates that the second silylation step is kinetically hindered or that the reaction has not gone to completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete silylation.
Detailed Steps:
-
Stoichiometry Check: Ensure you are using a sufficient excess of the silylating agent and base. For disilylation, at least 2.2 equivalents of the silylating agent and 2.5-3.0 equivalents of the base are recommended to drive the reaction to completion.
-
Reaction Conditions: The second silylation may be sluggish due to steric hindrance. Increasing the reaction temperature (e.g., from room temperature to 40-60 °C) and extending the reaction time can significantly improve the yield of the disilylated product.
-
Catalyst: For sterically hindered silylations, the addition of a catalytic amount of a more potent nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) alongside a stoichiometric amine base (like triethylamine or imidazole) can accelerate the reaction.
-
Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or NMP can accelerate silylation reactions.[5][6]
Guide 2: Formation of Siloxane Byproducts
The presence of siloxane byproducts is a clear indicator of moisture contamination.
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Glassware | Oven-dried (>120 °C for at least 4 hours) or flame-dried under vacuum. | To remove adsorbed water from glass surfaces. |
| Solvents | Use freshly distilled anhydrous solvents or purchase high-purity anhydrous solvents and store them over molecular sieves. | Commercial "anhydrous" solvents can still contain trace amounts of water. |
| Reagents | Use fresh, high-purity silylating agents and bases. Liquid bases should be distilled from a suitable drying agent. | Reagents can absorb atmospheric moisture over time. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent the ingress of atmospheric moisture during the reaction. |
Guide 3: Slow or No Reaction
If the reaction is not proceeding at a reasonable rate, consider the following:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow or no reaction.
Detailed Steps:
-
Reagent Activity: Silylating agents can degrade over time, especially if not stored properly. Verify the activity of your silylating agent on a simple, unhindered alcohol.
-
Choice of Base: The base plays a crucial role in deprotonating the alcohol.[7][8] For sterically demanding silylations, a stronger, non-nucleophilic base may be required. Imidazole is often a good choice as it can also act as a catalyst.[5][6]
-
Silylating Agent Reactivity: If you are using a particularly bulky silylating agent (e.g., TBDPSCl) and observing a slow reaction, you may need to switch to a more reactive silylating species, such as the corresponding silyl triflate (e.g., TBDPSOTf). Silyl triflates are much more electrophilic and react faster, though they are also more sensitive to moisture.[8]
Experimental Protocols
Protocol 1: Standard Silylation with TBDMSCl
This protocol is a good starting point for the complete disilylation of 1,3-benzenedimethanol.
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1,3-benzenedimethanol (1.0 eq).
-
Dissolve the diol in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M).
-
Add imidazole (2.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Silylation with a More Reactive Silylating Agent (TBDMSOTf)
This protocol is suitable for more sterically hindered substrates or when the standard protocol is too slow.
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1,3-benzenedimethanol (1.0 eq).
-
Dissolve the diol in anhydrous dichloromethane (DCM).
-
Add a sterically hindered, non-nucleophilic base such as 2,6-lutidine (2.5 eq).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (2.2 eq).
-
Stir at -78 °C for 1-2 hours, then allow to slowly warm to room temperature. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
- Mabry, J. M., Paulasaari, J. K., & Weber, W. P. (2000). Synthesis of poly(silyl ethers)
- Plueddemann, E. P. (1982). Silane Coupling Agents. Springer Science & Business Media.
- Saá, J. M., & Suner, G. A. (1990). Stereoselective syntheses of .ALPHA.-substituted cyclic ethers and syn-1,3-diols. The Journal of Organic Chemistry, 55(15), 3984-3993.
- Arkles, B. (2014). Silylating Agents. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Gelest. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
-
Wikipedia. (2023). Silyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Retrieved from [Link]
- Gupta, N., et al. (2025). Rh(II)
-
University of Rostock. (n.d.). Bis(Silyl Enol Ethers). Retrieved from [Link]
- Langer, P. (2025). Cyclization Reactions of 1,3-Bis-Silyl Enol Ethers and Related Masked Dianions. Synthesis, 2007(03), 327-347.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Ferreira, A. M. C., et al. (2018). Alkylsilyl derivatives for gas chromatography.
- Hoveyda, A. H., & Snapper, M. L. (2009). Catalytic Enantioselective Silylation of Acyclic and Cyclic Triols: Application to Total Syntheses of Cleroindicins D, F, and C. Journal of the American Chemical Society, 131(41), 14702-14703.
- Miller, S. J. (2013). The Resolution of Terminal 1,2-diols via Silyl Transfer. The Journal of Organic Chemistry, 78(20), 10358-10364.
- Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547.
- Lu, Z., & Zhang, P. (2025). Cu-Catalyzed Regiodivergent and Stereoselective Silylation of 2,3-Disubstituted 1,3-Dienes. Organic Chemistry Frontiers, 12, 4939-4945.
- Zhang, P., & Lu, Z. (2025). Cu-catalyzed regiodivergent and stereoselective silylation of 2,3-disubstituted 1,3-dienes. Organic Chemistry Frontiers, 12(19), 4939-4945.
- Hoveyda, A. H., & Snapper, M. L. (2011). Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. Synthesis of Sapinofuranone A. Organic Letters, 13(15), 3778-3781.
- Lu, Z., & Zhang, P. (2025). Cu-Catalyzed Regiodivergent and Stereoselective Silylation of 2,3-Disubstituted 1,3-Dienes. Organic Chemistry Frontiers.
- Hoveyda, A. H., & Snapper, M. L. (2011). Regiodivergent reactions through catalytic enantioselective silylation of chiral diols. Synthesis of sapinofuranone A. Organic Letters, 13(15), 3778-3781.
- Willför, S., et al. (2009). Synthesis and structural analysis of sterically hindered chiral 1,4-diol ligands derived from the lignan hydroxymatairesinol. Tetrahedron: Asymmetry, 20(1), 86-95.
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- 8. Silyl Groups - Gelest [technical.gelest.com]
Technical Support Center: Navigating the Challenges in the Purification of Silylated Compounds
Welcome to the Technical Support Center dedicated to addressing the common and often complex challenges encountered during the purification of silylated compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize silyl protecting groups and require robust methods for obtaining pure materials. Here, we will delve into the underlying causes of purification difficulties and provide actionable troubleshooting strategies and frequently asked questions to streamline your workflow and enhance your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section is structured to help you diagnose and resolve specific problems you may encounter during the purification of silylated compounds, with a primary focus on chromatographic methods.
Problem 1: Loss of Silyl Protecting Group During Silica Gel Chromatography
Symptoms:
-
Appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) plate, often corresponding to the unprotected alcohol.
-
Co-elution of the desired silylated product with the deprotected starting material.
-
Low overall yield of the purified silylated compound.
Root Cause Analysis:
The primary culprit behind the loss of silyl ethers on silica gel is the inherent acidity of the stationary phase.[1] Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can catalyze the hydrolysis of the silyl ether bond, especially for more labile groups like trimethylsilyl (TMS).[1][2] The presence of protic solvents, such as methanol, in the eluent can further accelerate this deprotection.[1]
Solutions & Protocols:
-
Neutralization of Silica Gel: To mitigate the acidity of the silica gel, it can be pre-treated with a non-nucleophilic base.
-
Protocol for Silica Gel Neutralization:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add triethylamine (Et₃N) to the slurry, typically 0.1-1% by volume of the total solvent to be used for the column.[1]
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.
-
Pack the column with the neutralized silica slurry as you normally would.
-
Run the column using an eluent that also contains the same percentage of triethylamine.[3]
-
-
-
Alternative Stationary Phases: If your compound is particularly sensitive, consider using a different stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica gel for acid-sensitive compounds.[4] It is available in neutral, acidic, and basic forms, with the neutral form being the most generally applicable.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a suitable alternative.[5]
-
-
Mobile Phase Modification: Avoid using protic solvents like methanol in your eluent if possible. If a polar co-solvent is necessary, consider alternatives like ethyl acetate or diethyl ether.
Problem 2: Contamination with Silylation Reagent Byproducts
Symptoms:
-
The presence of non-polar impurities in your purified product, often observed in the ¹H NMR spectrum as sharp singlets in the upfield region (around 0 ppm).
-
An oily or white precipitate in your crude reaction mixture.[6]
Root Cause Analysis:
Silylation reactions often generate byproducts that can complicate purification. The most common culprits are siloxanes (Si-O-Si) and silanols (R₃Si-OH).[6][7] Siloxanes are formed from the reaction of the silylating agent with trace amounts of water, followed by condensation of the resulting silanols.[6] These byproducts are typically non-polar and can co-elute with the desired silylated compound.
Solutions & Protocols:
-
Aqueous Work-up: A carefully executed aqueous work-up can help remove some of these byproducts.
-
Protocol for Aqueous Work-up:
-
After the silylation reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7][8] This will hydrolyze any remaining silylating agent.
-
Extract your product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with brine to remove any remaining aqueous residue.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
-
Chromatographic Separation: Siloxanes are generally less polar than the desired silyl ether and will elute first during normal-phase chromatography.[6] Careful selection of the eluent system and diligent fraction collection are key.
-
Distillation: For volatile silylated compounds, distillation can be an effective method to separate them from non-volatile siloxane polymers.[4] Kugelrohr (bulb-to-bulb) distillation is particularly useful for small-scale purifications of thermally sensitive compounds.[4]
Problem 3: Difficulty in Separating the Silylated Product from the Starting Material
Symptoms:
-
Overlapping spots on the TLC plate for the product and starting material.
-
Incomplete separation during column chromatography, leading to mixed fractions.
Root Cause Analysis:
Silylation increases the lipophilicity of a molecule, leading to a higher Rf value on a normal-phase TLC plate. However, if the starting material is already quite non-polar, the difference in polarity between it and the silylated product may not be sufficient for easy separation.
Solutions & Protocols:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems to maximize the ΔRf between your product and the starting material. A less polar solvent system will generally provide better separation for non-polar compounds.
-
Column Dimensions: Using a longer, narrower column can improve resolution.
-
-
Recrystallization: If your silylated compound is a solid, recrystallization can be a highly effective purification technique that often surpasses the resolution of chromatography.[9][10]
-
Protocol for Recrystallization:
-
Select a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[11]
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: How can I quickly check if my silylated compound is stable to silica gel?
A1: You can perform a 2D TLC experiment. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it decomposes, you will see a spot below the diagonal.[12]
Q2: I've purified my silylated compound, but how can I be sure it's pure?
A2: Purity can be assessed using a combination of analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are powerful tools for confirming the structure of your compound and identifying impurities.[13][14] Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of your sample.[15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative data on the purity of your compound.[13]
-
Gas Chromatography (GC): For volatile silylated compounds, GC is an excellent method for assessing purity.[17]
-
Melting Point: For solid compounds, a sharp melting point that is close to the literature value is a good indicator of high purity.[13]
Q3: What is the general order of stability for common silyl ethers to acidic conditions?
A3: The stability of silyl ethers to acidic hydrolysis is influenced by steric hindrance around the silicon atom. A general trend for relative resistance to acidic conditions is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[8][18]
| Silyl Group | Relative Resistance to Acidic Hydrolysis |
| TMS | 1 |
| TES | 64 |
| TBS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
Table 1: Relative resistance of common silyl ethers to acidic hydrolysis.[8][18]
Q4: Can I use reverse-phase chromatography to purify silylated compounds?
A4: Yes, reverse-phase chromatography can be a viable option, particularly for more polar silylated compounds or when normal-phase chromatography fails to provide adequate separation. The elution order will be reversed, with more polar compounds eluting first.
Visualizing Purification Workflows
Caption: A decision tree for selecting a suitable purification method for silylated compounds.
References
- US6013821A - Removal of silylated compounds from solvent and gas waste streams - Google P
-
Silyl ether - Wikipedia. [Link]
-
Silyl ether - chemeurope.com. [Link]
-
Understanding silica – why matching TLC and flash silica is important for good flash column chromatography | Biotage. [Link]
-
Flash column on silyl enol ether : r/chemistry - Reddit. [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits - Changfu Chemical. [Link]
-
Silylation - Wikipedia. [Link]
-
Purifying compound containing trimethylsilyl group by column chromatography - Reddit. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
LC Purification Troubleshooting Guide - Waters Corporation. [Link]
-
techniques for silylation - ResearchGate. [Link]
-
silylation overview.pdf. [Link]
-
J. D. White and R. G. Carter A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. [Link]
-
Deprotection of Silyl Ethers - Gelest Technical Library. [Link]
-
NMR Spectroscopy of Organosilicon Compounds - ResearchGate. [Link]
-
Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]
-
Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. [Link]
-
Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Hydroxyl Protecting Groups. [Link]
-
Recrystallization - Chemistry LibreTexts. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. [Link]
-
Recrystallization (chemistry) - Wikipedia. [Link]
-
Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite - ResearchGate. [Link]
-
Recrystallization and Crystallization. [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros - Reddit. [Link]
-
The NMR-Purity and the new dimensions and standards of purity CA - ChemAdder. [Link]
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Technical Support Center: Optimizing TBDPS Protection Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to TBDPS Protection
The tert-butyldiphenylsilyl (TBDPS) group is a robust protecting group for hydroxyl functionalities, widely employed in multi-step organic synthesis due to its steric bulk and significant stability across a wide range of reaction conditions.[1] Its successful application, however, is highly dependent on the careful optimization of reaction parameters, particularly for sterically hindered or otherwise challenging substrates. This guide will explore the key variables in TBDPS protection and provide a framework for their systematic optimization.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for TBDPS protection of a primary alcohol?
For a typical primary alcohol, the reaction is generally conducted using 1.1-1.5 equivalents of tert-butyldiphenylsilyl chloride (TBDPSCl) and 2.2-3.0 equivalents of imidazole as a base in anhydrous dimethylformamide (DMF) at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC), and is often complete within 1 to 8 hours.
Q2: Why is imidazole used as the base in TBDPS protection?
Imidazole plays a dual role in the reaction. It acts as a base to deprotonate the alcohol, increasing its nucleophilicity. Additionally, it serves as a nucleophilic catalyst by reacting with TBDPSCl to form a highly reactive silylimidazolium intermediate. This intermediate is a more potent silylating agent than TBDPSCl itself, thus accelerating the reaction.
Q3: Can I use other bases for TBDPS protection?
Yes, other bases such as triethylamine (TEA) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used. DMAP is a highly effective nucleophilic catalyst. This system is often employed in solvents like dichloromethane (DCM). For particularly hindered alcohols, stronger, non-nucleophilic bases may be required.
Q4: How does the stability of the TBDPS group compare to other common silyl ethers?
The TBDPS group is one of the most stable commonly used silyl ethers, particularly under acidic conditions.[2][3] Its stability is primarily due to the significant steric hindrance provided by the tert-butyl and two phenyl groups on the silicon atom. This steric bulk shields the silicon-oxygen bond from cleavage. A general order of stability to acid hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[2][4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during TBDPS protection experiments.
Problem 1: Low or no conversion to the TBDPS ether.
| Potential Cause | Troubleshooting Steps |
| Presence of moisture | Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents and fresh, high-purity reagents. TBDPSCl is sensitive to moisture. |
| Insufficient reaction time | For sterically hindered alcohols (secondary or tertiary), reactions at room temperature may be very slow. Increase the reaction time and continue to monitor by TLC. |
| Sub-optimal temperature | Gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate for sluggish reactions. However, be cautious of potential side reactions at elevated temperatures. |
| Steric hindrance of the substrate | For secondary and tertiary alcohols, more forcing conditions may be necessary. This can include using a more reactive silylating agent (e.g., TBDPS triflate), a stronger base, or a more effective catalyst like DMAP. |
| Poor quality of reagents | Use a fresh bottle of TBDPSCl. Ensure the imidazole is of high purity and anhydrous. |
Problem 2: Formation of side products.
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high | High temperatures can lead to side reactions or degradation of sensitive substrates. If heating is necessary, increase the temperature incrementally and monitor for the appearance of byproducts by TLC. |
| Base-induced side reactions | If your substrate is base-sensitive, consider using a milder base or a buffered system. |
| Silyl group migration | In poly-hydroxylated compounds, silyl groups can sometimes migrate between adjacent hydroxyl groups, especially under basic conditions. This can sometimes be mitigated by careful choice of solvent and base, or by protecting all hydroxyl groups. |
Optimizing Reaction Time and Temperature for Different Substrates
The steric environment of the hydroxyl group is the primary determinant of the reaction rate for TBDPS protection. The following table provides general guidelines for optimizing reaction conditions based on the substrate.
| Substrate | Typical Reaction Time | Typical Temperature | Optimization Strategies |
| Primary Alcohol | 1 - 8 hours | Room Temperature | Standard conditions (TBDPSCl, imidazole, DMF) are usually sufficient. |
| Secondary Alcohol | 12 - 48 hours | Room Temperature to 60 °C | May require longer reaction times or gentle heating. The addition of DMAP as a catalyst can accelerate the reaction. |
| Tertiary Alcohol | 24 - 72 hours or longer | 60 °C to 80 °C or higher | Often requires forcing conditions. Consider using TBDPS triflate (TBDPSOTf) with a hindered base like 2,6-lutidine. In some cases, deprotonation with a strong base like sodium hydride (NaH) prior to the addition of TBDPSCl may be effective. |
Experimental Protocols
Protocol 1: TBDPS Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (argon or nitrogen), add imidazole (2.5 equiv).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TBDPSCl (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: TBDPS Protection of a Hindered Secondary Alcohol
-
To a solution of the secondary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1-0.5 M) under an inert atmosphere, add triethylamine (3.0 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDPSCl (1.5 equiv) portion-wise or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
If the reaction is sluggish, gently heat the mixture to reflux (approx. 40 °C) and continue to monitor.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Mechanistic Insights
The imidazole-catalyzed silylation of an alcohol with TBDPSCl proceeds through a well-established mechanism that enhances the electrophilicity of the silicon center.
Caption: Imidazole-catalyzed TBDPS protection mechanism.
In this mechanism, imidazole first acts as a nucleophile, attacking the silicon atom of TBDPSCl to form a highly reactive silyl-imidazolium intermediate. A second molecule of imidazole then acts as a base, deprotonating the alcohol to form an alkoxide. This alkoxide then attacks the activated silicon of the silyl-imidazolium intermediate to yield the TBDPS ether and regenerate the imidazole catalyst.
Troubleshooting Workflow
Caption: A workflow for troubleshooting incomplete TBDPS protection reactions.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]
-
Hanessian, S.; Lavallee, P. The TBDPS Group: A New and Useful Protecting Group for Alcohols. Can. J. Chem.1975 , 53 (19), 2975–2977. [Link]
-
Corey, E. J.; Venkateswarlu, A. Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191. [Link]
-
Chem-Station. Silyl Protective Groups. [Link]
-
Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]
Sources
stability of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol under acidic and basic conditions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides an in-depth analysis of the stability of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a key intermediate in various synthetic applications. Understanding the reactivity of its two primary functional groups—the tert-butyldiphenylsilyl (TBDPS) ether and the two primary benzylic alcohols—is critical for successful experimental design. This document addresses common questions and troubleshooting scenarios encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the TBDPS protecting group on this molecule?
A1: The tert-butyldiphenylsilyl (TBDPS) group is a robust protecting group for hydroxyls, known for its significant stability under a wide range of conditions, particularly acidic ones.[1][2] Its stability is largely due to the steric hindrance provided by the bulky tert-butyl and phenyl substituents around the silicon atom.[3]
-
Acidic Stability: The TBDPS group is exceptionally stable in acidic media, significantly more so than other common silyl ethers like TBDMS (tert-butyldimethylsilyl) or TES (triethylsilyl).[1][3] It can withstand conditions such as 80% acetic acid and even 50% trifluoroacetic acid (TFA), which would readily cleave many other protecting groups.[2][4]
-
Basic Stability: It is generally stable to most non-fluoride basic conditions, including aqueous hydroxides and alkoxides.[4][5]
-
Cleavage Conditions: The Si-O bond is most effectively cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), due to the formation of a highly stable silicon-fluoride bond.[1] Cleavage can also be achieved under strongly acidic conditions, often requiring reagents like hydrogen fluoride-pyridine (HF•Py) or by generating anhydrous HCl in situ with acetyl chloride in methanol.[1][6]
Q2: How do the benzylic alcohol functional groups behave under acidic and basic conditions?
A2: The two primary benzylic alcohol groups (–CH₂OH) are relatively stable but possess distinct reactivity that must be considered.
-
Under Acidic Conditions: The hydroxyl group can be protonated by a strong acid, turning it into a good leaving group (H₂O). This can lead to the formation of a stabilized benzylic carbocation. This intermediate is susceptible to nucleophilic attack. A common side reaction, especially in concentrated solutions or at elevated temperatures, is the intermolecular or intramolecular reaction between two benzylic alcohol moieties to form a dibenzyl ether.[7]
-
Under Basic Conditions: The benzylic alcohols are generally stable in basic media. The hydroxyl proton is weakly acidic and can be deprotonated by strong bases to form an alkoxide, but this typically does not lead to degradation unless potent electrophiles are present in the reaction mixture.
Q3: Can I selectively perform reactions on the benzylic alcohols without cleaving the TBDPS ether?
A3: Yes, selective reactions are feasible and common. The high stability of the TBDPS ether allows for a wide range of transformations on the benzylic alcohols.[8] For example, mild oxidations (e.g., using MnO₂ to form the corresponding dialdehyde), esterifications with carboxylic acids (under non-acidic conditions like DCC/DMAP coupling), or etherifications using Williamson ether synthesis (e.g., NaH followed by an alkyl halide) can typically be performed without affecting the TBDPS group. The key is to avoid strong acidic conditions and fluoride-based reagents.
Troubleshooting Guide
Q4: I ran a reaction in the presence of a Lewis acid and observed cleavage of the TBDPS group. I thought it was acid-stable. What could have happened?
A4: While TBDPS is stable to many Brønsted acids, certain Lewis acids can facilitate its cleavage. Some Lewis acids may have trace amounts of water, generating a strong protic acid. More commonly, the Lewis acid may coordinate to the ether oxygen, activating the Si-O bond for cleavage by a nucleophile present in the mixture. If your reaction permits, using a less aggressive Lewis acid or ensuring strictly anhydrous conditions can mitigate this issue.
Q5: After a reaction using a mild acid catalyst, my TLC shows a new, less polar spot, and the yield of my desired product is low. What is this byproduct?
A5: The most likely byproduct is a dibenzyl ether, formed via an acid-catalyzed dehydration reaction between two molecules of 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol or intramolecularly. This new compound would be significantly less polar than the starting diol. To avoid this, you can try running the reaction at a lower temperature, using a shorter reaction time, or running at higher dilution.
Caption: Potential formation of dibenzyl ether under acidic conditions.
Q6: I used TBAF to deprotect the TBDPS group, but my yields are inconsistent, and I see decomposition. Why?
A6: Tetrabutylammonium fluoride (TBAF) is hygroscopic, and the fluoride ion is inherently basic. This basicity can cause side reactions or decomposition of sensitive substrates.[1]
-
Troubleshooting Steps:
-
Use Anhydrous TBAF: Ensure you are using a high-quality, anhydrous solution of TBAF in THF.
-
Buffer the Reaction: Add one equivalent of acetic acid to the TBAF solution to buffer its basicity.[1]
-
Lower the Temperature: Run the reaction at 0 °C to control the reaction rate and minimize side reactions.
-
Consider an Alternative: For highly base-sensitive substrates, a less basic fluoride source like HF-Pyridine or triethylamine trihydrofluoride (Et₃N•3HF) is recommended.[1][9]
-
Data Summary & Protocols
Relative Stability of Silyl Ethers
The choice of experimental conditions is guided by the relative stability of different silyl ethers. The TBDPS group is one of the most robust options against acid hydrolysis.
| Condition | Relative Rate of Hydrolysis (TMS = 1) |
| Acidic | TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [10] |
| Basic | TMS (1) < TES (10-100) < TBDMS (~20,000) ≈ TBDPS (~20,000) < TIPS (100,000)[10] |
Experimental Protocols
Protocol 1: Standard Deprotection with Tetrabutylammonium Fluoride (TBAF)
This protocol is the most common method for TBDPS cleavage.
-
Dissolve 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol (1 equivalent) in anhydrous tetrahydrofuran (THF, approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a 1 M solution of TBAF in THF (1.1–1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting triol by silica gel column chromatography.
Caption: Standard workflow for TBDPS deprotection using TBAF.
Protocol 2: Deprotection with Hydrogen Fluoride-Pyridine (HF•Py)
This method is preferred for substrates that are sensitive to the basicity of TBAF.[1] Caution: HF•Py is highly toxic and corrosive. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment.
-
Dissolve the TBDPS-protected compound (1 equivalent) in a mixture of THF and pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add HF•Pyridine (70% HF in pyridine, typically 3-5 equivalents) to the stirred solution.
-
Stir at 0 °C and monitor the reaction by TLC. The reaction may take several hours.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography.
Mechanistic Insight: Fluoride-Mediated Cleavage
The high efficiency of fluoride ions in cleaving silicon ethers is due to the formation of a hypervalent, pentacoordinate silicon intermediate, which readily collapses to release the alkoxide. The high strength of the resulting Si-F bond (bond energy ~142 kcal/mol) is the thermodynamic driving force for the reaction.[1]
Caption: Mechanism of fluoride-mediated TBDPS ether cleavage.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]
-
Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. Retrieved from [Link]
-
Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Science Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective deprotection of TBS alkyl and phenyl ethers in the presence of TBDPS alkyl and phenyl ethers. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
GlycoPODv2. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (URL not directly available for a specific chapter, general reference to a standard text).
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Fataftah, Z. A., Rawashdeh, A. M., & Sotiriou-Leventis, C. (2001). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. Synthetic Communications, 31(1), 1-10. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Retrieved from [Link]
-
Degirmenbasi, N., & Boz, N. (2006). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 18(5), 3867-3875. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. Retrieved from [Link]
- Kocienski, P. J. (n.d.). Protecting Groups. (General reference, specific page URL not available).
-
ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. Retrieved from [Link]
-
ResearchGate. (2001). Aqueous trifluoroacetic acid - An efficient reagent for exclusively cleaving the 5'-end of 3',5'-TIPDS protected ribonucleosides. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). A mild, efficient and selective cleavage of aryl silyl ethers using KOH in ethanol. Retrieved from [Link]
-
PubMed Central (PMC). (2011). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
ACS Publications. (1981). Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Retrieved from [Link]
-
Lakshman, M. K., et al. (2009). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 50(17), 1937-1940. Retrieved from [Link]
-
ResearchGate. (2012). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. Retrieved from [Link]
-
ResearchGate. (2013). Which silyl or other 'common' protecting groups are stable to HI acidic media?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]
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- 5. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
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- 10. Silyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Incomplete Deprotection of TBDPS Ethers
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, I understand that the tert-butyldiphenylsilyl (TBDPS) group is a cornerstone of modern protecting group strategy, prized for its exceptional steric bulk and stability across a wide range of reaction conditions.[1][2] However, these same attributes can render its removal a significant challenge, often leading to incomplete reactions and downstream purification difficulties.
This guide is structured to provide actionable solutions to the common issues encountered during the deprotection of TBDPS ethers. We will move from diagnostics and troubleshooting to detailed protocols and foundational principles, ensuring you have the knowledge to optimize this critical step in your synthetic route.
Troubleshooting Guide: Incomplete or Stalled Reactions
The most frequent issue reported is the incomplete conversion of the TBDPS ether to the corresponding alcohol. This can manifest as a stalled reaction on TLC or a mixture of starting material and product after workup. The following diagnostic flowchart and detailed Q&A will guide you through the troubleshooting process.
Caption: Mechanism of fluoride-mediated TBDPS ether deprotection.
Detailed Experimental Protocols
Protocol 1: Standard Deprotection with TBAF
This protocol is a general procedure for robust substrates where basicity is not a concern.
-
Dissolve the TBDPS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M. [3]2. Cool the solution to 0 °C in an ice bath. [1]3. Slowly add a 1 M solution of TBAF in THF (1.1–1.5 equiv for primary ethers; 2-5 equiv for hindered ethers) dropwise to the stirred solution. [1][3]4. Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, heat to 40-50 °C.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution. [4]6. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. [1]8. Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography. [1]
Protocol 2: Deprotection with HF-Pyridine
This is the method of choice for base-sensitive or complex substrates.
-
Dissolve the TBDPS-protected substrate (1.0 equiv) in a mixture of pyridine and THF (e.g., a 1:3 v/v ratio).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate plastic container, prepare a solution of HF-Pyridine (commercially available, ~70% HF). CAUTION: HF is extremely toxic and corrosive. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Slowly add the HF-Pyridine solution (typically 5-10 equivalents of HF) to the stirred substrate solution. [5]5. Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring carefully by TLC. [5]6. Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the product with ethyl acetate, wash the organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the TBDPS group so much more stable than the TBDMS group? A1: The enhanced stability of the TBDPS group arises from two factors: steric hindrance and electronics. The two phenyl groups, in addition to the tert-butyl group, create significant steric congestion around the silicon atom, which kinetically hinders the approach of both nucleophiles (like fluoride) and acids. [2][6]This makes the TBDPS group approximately 250 times more stable to acid hydrolysis than the TBDMS group. [7] Q2: Is it possible to selectively remove a TBDMS ether in the presence of a TBDPS ether? A2: Yes, this is a common and highly useful orthogonal strategy. Due to the vast difference in their stability, a primary TBDMS ether can be selectively cleaved under mild acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in methanol, or 80% acetic acid) while leaving a TBDPS group completely intact. [2][8]Fluoride-based methods are generally less selective for this transformation.
Q3: My TLC shows a new, less polar spot after adding TBAF. What could it be? A3: A new, less polar spot could indicate a side reaction. One possibility, if other hydroxyl groups are present in the molecule, is intermolecular silyl group migration. The basic conditions can generate a transient alkoxide, which can then be re-silylated by another molecule or at a different position on the same molecule, leading to a silyl ether isomer.
Q4: Can I use other fluoride sources like CsF or KF? A4: Yes, cesium fluoride (CsF) and potassium fluoride (KF) can be used, often in DMF or acetonitrile. They are less soluble than TBAF and typically require higher temperatures or the addition of a phase-transfer catalyst like 18-crown-6 to enhance reactivity. They are generally considered milder and less basic than TBAF, offering another option for sensitive substrates.
References
- Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition.
- BenchChem. (2025). Step-by-Step Guide for the Deprotection of TBDPS Ethers: Application Notes and Protocols.
- Wikipedia. (n.d.). tert-Butyldiphenylsilyl.
- BenchChem. (2025). A Comparative Guide to the Stability of Trityl, TBDMS, and TBDPS Protecting Groups.
- ECHEMI. (n.d.). By what mechanism do acids deprotect primary silyl ethers?
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- BenchChem. (2025). Technical Support Center: Achieving Complete Deprotection of the TBDMS Group.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Tetrabutylammonium Fluoride (TBAF) CAS: 429-41-4: Comprehensive Overview and Applications.
- PubMed Central (NIH). (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers.
- BenchChem. (n.d.). TBDMS vs. TIPS: A Comparative Guide to Steric Hindrance in Hydroxyl Protection.
- Lakshman, M. K., et al. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers.
- Glycoscience Protocols. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group.
- Wikipedia. (n.d.). Silyl ether.
- Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?
- Reddit. (2022). Can TBAF go bad?
- NIH. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage.
- BenchChem. (n.d.). Technical Support Center: Tetrabutylammonium Fluoride (TBAF) Deprotection.
- Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers.
- ResearchGate. (2022). (PDF) Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage.
- BenchChem. (2025). optimizing selective deprotection of a primary TBDMS ether in the presence of a secondary TIPS ether.
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
- Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers.
- ChemSpider Synthetic Pages. (n.d.). Deprotection of a tert-butyldimethylsilyl ether.
- ResearchGate. (2025). Selective Deprotection of Silyl Ethers | Request PDF.
- Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF).
- ResearchGate. (2013). Hydrogen fluoride-pyridine complex as ~70% hydrogen.
- BenchChem. (2025). Removal of TBDPS group without affecting other protecting groups.
- ResearchGate. (n.d.). Deprotection of the TBDPS group | Download Scientific Diagram.
- ACS Publications. (n.d.). Hydrogen Fluoride Imidazole: A Simple, Efficient, Mild, and Cost-Effective Silyl-Ether Deprotection Reagent.
- ResearchGate. (2021). Deprotection of silyl ether by TBAF.
- Reddit. (2023). Probably failure of TBDPS protection of a phenolic oxygen.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Deprotection of Silyl-Protected Ethynylfurans.
- Reddit. (2024). give me your harshest (serious) silyl protecting group deprotection conditions.
Sources
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- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
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- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. total-synthesis.com [total-synthesis.com]
avoiding steric hindrance in reactions with 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
Welcome to the technical support center for 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical reactivity of this molecule, with a specific focus on overcoming challenges related to steric hindrance. Here, you will find troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Understanding the Core Challenge: Steric Hindrance
The structure of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol presents a significant synthetic challenge due to the bulky tert-butyldiphenylsilyl (TBDPS) protecting group.[1] This group, while effective at shielding the phenolic oxygen, exerts substantial steric hindrance, influencing the accessibility and reactivity of the two primary benzylic hydroxyl groups at the 1 and 3 positions. This guide provides strategies to mitigate these steric effects and achieve desired reaction outcomes.
Troubleshooting Guide
Issue 1: Incomplete or Slow Acylation/Etherification of Benzylic Alcohols
Symptom: You are attempting to acylate, alkylate, or etherify the benzylic hydroxyl groups, but the reaction is sluggish, incomplete, or fails to proceed, even with an excess of reagents.
Cause: The TBDPS group physically blocks the approach of reagents to the nearby benzylic alcohol functionalities. The two phenyl rings and the tert-butyl group create a significant steric shield, demanding specific reaction conditions to overcome this barrier.
Solutions:
-
Reagent Selection:
-
Use Less Bulky Reagents: Opt for smaller acylating or alkylating agents. For example, acetyl chloride or methyl iodide will be more successful than pivaloyl chloride or a bulky alkyl halide.
-
Highly Reactive Reagents: Employ more reactive reagents that do not require a direct, sterically unhindered approach. For instance, using an acid anhydride with a catalytic amount of a strong acid or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be effective.
-
-
Solvent and Temperature Optimization:
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can facilitate the reaction by better solvating the transition state and potentially promoting the formation of more reactive intermediates.[2]
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid side reactions or decomposition.
-
-
Catalyst Choice:
-
Phase-Transfer Catalysis: For etherifications, a phase-transfer catalyst can be employed to shuttle the alkoxide and alkylating agent between phases, often enhancing reaction rates.[3]
-
| Condition | Poor Choice (Sterically Hindered) | Recommended Alternative | Rationale |
| Acylating Agent | Pivaloyl Chloride | Acetyl Chloride, Acetic Anhydride | Smaller reagents can more easily access the hydroxyl group. |
| Alkylating Agent | tert-Butyl Bromide | Methyl Iodide, Benzyl Bromide | Reduced steric bulk on the electrophile is critical for success. |
| Solvent | Toluene, Hexane | DMF, Acetonitrile | Polar aprotic solvents can better stabilize charged intermediates and increase reaction rates. |
| Catalyst (Acylation) | Triethylamine (alone) | Triethylamine with catalytic DMAP | DMAP is a more potent nucleophilic catalyst, accelerating the reaction. |
Issue 2: Low Yields in Oxidation of Benzylic Alcohols to Aldehydes
Symptom: Attempts to oxidize one or both benzylic alcohols to the corresponding aldehydes result in low conversion, or the reaction stalls completely.
Cause: Similar to acylation, the steric bulk of the TBDPS group can hinder the approach of the oxidant to the carbinol carbon. Many common oxidation reagents are themselves large complexes, exacerbating the steric clash.
Solutions:
-
Selection of a Suitable Oxidant:
-
Less Sterically Demanding Oxidants: Choose oxidants that are smaller or have a mechanism that is less sensitive to steric hindrance. Reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are often effective for sterically hindered alcohols.
-
Swern Oxidation and its Variants: These methods utilize smaller, highly reactive intermediates (like the sulfonium ylide in the Swern oxidation) that can access the hindered alcohol.
-
-
Chemoselective Oxidation Conditions:
Frequently Asked Questions (FAQs)
Q1: Can I selectively react with only one of the two benzylic hydroxyl groups?
A: Achieving high selectivity can be challenging due to the symmetrical nature of the two hydroxyl groups relative to the TBDPS ether. However, it may be possible to achieve modest selectivity by using a substoichiometric amount of your reagent at low temperatures. Statistical distribution will likely lead to a mixture of mono-substituted, di-substituted, and unreacted starting material. Chromatographic separation would then be necessary.
Q2: I am considering removing the TBDPS group first. What are the recommended conditions to do so without affecting the benzylic alcohols?
A: The TBDPS group is known for its stability but can be cleaved under specific conditions.[6]
-
Fluoride-Based Reagents: The most common method for silyl ether deprotection is the use of a fluoride source.[6] Tetrabutylammonium fluoride (TBAF) in a solvent like THF is highly effective.
-
Acidic Conditions: While TBDPS ethers are more stable to acid than other silyl ethers like TBDMS, they can be cleaved with strong acids.[6] However, this approach risks side reactions with the benzylic alcohols, such as ether formation or elimination.
-
Selective Deprotection: It is possible to selectively deprotect other silyl ethers, like TBDMS, in the presence of a TBDPS group.[7]
Recommended Protocol for TBDPS Deprotection:
-
Dissolve the 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (typically 1.1 to 1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triol by column chromatography.
Q3: Will the TBDPS group migrate from the phenolic oxygen to one of the benzylic alcohols under certain conditions?
A: Silyl group migration from a phenolic to an alcoholic oxygen is generally not favored under neutral or basic conditions due to the greater thermodynamic stability of the phenyl silyl ether. However, under certain acidic conditions, intramolecular migration could be a possibility, though it is not a commonly reported issue for TBDPS groups. To avoid this, it is best to perform reactions on the benzylic alcohols under neutral or basic conditions.
Visualizing Reaction Strategies
To better navigate the challenges of working with this molecule, the following workflow provides a decision-making process for planning your synthesis.
Caption: Decision workflow for reactions involving 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol.
References
-
Baschieri, A., et al. (n.d.). Chemoselective deprotection of TBS alkyl and phenyl ethers in the... ResearchGate. Available at: [Link]
-
University of Evansville. (n.d.). Alcohol Protecting Groups. Available at: [Link]
-
Jang, Y. J., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Available at: [Link]
-
Klačić, T., et al. (n.d.). Selective oxidation of some primary and secondary benzylic alcohols to the corresponding carbonyl compounds with a Cu(III) complex. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
Reddy, K. S. K., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Omega, 1(4), 558-564. Available at: [Link]
-
Reddit. (2023). Probably failure of TBDPS protection of a phenolic oxygen. r/Chempros. Available at: [Link]
-
PubMed. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Available at: [Link]
-
Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(4), 381-385. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). The selective oxidation of benzyl alcohols in a membrane reactor. Available at: [Link]
-
National Institutes of Health. (n.d.). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Available at: [Link]
-
CP Lab Safety. (n.d.). 5-(tert-Butyldiphenylsilyloxy)-1, 3-benzenedimethanol, min 98% (HPLC), 1 gram. Available at: [Link]
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. Available at: [Link]
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- 3. The selective oxidation of benzyl alcohols in a membrane reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
scale-up considerations for the synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
Technical Support Hub: Synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis and scale-up of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (CAS 482627-84-9).[1][2] This guide is designed for researchers and process chemists to navigate the common challenges encountered during both bench-scale synthesis and large-scale production. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and address critical scale-up considerations.
The synthesis of this molecule is typically achieved via a two-step sequence:
-
Silyl Ether Protection: Selective protection of the phenolic hydroxyl group of a 5-hydroxyisophthalate derivative using tert-butyldiphenylsilyl (TBDPS) chloride.
-
Ester Reduction: Reduction of the two methyl ester groups to the corresponding primary alcohols.
This guide provides practical, field-tested advice to ensure a safe, efficient, and scalable process.
Overall Synthetic Workflow
The following diagram outlines the standard synthetic route from Dimethyl 5-hydroxyisophthalate.
Caption: Synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My TBDPS protection reaction is sluggish or incomplete. What are the potential causes and solutions?
Potential Causes:
-
Insufficient Base: Imidazole or other bases like 2,6-lutidine act as both a base and a catalyst.[3][4] If stoichiometry is incorrect, the reaction will be slow.
-
Poor Solvent Quality: The presence of moisture in the solvent (e.g., DMF) can consume the TBDPS-Cl reagent and hinder the reaction.
-
Steric Hindrance: While the phenolic hydroxyl is reactive, high concentrations can lead to intermolecular interactions that slow the reaction rate.
Recommended Solutions:
-
Verify Reagent Stoichiometry: Use a slight excess of TBDPS-Cl (1.1-1.2 eq.) and at least 2.2 equivalents of imidazole relative to the starting phenol.[4]
-
Ensure Anhydrous Conditions: Use a dry, aprotic solvent like DMF or THF from a freshly opened bottle or one that has been dried over molecular sieves.
-
Monitor Progress: Track the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, a slight warming to 40-50°C can sometimes help drive it to completion. Be cautious, as heating can sometimes generate byproducts.[4]
Question 2: I am observing significant loss of the TBDPS protecting group during the work-up or purification. Why is this happening and how can I prevent it?
Potential Causes:
-
Acidic or Basic Conditions: The TBDPS group, while robust, is susceptible to cleavage under strongly acidic or basic aqueous conditions.[3][5] The silicon-oxygen bond can be hydrolyzed.
-
Acidic Silica Gel: Standard silica gel is inherently acidic and can cause partial or complete deprotection of the silyl ether during column chromatography.[5]
-
Fluoride Ion Contamination: Trace fluoride ions are potent cleaving agents for silyl ethers.[5]
Recommended Solutions:
-
Neutral Work-up: During the aqueous work-up, ensure the pH is maintained between 7 and 8. Use buffered solutions like saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) for washes instead of plain water.[5] Minimize the contact time between the organic and aqueous layers.[5]
-
Neutralize Silica Gel: Before performing column chromatography, neutralize the silica gel. This can be done by preparing a slurry of the silica in the chosen eluent containing 1% triethylamine, then packing the column.
-
Alternative Purification: If cleavage remains an issue, consider using a less acidic stationary phase like neutral alumina or explore crystallization as the primary purification method to avoid chromatography altogether.
Question 3: The final product, 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, is isolated as a thick oil or wax instead of a crystalline solid. How can I induce crystallization?
Potential Causes:
-
Residual Solvent: Trace amounts of high-boiling solvents like DMF or THF can inhibit crystallization.
-
Impurities: Small amounts of impurities can act as "crystal poisons," disrupting the formation of a crystal lattice.
-
Metastable Oil Formation: Some compounds have a high kinetic barrier to crystallization and prefer to remain in an amorphous or oily state.
Recommended Solutions:
-
High-Vacuum Drying: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40°C).
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane). Slowly add a non-polar "anti-solvent" (e.g., hexanes, heptane) dropwise until turbidity persists. Allow the mixture to stand, or cool it, to induce crystal formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If a small amount of crystalline material has been made previously, add a single seed crystal to the supersaturated solution to initiate crystallization.
Scale-Up Considerations & FAQs
Transitioning a synthesis from the bench to a pilot plant or manufacturing scale introduces new challenges related to safety, equipment, and efficiency.
Question 4: The lab-scale protocol uses Lithium Aluminum Hydride (LiAlH₄). What are the hazards associated with its use on a large scale, and what are the safer alternatives?
Primary Hazards of LiAlH₄:
-
Pyrophoricity: LiAlH₄ is a pyrophoric solid that can ignite upon contact with air, especially in the presence of moisture.
-
Violent Reactivity with Water: It reacts violently with water and other protic solvents, releasing large volumes of flammable hydrogen gas and generating significant heat (exotherm).
-
Difficult Work-up: Quenching large quantities of unreacted LiAlH₄ is a hazardous operation that requires careful reverse addition and excellent temperature control to manage the exotherm and hydrogen evolution.
Recommended Scale-Up Strategy: The use of LiAlH₄ on a large scale is highly discouraged without specialized equipment and extensive safety protocols. Safer, more scalable alternatives are strongly recommended.
| Reducing Agent | Advantages for Scale-Up | Disadvantages | Typical Solvents |
| Vitride® (Red-Al®) | Liquid, easier to handle; non-pyrophoric; soluble in aromatic hydrocarbons. | Still highly reactive with water. | Toluene, THF |
| Borane Complexes (BH₃•THF, BH₃•SMe₂) | Excellent for reducing esters; manageable reactivity; generates fewer problematic inorganic salts.[6] | BH₃•SMe₂ has a strong odor; requires careful quenching of borane byproducts. | THF |
| Sodium Borohydride (NaBH₄) with Additives | Inexpensive, safe to handle, less reactive quench. | Generally does not reduce esters alone. Requires additives (e.g., LiCl) or specific solvent systems (e.g., refluxing MeOH/THF) which can be slow.[6][7] | THF, Methanol, Ethanol |
Recommendation: For scaling up, Vitride® or a borane complex are superior choices to LiAlH₄, offering a much better safety profile and more controlled reactivity.[6]
Question 5: How should I approach temperature control for the exothermic reduction step during scale-up?
The Challenge: Heat generated in a reaction (exotherm) scales with the volume (cubed), while the ability to remove heat through the vessel walls only scales with the surface area (squared). A reaction that is easily managed in a 1 L flask can become a dangerous runaway reaction in a 100 L reactor.
Best Practices for Exotherm Management:
-
Controlled Addition: The most critical control parameter is the addition rate of the reducing agent. The reagent should be added slowly and sub-surface to the reaction mixture, allowing the reactor's cooling system to dissipate the heat as it is generated.
-
Reverse Addition: For very strong reductants, consider adding the ester solution to the reducing agent solution. This keeps the reductant concentration low throughout the addition.
-
Monitor Internal Temperature (Tᵢ): Always monitor the internal reaction temperature, not just the jacket temperature (Tⱼ). A rapid increase in the difference between Tᵢ and Tⱼ indicates a strong exotherm that may overwhelm the cooling capacity.
-
Calorimetry Data: For commercial-scale production, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to precisely quantify the heat of reaction and determine the maximum safe addition rate.
Troubleshooting Logic for the Reduction Step
This diagram provides a logical path to diagnose and solve common issues during the critical ester reduction step.
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. 482627-84-9 CAS MSDS (5-(TERT-BUTYLDIPHENYLSILYLOXY)-1,3-BENZENEDIMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 4. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling Air-Sensitive Silylating Agents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. Silylation is a cornerstone of modern organic chemistry, primarily used to protect reactive functional groups like alcohols, amines, and carboxylic acids.[1][2] However, the very reactivity that makes silylating agents so useful also renders them highly sensitive to atmospheric moisture and oxygen.[3] Improper handling is a frequent source of failed reactions, low yields, and frustrating irreproducibility.
This guide is designed to provide field-proven insights and solutions to the common pitfalls encountered when working with these indispensable reagents. By understanding the causality behind each experimental step, you can troubleshoot effectively and ensure the success of your transformations.
Troubleshooting Guide: Diagnosing and Solving Silylation Failures
This section addresses specific, common problems in a question-and-answer format, providing not just a solution, but the chemical reasoning behind it.
Q1: Why did my silylation reaction fail or give a very low yield?
A1: This is the most common issue, and the root cause is almost always the unwanted presence of water. Silylating agents react vigorously with water in a process called hydrolysis.[4] This reaction consumes your expensive reagent and generates siloxanes (e.g., hexamethyldisiloxane from TMS-Cl), which are unreactive and contaminate your product.[1]
Core Causality: The Hydrolysis Cascade The silicon atom in a silyl halide (like R₃Si-Cl) is highly electrophilic and readily attacked by nucleophiles. Water is an excellent nucleophile. The initial hydrolysis forms a silanol (R₃Si-OH), which can then react with another molecule of the silylating agent to form a stable siloxane (R₃Si-O-SiR₃) and release a strong acid (e.g., HCl). This acid can potentially cause side reactions or degradation of sensitive substrates.
Troubleshooting Workflow: A Logic-Based Approach
To systematically diagnose the source of moisture, follow this workflow.
Caption: Troubleshooting workflow for low silylation yield.
Q2: My starting material was consumed, but I isolated the desilylated product after workup. What happened?
A2: This frustrating outcome indicates that the silylation was likely successful, but the resulting silyl ether was cleaved during the workup or purification steps. The stability of silyl ethers varies dramatically and is a critical factor in experimental design.
Core Causality: Silyl Ether Instability Silyl ethers are susceptible to cleavage under acidic or aqueous conditions. Even a mildly acidic aqueous quench (like saturated ammonium chloride) or purification on standard silica gel can be sufficient to hydrolyze less stable silyl ethers.
Data Table: Relative Stability of Common Silyl Ethers The stability of a silyl ether is influenced by the steric bulk around the silicon atom. Bulkier groups hinder the approach of water or other nucleophiles, increasing stability.[2]
| Silyl Group | Abbreviation | Relative Hydrolytic Stability | Cleavage Conditions |
| Trimethylsilyl | TMS | 1 | Very Labile: Mildly acidic/basic conditions, silica gel, moisture |
| Triethylsilyl | TES | ~64 | Labile: Requires acidic conditions (e.g., AcOH) |
| tert-Butyldimethylsilyl | TBDMS / TBS | ~10,000 | Robust: Stable to chromatography; requires strong acid (e.g., HCl) or fluoride source (e.g., TBAF)[3][5] |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 | Very Robust: Similar to TBDMS but more sterically hindered |
| Triisopropylsilyl | TIPS | ~700,000 | Extremely Robust: Requires strong acid or fluoride source |
Preventative Measures:
-
Quench Carefully: Use a neutral or slightly basic quench, such as a saturated sodium bicarbonate solution, instead of ammonium chloride.
-
Buffer Your Chromatography: If purification on silica gel is necessary, consider neutralizing it. Slurry the silica gel in your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), before packing the column.
-
Choose a More Robust Protecting Group: If your subsequent reaction steps or purification are harsh, select a more stable silyl ether (e.g., TBDMS instead of TMS) from the outset.[3][6]
Q3: My reaction is very slow or stalls, especially with a hindered alcohol. How can I improve the reaction rate?
A3: Slow silylation rates are typically due to a combination of steric hindrance at the reaction site and insufficient reactivity of the silylating agent/base system.[2]
Core Causality: Steric and Electronic Effects The silylation reaction is an SN2-type process where the alcohol attacks the silicon center.[2]
-
Steric Hindrance: A bulky alcohol (secondary, tertiary) or a bulky silylating agent (like TIPS-Cl) will slow this attack.[2]
-
Reactivity of the Silylating Agent: The leaving group on the silicon is crucial. Silyl triflates (e.g., TMS-OTf) are far more reactive than silyl chlorides (e.g., TMS-Cl) because the triflate is a much better leaving group.
-
Role of the Base: The base deprotonates the alcohol to form the more nucleophilic alkoxide.[2] For hindered alcohols, a stronger, non-nucleophilic base may be needed. Imidazole is particularly effective as it can form a highly reactive N-silylimidazolium intermediate.[5]
Strategies for Acceleration:
-
Increase Reagent Reactivity: Switch from a silyl chloride (R₃SiCl) to a silyl triflate (R₃SiOTf). Be aware that these are even more moisture-sensitive.
-
Use a More Effective Base: For standard silylations, imidazole or triethylamine are common.[7] For very hindered substrates, consider stronger, non-nucleophilic bases like 2,6-lutidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Add a Catalyst: The addition of a catalytic amount of an additive can significantly speed up reactions.
-
DMAP (4-Dimethylaminopyridine): A highly effective nucleophilic catalyst.
-
Iodine: Can accelerate reactions of silyl chlorides with N-methylimidazole.[8]
-
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can overcome the activation energy barrier, but monitor for potential side reactions.[9]
Frequently Asked Questions (FAQs)
Q1: How should I properly store and transfer air-sensitive silylating agents?
A1: Proper storage and transfer are the first line of defense against reagent degradation.
-
Storage: Always store silylating agents in their original container, tightly sealed, under an inert atmosphere (nitrogen or argon).[4] Many suppliers use bottles with a Sure/Seal™ septum cap, which is ideal. Store in a cool, dry place, away from incompatible materials like acids and bases.
-
Transfer: Never open the bottle to the air. Liquid reagents should be transferred using dry, inert-gas flushed syringes or a double-tipped needle (cannula).[10] This is a critical laboratory skill for handling any air-sensitive material.
Protocol: Transfer of a Liquid Silylating Agent via Syringe
-
Preparation: Oven-dry the reaction flask and syringe.[10][11] Assemble the flask while hot and allow it to cool under a positive pressure of inert gas (e.g., nitrogen from a Schlenk line).[10][11] The flask should be sealed with a rubber septum.
-
Purge Syringe: Draw inert gas into the dry syringe and expel it. Repeat this cycle 3-5 times to ensure the inside of the syringe is free of air and moisture.
-
Pressurize Reagent Bottle: Puncture the septum of the silylating agent bottle with a needle connected to your inert gas line. This creates a slight positive pressure, making it easier to draw the liquid.
-
Withdraw Reagent: Insert the purged syringe needle through the septum into the liquid. Slowly draw the required volume into the syringe. It's often helpful to pull a small amount of inert gas into the syringe on top of the liquid (the "headspace") to act as a buffer.
-
Transfer to Reaction: Swiftly and carefully move the syringe to your reaction flask and pierce the septum. Depress the plunger to add the reagent to your reaction mixture.
Caption: Workflow for transferring an air-sensitive liquid reagent.
Q2: How "dry" does my solvent need to be, and how do I achieve that?
A2: For silylation reactions, solvents must be rigorously anhydrous. Commercial "anhydrous" solvents straight from the bottle are often sufficient, but their water content can increase after opening. Solvents are a primary source of reaction-killing moisture.[12]
Methods for Solvent Drying:
-
Solvent Purification Systems (SPS): These are the modern standard for safety and convenience. They pass solvent through columns of activated alumina and other materials to remove water and oxygen.[13]
-
Distillation from a Drying Agent: The classical method. While effective, it carries significant safety hazards (e.g., solvent stills).[12] The choice of drying agent is critical and solvent-dependent.
-
Activated Molecular Sieves: For many applications, allowing a solvent to stand over freshly activated 3Å or 4Å molecular sieves is sufficient for drying.[7][14]
Data Table: Common Solvents and Recommended Drying Agents
| Solvent | Recommended Drying Agent(s) for Distillation | Notes |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Forms a deep blue/purple ketyl radical when dry.[12] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Do not use sodium. CaH₂ is a good choice for halogenated solvents.[12] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Distill first from P₂O₅, then from CaH₂ for highest purity. |
| Toluene | Sodium or Calcium Hydride (CaH₂) | Sodium is effective for aromatic hydrocarbons.[12] |
| Dimethylformamide (DMF) | Barium Oxide (BaO) or Molecular Sieves | Distill under reduced pressure to avoid decomposition. |
Note: Always consult safety protocols before setting up a solvent still.
References
-
Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Fluka Chemie AG. (n.d.). Silylating Agents. Retrieved from [Link]
-
Arkles, B. (1982). Techniques for Silylation. Petrarch Systems Inc. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065.
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Grokipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
ResearchGate. (2019). What is the best way to add TMSCl for the silylation protection of CARBOHYDRATES? Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]
- Pape, P. G. (2017). Silylating Agents. In Kirk-Othmer Encyclopedia of Chemical Technology.
-
The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Alternative Solvents for Silyl Ether Synthesis and Purification
Welcome to the Technical Support Center for navigating the synthesis and purification of silyl ethers using alternative, greener solvent systems. This guide is designed for researchers, scientists, and drug development professionals seeking to implement more sustainable and efficient methodologies in their work. Here, we address common challenges and provide practical, field-tested solutions in a comprehensive question-and-answer format.
I. Deep Eutectic Solvents (DESs) in Silylation Reactions
Deep Eutectic Solvents (DESs) are emerging as promising green alternatives to traditional organic solvents.[1][2] They are typically composed of a hydrogen-bond donor and a hydrogen-bond acceptor, resulting in a mixture with a significantly lower melting point than its individual components.
Frequently Asked Questions & Troubleshooting
Q1: My silylation reaction is sluggish or incomplete in a choline chloride/urea (ChCl/urea) DES. What could be the issue?
A1: Several factors can contribute to incomplete reactions in DESs. Firstly, ensure your DES is properly prepared and anhydrous. While DESs are less sensitive to water than many traditional silylation reactions, excess moisture can still hydrolyze the silylating agent. Secondly, consider the viscosity of the DES. At room temperature, some DESs can be quite viscous, leading to mass transfer limitations. Gentle heating (e.g., 40-50 °C) can significantly decrease viscosity and improve reaction kinetics. Finally, while many silylations in DESs are reported as catalyst-free, for particularly hindered alcohols or less reactive silylating agents, the addition of a catalyst may be necessary.[3]
An efficient and environmentally friendly procedure for preparing silyl ethers has been developed using a DES composed of choline chloride and urea as a benign reaction medium.[1] This green protocol offers advantages such as high yields, operational simplicity, short reaction times, and the elimination of hazardous solvents, bases, and catalysts.[1][3]
Q2: How do I effectively purify my silyl ether from the DES after the reaction?
A2: Product recovery from DESs is a common challenge. The most frequently reported method is liquid-liquid extraction with an organic solvent that is immiscible with the DES.[4]
-
Step-by-Step Protocol for Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a non-polar organic solvent such as hexane or ethyl acetate. The silyl ether, being non-polar, will preferentially partition into the organic layer.
-
Thoroughly mix the two phases to ensure efficient extraction.
-
Separate the organic layer. Repeat the extraction process 2-3 times to maximize product recovery.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Another strategy involves adding a surplus of water to precipitate the product, followed by filtration.[4] However, this requires subsequent removal of water from the DES if you intend to recycle it, which can be energy-intensive.[4]
Q3: Can I recycle the Deep Eutectic Solvent? If so, how?
A3: Yes, one of the key advantages of DESs is their recyclability.[5] After product extraction with an organic solvent, the DES phase, which may contain any dissolved catalysts, can often be directly reused in subsequent reactions. Studies have shown that some DESs can be recycled multiple times without a significant decrease in reaction efficiency.[5] If water was used for product precipitation, it must be removed, typically by heating under vacuum, before the DES can be reused.[4]
II. Ionic Liquids (ILs) as Silylation Media
Ionic liquids (ILs) are salts with melting points below 100 °C, composed of organic or inorganic cations and anions.[6] Their unique properties, such as low vapor pressure and good dissolution of many organic and inorganic compounds, make them attractive solvents for a variety of chemical transformations, including silylation.[6]
Troubleshooting Common Issues
Q1: I'm observing phase separation during my silylation reaction in an ionic liquid. How can I maintain a homogeneous reaction?
A1: Phase separation can occur if the reactants, reagents, or the silyl ether product are not fully miscible with the ionic liquid.[7] This is particularly common as the derivatization proceeds and the product becomes more hydrophobic.[7] To address this, consider using a co-solvent. For instance, in the silylation of cellulose, chloroform has been used as a co-solvent to achieve a completely homogeneous reaction.[7] The choice of co-solvent will depend on the specific IL and reactants involved.
Q2: My reaction yields are inconsistent when using a recycled ionic liquid. What could be the cause?
A2: The purity of the ionic liquid is crucial for consistent results.[7] Even small amounts of impurities, such as residual starting materials from the IL synthesis or byproducts from previous reactions, can drastically alter the physical and chemical properties of the IL, affecting reaction rates and outcomes.[7] Before recycling an IL, it's essential to ensure it is sufficiently pure. This may involve washing with an appropriate solvent to remove organic residues or other purification techniques depending on the nature of the impurities.
Q3: Are there specific types of ionic liquids that are better suited for silylation reactions?
A3: Imidazolium and pyridinium-based ILs are often selected for reactions involving catalysts due to their proven ability to dissolve many catalysts and their high chemical stability.[6] For specific applications, "task-specific ionic liquids" (TSILs) can be designed with functional groups that facilitate a particular reaction.[8] For example, a basic IL could act as both the solvent and the base required for the silylation reaction.
| Alternative Solvent | Key Advantages | Common Silylating Agents | Purification Strategy |
| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, easy to prepare, often catalyst-free.[1][3][5] | TMSCl, TESCl, TBDMSCl.[3] | Liquid-liquid extraction with a non-polar solvent.[4] |
| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable properties.[6] | Silyl chlorides, HMDS. | Liquid-liquid extraction; potential for biphasic systems.[6] |
| Solvent-Free Conditions | Reduced waste, often faster reaction rates, simplified workup.[9] | HMDS, silyl chlorides.[9][10] | Direct purification (distillation or chromatography) or filtration if a solid catalyst is used.[11] |
III. Solvent-Free Silylation: A Greener Approach
Eliminating the solvent altogether represents a significant step towards greener chemistry. Solvent-free reactions often lead to reduced waste, simplified work-up procedures, and can sometimes proceed at faster rates.[9]
Practical Guidance and Troubleshooting
Q1: My solvent-free reaction between a solid alcohol and a liquid silylating agent is very slow. How can I improve the reaction rate?
A1: For solid-liquid heterogeneous reactions, efficient mixing is key. Ensure vigorous stirring to maximize the interfacial contact area between the reactants. Gentle heating can also be beneficial, as it can melt the solid reactant and/or decrease the viscosity of the liquid phase, leading to a more homogeneous reaction mixture and faster rates.[11] In some cases, microwave irradiation has been shown to significantly accelerate solvent-free silylations.[12]
Q2: What are the best silylating agents for solvent-free conditions?
A2: Hexamethyldisilazane (HMDS) is a popular choice for solvent-free silylations. It is stable, inexpensive, and the only byproduct is ammonia, which is easily removed from the reaction mixture.[10][13] Silyl chlorides can also be used effectively in the absence of a solvent.[9]
Q3: How do I purify the product from a solvent-free reaction?
A3: Purification is often simplified in solvent-free reactions. If a heterogeneous catalyst, such as H-β zeolite, is used, it can be removed by simple filtration.[11] The crude product can then be purified by distillation, crystallization, or column chromatography. In many cases, if the reaction goes to completion and the byproducts are volatile (like ammonia from HMDS), the product may be of sufficient purity for subsequent steps without further purification.
IV. Purification of Silyl Ethers: Alternative Chromatography Solvents
Traditional column chromatography often relies on chlorinated or hydrocarbon solvents. Greener alternatives are available and should be considered.
Solvent Selection Guide
| Traditional Solvent | Greener Alternative(s) | Considerations |
| Hexane | Heptane | Heptane is less toxic than hexane.[14] |
| Dichloromethane (DCM) | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) | 2-MeTHF can be derived from renewable resources.[15] Ethyl acetate is a good replacement for many applications.[14] |
| Diethyl ether | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) | Diethyl ether is highly flammable and prone to peroxide formation. 2-MeTHF and TBME are safer alternatives.[15] |
Troubleshooting Tip: When switching to a new solvent system for chromatography, it is crucial to perform a new thin-layer chromatography (TLC) analysis to determine the optimal eluent composition for effective separation. The polarity and selectivity of greener solvents can differ significantly from their traditional counterparts.
V. Experimental Workflow Diagrams
Decision-Making for Solvent Selection in Silylation
Caption: Decision tree for selecting an alternative solvent system.
General Workflow for Silylation in a Deep Eutectic Solvent
Caption: Step-by-step workflow for silylation using a DES.
References
-
Ionic Liquids as Solvents for Rhodium and Platinum Catalysts Used in Hydrosilylation Reaction. (2016). MDPI. [Link]
-
A Review on the Use of Deep Eutectic Solvents in Protection Reactions. (n.d.). NIH. [Link]
-
Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose. (n.d.). PMC - NIH. [Link]
-
Base and Catalyst-Free Preparation of Silyl Ethers in the Choline Chloride/Urea Deep Eutectic Solvent (DES). (n.d.). ResearchGate. [Link]
-
Solvent and Catalyst-Free Synthesis of Silicon-Protected Alcohols. (n.d.). ResearchGate. [Link]
-
On the fate of deep eutectic solvents after their use as reaction media: the CO 2 production during downstream and ultimate disposal. (2024). RSC Publishing - The Royal Society of Chemistry. [Link]
-
Efficient solvent-free O-silylation of alcohols with R3SiCl. (n.d.). ResearchGate. [Link]
-
Recyclable deep eutectic solvent for the production of cationic nanocelluloses. (2018). PubMed. [Link]
-
Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. (n.d.). ResearchGate. [Link]
-
Silylation overview. (n.d.). macherey-nagel.com. [Link]
-
A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. (2022). MDPI. [Link]
-
green solvent selection guides. (n.d.). White Rose Research Online. [Link]
-
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. [Link]
-
Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β. (n.d.). Semantic Scholar. [Link]
Sources
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- 4. On the fate of deep eutectic solvents after their use as reaction media: the CO 2 production during downstream and ultimate disposal - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00021H [pubs.rsc.org]
- 5. Recyclable deep eutectic solvent for the production of cationic nanocelluloses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Task-Specific Ionic Liquids [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
A Comparative Guide to Diol Protection Strategies: Deconstructing 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
In the landscape of multistep organic synthesis, the strategic deployment of protecting groups is fundamental to achieving chemo-selectivity and high yields. For researchers, scientists, and drug development professionals, the nuanced choice of a protecting group for diols—compounds bearing two hydroxyl groups—can dictate the success or failure of a synthetic route. This guide provides an in-depth comparison of common diol protection strategies, contextualized through an analysis of the specialized reagent, 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol.
While not a protecting group itself, this molecule's structure, featuring a robustly protected phenol and a 1,3-diol motif, serves as an excellent platform to explore and compare the performance of various protecting strategies. We will delve into the mechanistic underpinnings of these strategies, supported by experimental data and detailed protocols, to provide a comprehensive resource for the discerning synthetic chemist.
The Strategic Importance of Diol Protection
Diols are versatile functional groups, but their reactivity can be a double-edged sword. The presence of two hydroxyl groups complicates reactions intended for other parts of a molecule. Protecting groups serve as temporary masks, ensuring that the diol moiety remains inert during transformations elsewhere. The ideal protecting group should be easy to install and remove in high yield, stable to a wide range of reaction conditions, and should not introduce unwanted reactivity or stereochemical complexity.[1][2]
Deconstructing the Core Molecule: A Unique 1,3-Diol Reagent
The molecule 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol is a bespoke chemical building block.[3][4][5] Its core is a 1,3-benzenedimethanol unit, presenting a 1,3-diol. The phenolic hydroxyl at the 5-position is protected as a tert-butyldiphenylsilyl (TBDPS) ether.
Caption: Structure of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol.
This structure suggests two primary avenues of discussion:
-
The use of the 1,3-diol moiety to protect other functional groups, such as aldehydes and ketones, by forming a cyclic acetal.
-
The properties of the TBDPS group as a robust protector of the phenolic hydroxyl, which can be compared to other silyl ethers used for diol protection.
Cyclic Acetals: The Go-To for 1,2- and 1,3-Diol Protection
Cyclic acetals are among the most common and reliable methods for protecting diols. They are formed by the acid-catalyzed reaction of a diol with an aldehyde or ketone.[6][7] For 1,3-diols, this reaction yields a six-membered 1,3-dioxane ring.
Benzylidene Acetals
Benzylidene acetals, formed from the reaction of a diol with benzaldehyde, are particularly useful for protecting 1,3-diols.[8][9] The resulting 1,3-dioxane is stable to a wide range of conditions, including basic, nucleophilic, and many oxidative and reductive environments.[8]
The diol on 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol could, in principle, be used as a reagent to protect a carbonyl compound, forming a dibenzo-fused dioxane. However, the more common application is the protection of a diol with benzaldehyde.
Caption: Workflow for Benzylidene Acetal Protection and Deprotection.
A key advantage of the benzylidene acetal is its array of deprotection options, which allows for selective cleavage in the presence of other functional groups.[8]
Experimental Protocol: Benzylidene Acetal Protection of a 1,3-Diol
-
Setup: To a solution of the 1,3-diol (1.0 equiv) in an anhydrous, non-polar solvent such as toluene or dichloromethane, add benzaldehyde (1.1 equiv).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
-
Water Removal: The reaction is driven to completion by the removal of water. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus when refluxing in toluene.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Work-up: Upon completion, the reaction is quenched with a mild base (e.g., saturated aqueous NaHCO₃ solution), and the organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Silyl Ethers: A Tunable Approach to Hydroxyl Protection
Silyl ethers are another cornerstone of alcohol protection chemistry. Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.[10] For diols, silyl ethers can be used to protect a single hydroxyl group, both hydroxyls independently, or both in the form of a cyclic silyl ether.
The TBDPS Group: A Bulky Guardian
The tert-butyldiphenylsilyl (TBDPS) group, as seen in our core molecule, is prized for its exceptional stability.[11] It is significantly more stable to acidic conditions than other common silyl ethers like tert-butyldimethylsilyl (TBDMS).[12] This increased stability arises from the steric hindrance provided by the two phenyl groups and the tert-butyl group around the silicon atom.[11]
The TBDPS group is robust enough to withstand a wide array of synthetic transformations, yet it can be reliably cleaved using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF).[13]
Comparative Stability of Common Silyl Ethers
The choice of silyl ether is a strategic decision based on the required stability and the conditions for its eventual removal. The relative stability towards acidic hydrolysis is a key differentiator.[13]
| Protecting Group | Structure | Relative Acid Stability | Common Cleavage Conditions |
| TBDMS | -Si(Me)₂(t-Bu) | Moderate | TBAF, aq. HF, AcCl in MeOH[14][15][16] |
| TIPS | -Si(i-Pr)₃ | High | TBAF, strong acid (harsher than TBDMS)[10] |
| TBDPS | -Si(Ph)₂(t-Bu) | Very High | TBAF, HF-Pyridine[11][13] |
This differential stability allows for an "orthogonal" protection strategy, where one type of silyl ether can be removed while another remains intact in the same molecule.[1] For instance, a TBDMS ether can often be cleaved under conditions that leave a TBDPS ether untouched.
Experimental Protocol: TBDPS Protection of an Alcohol
-
Setup: Dissolve the alcohol (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Base and Catalyst: Add a base, typically imidazole (2.5 equiv) or 2,6-lutidine, and a catalytic amount of 4-dimethylaminopyridine (DMAP), if necessary.
-
Silylating Agent: Add tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.2 equiv) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight, as monitored by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Experimental Protocol: Cleavage of a TBDPS Ether with TBAF
-
Setup: Dissolve the TBDPS-protected alcohol in a suitable solvent, most commonly tetrahydrofuran (THF).
-
Reagent Addition: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (typically 1.5-2.0 equiv).
-
Reaction: Stir the solution at room temperature. The reaction progress is monitored by TLC.
-
Work-up: Once the starting material is consumed, the reaction mixture is concentrated. The residue is then taken up in an organic solvent and washed with water to remove TBAF salts.
-
Purification: The organic layer is dried, filtered, and concentrated. The crude alcohol is purified by column chromatography.
Summary: Choosing the Right Tool for the Job
The selection of a diol protecting group is a critical decision in the design of a synthetic route. The stability and reactivity of the protecting group must be compatible with the planned chemical transformations.
| Protecting Group | Stability Profile | Key Advantages | Key Disadvantages |
| Benzylidene Acetal | Stable to base, nucleophiles, many redox reagents. Labile to acid.[8] | Rigid structure can influence stereochemistry; multiple deprotection options (acid, hydrogenolysis). | Introduces an aromatic ring; acid lability can be a limitation. |
| TBDMS Ether | Stable to base. Labile to acid and fluoride.[10] | Moderate stability allows for selective removal in the presence of more robust groups. | May not be stable enough for highly acidic or electrophilic conditions. |
| TBDPS Ether | Very stable to acid and base. Labile to fluoride.[11] | High stability allows for a broad range of subsequent reactions. | Steric bulk can make it difficult to introduce on hindered alcohols; harsh fluoride conditions may be needed for cleavage. |
The specialized reagent 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol encapsulates key features of modern protecting group strategies. Its 1,3-diol is a candidate for forming stable cyclic acetals, while the TBDPS ether showcases a robust protection strategy that can endure harsh synthetic steps. By understanding the comparative performance of these and other protecting groups, researchers can more effectively navigate the challenges of complex molecule synthesis.
References
- Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl (TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- BenchChem. (2025).
- de Vries, E. F. J., Brussee, J., & van der Gen, A. (1995). Intramolecular Reductive Cleavage of tert-Butyldimethylsilyl Ethers. Selective Mono-Deprotection of Bis-Silyl-Protected Diols. The Journal of Organic Chemistry, 60(12), 3795–3801.
- BenchChem. (2025). A Comparative Guide to the Stability of Trityl, TBDMS, and TBDPS Protecting Groups.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- CP Lab Safety. (n.d.). 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, 1g, Each.
- Wikipedia. (n.d.). tert-Butyldiphenylsilyl.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
- Khan, A. T., & Mondal, E. (2003). A very mild and convenient method for deprotection of tert-butyldimethylsilyl (TBS) ethers. Synlett, (5), 694-698.
- BenchChem. (2025). Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis.
- Climent, M. J., Corma, A., & Iborra, S. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 111(2), 1072–1133.
- TCI Chemicals. (n.d.). 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol.
- ResearchGate. (2013). Which silyl or other 'common' protecting groups are stable to HI acidic media?.
- PG CHEMISTRY LECTURES. (2022, March 31). Protecting Group Chemistry: Protection of 1,3-diols [Video]. YouTube.
- CP Lab Safety. (n.d.). 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, 1g, Each.
- University of Illinois. (n.d.). Protecting Groups.
- Chemistry Stack Exchange. (2016). How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS.
- Newton, C. G., et al. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159-185.
- Google Patents. (n.d.). EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde.
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Validating the Structure of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol and Its Derivatives: A Comparative Guide to Analytical Techniques
Introduction: The Critical Role of Structural Validation in Drug Development
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities and their intermediates is a cornerstone of scientific rigor and regulatory compliance. The compound 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol serves as a valuable building block in the synthesis of complex molecules, owing to its versatile functional groups. The bulky tert-butyldiphenylsilyl (TBDPS) ether provides robust protection for the phenolic oxygen, while the two primary alcohol functionalities offer sites for further chemical modification. However, the very flexibility that makes this molecule synthetically useful also necessitates stringent structural validation of its derivatives to ensure that reactions have proceeded as intended and to rule out the formation of isomeric byproducts.
This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol and its derivatives. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Our focus will be on not just identifying the correct structure but also on providing a high degree of confidence to researchers and drug development professionals.
A Comparative Overview of Analytical Methodologies
The choice of analytical technique is often dictated by the specific question being asked. For the validation of a derivatized structure, a multi-pronged approach is invariably the most robust.
| Analytical Technique | Information Provided | Strengths | Limitations |
| 1D NMR Spectroscopy | Provides information on the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR). | Excellent for initial assessment of functional groups and overall structural features. | Can suffer from signal overlap in complex molecules, making unambiguous assignment difficult. |
| 2D NMR Spectroscopy | Reveals correlations between nuclei, such as proton-proton (COSY), one-bond carbon-proton (HSQC), and multiple-bond carbon-proton (HMBC) connectivities. | Unsurpassed for detailed structural elucidation and unambiguous assignment of complex spin systems. | Requires more instrument time and expertise for data interpretation compared to 1D NMR. |
| Mass Spectrometry | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | Highly sensitive, allowing for the analysis of very small sample quantities. Provides definitive molecular weight information. | Isomeric compounds can have identical molecular weights, requiring chromatographic separation for differentiation. |
| FTIR Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Fast and non-destructive; provides clear evidence for the presence or absence of key functional groups like hydroxyls and carbonyls.[1] | Can be difficult to interpret for complex molecules with multiple functional groups and provides limited information on the overall molecular skeleton. |
For the purpose of this guide, we will focus on a representative derivative: the di-acetate of 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol. This common transformation of the primary alcohols to esters will produce significant and readily interpretable changes in the spectroscopic data.
The Gold Standard: 2D NMR Spectroscopy for Unambiguous Structure Elucidation
While 1D NMR provides a foundational overview, 2D NMR techniques are indispensable for definitively connecting the atoms in a molecule. The combination of COSY, HSQC, and HMBC experiments allows for a complete "puzzle-solving" approach to structure determination.
Experimental Protocol: 2D NMR Analysis
This protocol outlines the steps for acquiring a standard suite of 2D NMR spectra for a derivative of 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol.
1. Sample Preparation:
-
Dissolve 15-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
2. 1D NMR Acquisition:
-
Acquire a high-quality ¹H NMR spectrum. This is crucial for determining the spectral width for the 2D experiments and for final referencing.
-
Acquire a ¹³C NMR spectrum to determine the carbon spectral width.
3. 2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds).
-
Use a standard gradient-selected COSY pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.
-
Use a standard gradient-selected, edited HSQC sequence to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is critical for identifying connectivity across quaternary carbons and heteroatoms.
-
Use a standard gradient-selected HMBC pulse sequence.
-
4. Data Processing and Interpretation:
-
Process the 2D data using appropriate window functions and referencing.
-
Systematically analyze the cross-peaks in each spectrum to build up the molecular structure fragment by fragment.
Workflow for Structural Validation using 2D NMR
Caption: Workflow for 2D NMR-based structural validation.
Expected Spectroscopic Data: A Comparative Table
The following table summarizes the predicted key spectroscopic data for 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol and its di-acetate derivative. These predictions are based on established chemical shift principles and data from analogous structures.
| Feature | 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol | 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol Di-acetate | Justification for Change |
| ¹H NMR: Benzylic CH₂ | ~4.6 ppm | ~5.0 ppm | The electron-withdrawing effect of the acetate group deshields the adjacent benzylic protons, causing a downfield shift. |
| ¹H NMR: Hydroxyl OH | Broad singlet, ~2-4 ppm (concentration dependent) | Absent | The hydroxyl protons are replaced by acetyl groups. |
| ¹H NMR: Acetyl CH₃ | Absent | ~2.1 ppm | Appearance of a new singlet integrating to 6 protons. |
| ¹³C NMR: Benzylic CH₂ | ~65 ppm | ~67 ppm | The carbon atom experiences a slight downfield shift due to the attachment of the more electronegative acetate group. |
| ¹³C NMR: Acetyl C=O | Absent | ~171 ppm | Appearance of a new carbonyl carbon signal. |
| ¹³C NMR: Acetyl CH₃ | Absent | ~21 ppm | Appearance of a new methyl carbon signal. |
| MS: Molecular Ion | m/z 392.18 | m/z 476.20 | Increase in molecular weight corresponding to the addition of two acetyl groups (C₄H₄O₂). |
| FTIR: O-H Stretch | Strong, broad band at ~3300 cm⁻¹ | Absent | Disappearance of the hydroxyl stretch. |
| FTIR: C=O Stretch | Absent | Strong, sharp band at ~1735 cm⁻¹ | Appearance of the ester carbonyl stretch. |
Interpreting the Data: A Deeper Dive
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (Parent Compound)
-
¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.1 ppm. The ten protons of the two phenyl groups on the silicon will appear as a multiplet in the aromatic region, typically between 7.3 and 7.8 ppm. The three aromatic protons on the central benzene ring will appear as two signals: a singlet for the proton at the 2-position and a doublet for the protons at the 4- and 6-positions. The benzylic protons of the two CH₂OH groups will appear as a singlet at approximately 4.6 ppm, and the hydroxyl protons will be a broad, exchangeable singlet.
-
¹³C NMR: The spectrum will show characteristic signals for the tert-butyl group (around 19 ppm for the quaternary carbon and 27 ppm for the methyl carbons), the phenyl groups (in the 127-136 ppm range), and the central aromatic ring. The benzylic carbons are expected around 65 ppm.
-
Mass Spectrometry: The mass spectrum will likely show a weak molecular ion peak. A prominent fragment is expected from the loss of the tert-butyl group ([M-57]⁺), which is a characteristic fragmentation pathway for TBDPS ethers.
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol Di-acetate (Derivative)
-
¹H NMR: The most significant changes will be the disappearance of the hydroxyl proton signal and the appearance of a sharp singlet at around 2.1 ppm, integrating to six protons, corresponding to the two methyl groups of the acetate esters. The benzylic CH₂ signal will shift downfield to approximately 5.0 ppm due to the deshielding effect of the ester carbonyl group.
-
¹³C NMR: The appearance of a new signal in the carbonyl region (~171 ppm) and a new methyl signal (~21 ppm) are definitive indicators of acetylation. The benzylic carbon signal will also shift slightly downfield.
-
Mass Spectrometry: The molecular ion will increase by 84 mass units (2 x 42) to 476.20. Fragmentation may involve the loss of an acetoxy group or ketene.
-
FTIR: The disappearance of the broad O-H stretch and the appearance of a strong C=O stretch around 1735 cm⁻¹ provides unequivocal evidence of the conversion of the alcohols to esters.[1]
Conclusion: A Strategy for Confident Structural Validation
The structural validation of derivatives of 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol requires a synergistic application of modern analytical techniques. While FTIR and 1D NMR can provide rapid confirmation of a successful reaction, they may not be sufficient to rule out isomeric impurities or unexpected rearrangements. Mass spectrometry is essential for confirming the molecular weight of the product. However, for unambiguous and definitive structural elucidation, a complete suite of 2D NMR experiments (COSY, HSQC, and HMBC) is the gold standard. By following the protocols and interpretive strategies outlined in this guide, researchers and drug development professionals can ensure the structural integrity of their compounds, a critical step in advancing their scientific and commercial objectives.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
-
Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. [Link]
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A Comparative Guide to Purity Assessment of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol: HPLC vs. GC-MS
In the landscape of pharmaceutical development and complex organic synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and the ultimate integrity of the final active pharmaceutical ingredient (API). 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a key building block where a bulky tert-butyldiphenylsilyl (TBDPS) group selectively protects one of three hydroxyl groups on a benzenediol precursor.[1][2] The presence of residual starting materials, di-silylated by-products, or degradation products can have profound implications for subsequent reaction steps.
This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analyte: Understanding its Physicochemical Nature
Before selecting an analytical technique, we must understand the molecule's characteristics. 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (Molecular Weight: 392.57 g/mol ) is a sterically hindered silyl ether with two free primary alcohol functionalities.[3][4]
-
Polarity: It possesses a highly non-polar TBDPS group and two polar hydroxymethyl groups, giving it an amphiphilic character.
-
Volatility: The molecule's relatively high molecular weight and polar hydroxyl groups render it non-volatile, making direct GC analysis challenging.[5]
-
Thermal Stability: While the core structure is robust, the silyl ether bond can be susceptible to cleavage under harsh thermal or pH conditions.
-
Potential Impurities:
-
Process-Related: Unreacted 1,3,5-trihydroxybenzene (starting material), 1,3-bis(tert-butyldiphenylsilyloxy)-5-hydroxybenzene (di-silylated by-product), and residual silylating agents.
-
Degradation-Related: Hydrolysis back to the starting triol.
-
This dual nature of the molecule—a bulky, non-polar protecting group attached to a polar core—is the central challenge that dictates our analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is the premier technique for analyzing non-volatile and thermally sensitive compounds, making it an immediate and logical choice for this analyte.[6][7] We will focus on a Reversed-Phase (RP-HPLC) method, which is ideally suited for molecules with significant non-polar character.
Causality Behind the HPLC Method
The goal of the RP-HPLC method is to achieve baseline separation between the main component and all potential impurities. The separation is governed by the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[8]
-
Column Selection: A C18 (octadecylsilyl) column is the standard choice for RP-HPLC. Its long alkyl chains provide strong hydrophobic interactions with the tert-butyl and phenyl groups of the TBDPS moiety, ensuring adequate retention. An octyl (C8) column could also be considered for slightly less retention if needed.
-
Mobile Phase Strategy: A gradient elution is necessary. An isocratic method (constant mobile phase composition) would fail to elute highly retained, non-polar impurities (like the di-silylated species) in a reasonable time or would cause polar impurities (like the starting triol) to elute too quickly with the solvent front. We start with a higher percentage of aqueous phase to retain and separate polar impurities and gradually increase the organic solvent (acetonitrile or methanol) concentration to elute the main analyte and then any more non-polar impurities. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in many applications.
-
Detection: The presence of multiple phenyl rings in the molecule makes it an excellent chromophore. UV detection at wavelengths between 220 nm and 254 nm will provide a strong, sensitive signal for the main analyte and any aromatic impurities.[9]
Workflow for HPLC Purity Analysis
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Decoding the Signature Fragmentation of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol: A Comparative Mass Spectrometry Guide
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a molecule featuring a bulky silyl ether protecting group and two benzylic alcohol functionalities, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected mass spectrometric fragmentation patterns under various ionization techniques, offering a predictive framework for its characterization. We will dissect the fragmentation logic, compare ionization methods, and provide a foundational protocol for analysis.
Introduction to the Analyte: A Molecule of Synthetic Importance
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (Molecular Formula: C₂₄H₂₈O₃Si, Molecular Weight: 392.57 g/mol ) is a valuable intermediate in multi-step organic synthesis. The tert-butyldiphenylsilyl (TBDPS) group serves as a robust protecting group for the phenolic hydroxyl, prized for its stability in acidic conditions compared to other silyl ethers.[1] The two primary benzylic alcohol groups offer sites for further chemical modification. Understanding the mass spectral behavior of this molecule is crucial for reaction monitoring, purity assessment, and final product confirmation.
Predicted Fragmentation Pathways: A Tale of Two Ionization Techniques
The fragmentation of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is expected to be significantly influenced by the ionization method employed. We will explore the predicted fragmentation under both hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) conditions.
Electron Ionization (EI): A High-Energy Fragmentation Roadmap
Electron Ionization (EI) subjects the molecule to high-energy electrons, inducing extensive fragmentation. This technique is particularly informative for elucidating the core structure of the molecule. The fragmentation cascade is anticipated to be dominated by cleavages at the sterically hindered and electronically favorable sites.
A key fragmentation event for TBDPS-protected compounds is the loss of the tert-butyl group, a stable tertiary radical.[2] This leads to the formation of a prominent [M-57]⁺ ion. Subsequent or alternative fragmentation pathways will likely involve the benzylic alcohol moieties and the silyl ether linkage.
Key Predicted Fragment Ions under EI:
| m/z (predicted) | Proposed Fragment Identity | Fragmentation Pathway |
| 392 | [M]⁺ | Molecular Ion |
| 335 | [M - C₄H₉]⁺ | Loss of the tert-butyl group from the TBDPS moiety. |
| 317 | [M - C₄H₉ - H₂O]⁺ | Loss of a water molecule from a benzylic alcohol following the loss of the tert-butyl group. |
| 299 | [M - C₄H₉ - 2H₂O]⁺ | Loss of two water molecules from both benzylic alcohols following the loss of the tert-butyl group. |
| 199 | [Ph₂SiOH]⁺ | Cleavage of the Si-O bond with a hydrogen rearrangement, a characteristic fragment of TBDPS ethers.[2] |
| 183 | [M - C₁₂H₁₀OSi - C₄H₉]⁺ | Cleavage of the aryl-O bond and loss of the TBDPS group. |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage with the loss of a CH₂OH group. |
| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion. |
| 77 | [C₆H₅]⁺ | Phenyl cation resulting from cleavage of the Si-Ph bond or from the tropylium ion. |
Electrospray Ionization (ESI): A Gentler Approach for Molecular Ion Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺), with minimal fragmentation in the ion source.[3] This makes it an ideal method for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Under ESI-MS/MS conditions, the fragmentation of the protonated molecule ([M+H]⁺, m/z 393) is expected to proceed via the lowest energy pathways. The loss of the bulky TBDPS group or neutral molecules like water are anticipated to be dominant fragmentation channels.
Key Predicted Fragment Ions under ESI-MS/MS:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 393 | 375 | H₂O | Loss of a water molecule from one of the benzylic alcohols. |
| 393 | 357 | 2H₂O | Loss of both water molecules. |
| 393 | 155 | C₁₆H₁₈OSi | Loss of the tert-butyldiphenylsilyl ether group. |
| 375 | 357 | H₂O | Sequential loss of a second water molecule. |
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool for the structural elucidation of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a comprehensive characterization often involves complementary analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for providing detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the chemical environment of the protons and carbons. This is essential for unambiguous structure determination.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the alcohol groups and the Si-O-C bond of the silyl ether.
-
Gas Chromatography-Mass Spectrometry (GC-MS) vs. Liquid Chromatography-Mass Spectrometry (LC-MS): For a molecule of this polarity and molecular weight, LC-MS with ESI is generally the preferred method. GC-MS would likely require derivatization of the alcohol groups to increase volatility and thermal stability, adding complexity to the analysis.
Experimental Protocols
The following provides a foundational, step-by-step methodology for the analysis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol using LC-ESI-MS/MS.
Sample Preparation
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.
Liquid Chromatography Parameters (for LC-MS)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters (ESI-MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Gas Flow Rates: Optimize nebulizer and desolvation gas flows for maximal signal intensity.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Select the precursor ion (e.g., m/z 393) for collision-induced dissociation (CID). Optimize collision energy to achieve a rich fragmentation spectrum.
Conclusion
The mass spectrometric fragmentation of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is predicted to be a rich tapestry of information, reflecting the interplay of its constituent functional groups. While EI provides detailed structural insights through extensive fragmentation, ESI is superior for confirming the molecular weight. The characteristic loss of the tert-butyl group and the formation of the [Ph₂SiOH]⁺ ion under EI, along with the sequential loss of water under ESI-MS/MS, serve as key diagnostic markers for the identification and characterization of this and structurally related molecules. A multi-technique approach, integrating mass spectrometry with NMR and IR spectroscopy, will ultimately provide the most comprehensive and definitive structural elucidation.
References
-
Hanessian, S., & Lavallee, P. (1975). The tert.-butyldiphenylsilyl group: a new, versatile protecting group for hydroxyl functions. Canadian Journal of Chemistry, 53(19), 2975-2977. [Link]
-
PureSynth. 5-(Tert-Butyldiphenylsilyloxy)-13-Benzenedimethanol 98.0%(HPLC). [Link]
-
Quirke, J. M. E., & Adams, C. (1987). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Analytical Chemistry, 59(14), 1827-1831. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 353-373. [Link]
-
Wikipedia. tert-Butyldiphenylsilyl. [Link]
Sources
benchmarking the performance of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol in solid-phase synthesis
An In-Depth Guide to the Performance of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol in Solid-Phase Synthesis
Introduction: The Critical Role of Linkers in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the way chemists approach the synthesis of complex molecules, from peptides and oligonucleotides to small organic molecules. At the heart of this technology lies the linker, a molecular scaffold that tethers the growing molecule to an insoluble solid support. The choice of linker is paramount, as it dictates the conditions under which the final product can be cleaved from the support, and ultimately, the success of the entire synthesis. An ideal linker should be stable to the reaction conditions used during chain elongation but readily cleavable under specific, non-degrading conditions to release the desired molecule in high yield and purity.
This guide provides a comprehensive analysis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a versatile silyl ether-based linker, and benchmarks its performance against other commonly used linkers in solid-phase synthesis. We will delve into the mechanistic underpinnings of its utility, provide detailed experimental protocols, and present a comparative analysis to aid researchers in making informed decisions for their synthetic strategies.
Understanding 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol: A Silyl Ether-Based Linker
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol belongs to the class of silyl ether-based linkers. The key feature of these linkers is the silicon-oxygen bond, which is stable to a wide range of reaction conditions commonly employed in SPS, including acidic and basic treatments used for deprotection of growing chains. However, this bond is selectively cleaved by fluoride ions, typically from sources like tetra-n-butylammonium fluoride (TBAF), allowing for the release of the synthesized molecule under mild, neutral conditions. This orthogonality makes silyl ether linkers particularly valuable for the synthesis of molecules that are sensitive to acids or bases.
The structure of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol features a central benzene ring with two hydroxymethyl groups, one of which is protected by a tert-butyldiphenylsilyl (TBDPS) group. The unprotected hydroxymethyl group serves as the attachment point for the solid support, while the TBDPS-protected hydroxyl group is deprotected to allow for the attachment of the first synthetic building block.
Comparative Analysis: Performance Benchmarking Against Other Linkers
The choice of a linker is highly dependent on the specific synthetic target and the chemistry involved. Here, we compare the performance of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol with other widely used linkers in solid-phase synthesis.
| Linker/Resin | Cleavage Conditions | Stability | Typical Loading Capacity (mmol/g) | Advantages | Disadvantages |
| 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (on resin) | TBAF in THF | Stable to most acidic and basic conditions | 0.5 - 1.5 | Mild, neutral cleavage; Orthogonal to many protecting groups | Cost of linker and TBAF; Potential for silicon-containing byproducts |
| Wang Resin | 50-95% TFA in DCM | Sensitive to strong bases | 0.5 - 1.2 | Inexpensive; Well-established protocols | Harsh acidic cleavage can degrade sensitive molecules |
| Rink Amide Resin | 20-50% TFA in DCM | Stable to most bases | 0.4 - 0.8 | Produces C-terminal amides directly | Acidic cleavage can be problematic for some substrates |
| 2-Chlorotrityl Chloride Resin | 1-5% TFA in DCM or AcOH/TFE/DCM | Very acid-labile; Sensitive to strong bases | 0.8 - 1.6 | Mild acidic cleavage; Protects C-terminal carboxyl group from racemization | Steric hindrance can lower coupling efficiency |
Experimental Protocols
Loading of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol onto a Solid Support (e.g., Merrifield Resin)
This protocol describes the attachment of the linker to a chloromethylated polystyrene resin.
Workflow for Linker Immobilization
Caption: Immobilization of the silyl linker onto a solid support.
Procedure:
-
Swell Merrifield resin (1.0 g, 1.0 mmol/g) in dry THF (10 mL) for 1 hour in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
In a separate flask, dissolve 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (1.5 g, 3.7 mmol) and potassium tert-butoxide (0.42 g, 3.7 mmol) in dry THF (15 mL).
-
Add the solution of the linker and base to the swollen resin.
-
Heat the reaction mixture to reflux and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to cool to room temperature.
-
Filter the resin and wash it sequentially with THF (3 x 20 mL), DCM (3 x 20 mL), and MeOH (3 x 20 mL).
-
Dry the functionalized resin in vacuo to a constant weight.
Synthesis of a Model Dipeptide (e.g., Phe-Gly) on the Silyl Linker-Functionalized Resin
This protocol outlines the steps for synthesizing a simple dipeptide to demonstrate the utility of the linker.
Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for solid-phase dipeptide synthesis.
Procedure:
-
Silyl Ether Deprotection: Swell the linker-functionalized resin (0.5 g) in dry THF (5 mL) for 30 minutes. Add 1 M TBAF in THF (2 mL) and shake for 2 hours. Wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
First Amino Acid Coupling (Glycine): In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add this solution to the resin and shake for 4 hours. Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin and shake for 20 minutes. Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Second Amino Acid Coupling (Phenylalanine): Repeat step 2 with Fmoc-Phe-OH.
-
Final Fmoc Deprotection: Repeat step 3.
Cleavage of the Dipeptide from the Solid Support
This protocol describes the fluoride-mediated cleavage of the synthesized dipeptide from the resin.
Cleavage Mechanism
Caption: Fluoride-mediated cleavage from the silyl linker.
Procedure:
-
Wash the peptide-bound resin with THF (3 x 10 mL).
-
Add a solution of 1 M TBAF in THF (5 mL) to the resin and shake for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional THF (2 x 5 mL) and combine the filtrates.
-
Evaporate the solvent from the combined filtrates under reduced pressure.
-
The crude peptide can then be purified by a suitable method, such as reverse-phase HPLC.
Conclusion: A Valuable Tool for Modern Synthesis
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol offers a compelling option for researchers engaged in solid-phase synthesis, particularly for targets that are incompatible with the harsh acidic or basic cleavage conditions of more traditional linkers. Its key advantage lies in the mild, fluoride-mediated cleavage, which preserves the integrity of sensitive functional groups. While the cost of the linker and the fluoride source may be higher than for some alternatives, the potential for higher yields and purities of complex molecules often justifies the investment. By understanding the principles of its application and following well-defined protocols, chemists can effectively leverage the unique properties of this silyl ether-based linker to advance their synthetic endeavors.
References
A Researcher's Guide to Linker Selection in Solid-Phase Organic Synthesis
Solid-phase organic synthesis (SPOS) has become an indispensable technology in drug discovery and materials science, enabling the rapid assembly of complex molecules from peptides to small organic compounds.[1] At the heart of this methodology lies the linker, a molecular bridge that covalently attaches the nascent molecule to an insoluble solid support.[2][3] The judicious choice of this linker is paramount, as it dictates the conditions under which the final product can be cleaved from the support, profoundly influencing the entire synthetic strategy.[1][4]
This guide provides a comparative analysis of common linker families used in modern organic synthesis. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices, presenting comparative data, and providing actionable protocols to translate theory into practice.
The Central Role of the Linker in SPOS
The core principle of SPOS involves anchoring the first building block to a solid support, typically polymeric beads, via a linker.[1][4] Subsequent reagents are added in solution, and because the growing molecule is immobilized, excess reagents and byproducts can be effortlessly removed by simple filtration and washing.[1][3] This circumvents the need for complex purification steps that often plague traditional solution-phase synthesis.[1]
However, the success of this entire process hinges on the linker's performance. An ideal linker must:
-
Ensure stable anchoring: The bond between the linker and the substrate must remain intact throughout all the synthetic steps, which may involve harsh reagents and reaction conditions.[1]
-
Allow for high-yield cleavage: The final cleavage step must be efficient and selective, releasing the desired product in high purity without degradation.[2]
-
Exhibit Orthogonality: The linker's cleavage condition must be distinct from other reaction conditions used in the synthesis, particularly those for removing protecting groups, to prevent premature cleavage.
The following diagram illustrates the fundamental workflow of Solid-Phase Organic Synthesis, highlighting the critical attachment and cleavage stages mediated by the linker.
Caption: The general workflow of Solid-Phase Organic Synthesis (SPOS).
A Comparative Study of Linker Families
Linkers are most logically classified by the chemical stimulus required for their cleavage. This classification directly informs their compatibility with different synthetic routes and protecting group strategies.
Acid-Labile Linkers
This is arguably the most common class of linkers, particularly in solid-phase peptide synthesis (SPPS). Their stability is tuned by the substitution pattern on the benzyl or trityl core, which determines the stability of the carbocation formed during cleavage.[2] More electron-donating groups increase acid lability, allowing for cleavage under milder acidic conditions.[2]
| Linker Type | Structure Example | Typical Cleavage Condition | Product Released | Key Features |
| Wang | 4-Alkoxybenzyl alcohol | 50-95% TFA in DCM | Carboxylic Acid | The workhorse for Fmoc-SPPS of peptide acids; balances stability and cleavage efficiency.[5] |
| SASRIN | 2,4-Dialkoxybenzyl alcohol | 1% TFA in DCM | Carboxylic Acid | Super acid-sensitive; ideal for protecting acid-labile side chains.[5] |
| Rink Amide | 4-(2',4'-Dimethoxyphenyl-aminomethyl)-phenoxy | 10-50% TFA in DCM | Carboxamide | The standard for synthesizing peptide amides; highly acid-labile.[5][6] |
| Sieber Amide | Xanthenyl-based | 1-5% TFA in DCM | Carboxamide | Extremely acid-sensitive; allows release of fully protected peptide amides. |
Expert Insight: The choice between Wang and SASRIN resin is a classic example of balancing lability and stability. While SASRIN's high sensitivity (cleavage with 1% TFA) is excellent for preserving acid-sensitive moieties on the target molecule, it may be unsuitable for syntheses that require acidic conditions for other steps, risking premature cleavage.[5] Wang resin, requiring a stronger acid like 50% TFA, offers greater stability during synthesis.[5]
Base-Labile Linkers
While less common as the primary cleavage strategy in modern SPOS, base-labile linkers are critical in specific applications, such as the synthesis of protected peptide fragments that will be used in subsequent solution-phase ligations.
| Linker Type | Structure Example | Typical Cleavage Condition | Product Released | Key Features |
| FMOC-type | Hydroxymethyl-fluorene | 20% Piperidine in DMF | Carboxylic Acid | Primarily used for linking to the backbone amide for specialized applications. |
| Carbamate | Dialkylcarbamoyl | Anhydrous ammonia | Primary/Secondary Amine | Used for anchoring and releasing amines. |
Photolabile Linkers
Photolabile linkers offer a unique "orthogonal" cleavage strategy, using light to release the product.[7] This method is exceptionally mild and can be controlled spatially, making it valuable for microarray synthesis and other specialized applications.
| Linker Type | Structure Example | Typical Cleavage Condition | Product Released | Key Features |
| NVOC | ortho-Nitrobenzyl | UV light (320-365 nm) | Carboxylic Acid, Amide | Cleavage is non-invasive and orthogonal to most chemical reagents.[7] |
Causality in Action: The mechanism of photocleavage involves an intramolecular rearrangement of the ortho-nitrobenzyl group upon UV irradiation, leading to the release of the product.[7] The key advantage is that no chemical reagent is needed, preserving even the most sensitive functional groups on the synthesized molecule.[7]
Safety-Catch Linkers
Safety-catch linkers represent a sophisticated strategy where the linker is stable to all synthetic conditions until it is "activated" by a specific chemical transformation.[8][9] This two-step cleavage process provides an extra layer of security and orthogonality.
Mechanism Explained:
-
Inert State: The linker is completely stable to both acidic and basic conditions used during synthesis.[8][9]
-
Activation Step: A specific reaction (e.g., oxidation of a sulfide to a sulfone) is performed on the linker itself. This transformation fundamentally changes its electronic properties.
-
Cleavage: The activated linker is now labile to a specific condition (e.g., base or acid) to which it was previously inert, allowing for product release.[8]
Caption: The two-step cleavage strategy of a safety-catch linker.
Experimental Protocols: A Practical Approach
Trustworthy protocols are self-validating. The following methods include explanations for key steps, ensuring both reproducibility and a deeper understanding of the process.
Protocol 1: Loading the First Amino Acid onto Wang Resin
This protocol describes the esterification of the first Fmoc-protected amino acid to the hydroxyl groups of Wang resin.
Materials:
-
Wang Resin (e.g., 1.0 mmol/g loading capacity)
-
Fmoc-Amino Acid (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Place 1 g of Wang resin in a reaction vessel. Add 10 mL of DCM and gently agitate for 20 minutes to swell the beads. This is crucial for exposing the reactive hydroxyl sites within the polymer matrix.[4] Drain the DCM.
-
Activation Solution: In a separate flask, dissolve the Fmoc-amino acid (3 mmol) and DMAP (0.1 mmol) in a minimal amount of DMF. Add DCM to dilute. Cool the solution in an ice bath.
-
Carbodiimide Addition: Add DIC (3 mmol) to the cooled amino acid solution. The formation of the highly reactive O-acylisourea intermediate will begin immediately.
-
Coupling: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups and prevent the formation of deletion sequences, drain the resin and treat it with a solution of acetic anhydride and pyridine in DCM for 30 minutes.
-
Washing: Thoroughly wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x) to remove all soluble reagents and byproducts. Dry the resin under vacuum.
Protocol 2: Cleavage of a Peptide Amide from Rink Amide Resin
This protocol describes the final step of releasing the synthesized peptide as a C-terminal amide using a strong acid cocktail.
Materials:
-
Peptide-bound Rink Amide resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Cocktail Addition: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Causality: TFA is the strong acid that protonates and cleaves the linker.[5] TIS is a scavenger that captures the reactive carbocations generated from side-chain protecting groups (e.g., Trityl, t-Butyl), preventing them from re-attaching to the peptide. Water helps to hydrolyze certain protecting groups.
-
-
Reaction: Agitate the mixture at room temperature for 2-3 hours. The resin beads will shrink, and the solution will contain the cleaved peptide.
-
Product Collection: Filter the solution to separate the resin beads. Collect the filtrate, which contains the peptide.
-
Precipitation: Add the TFA filtrate dropwise into a flask of cold diethyl ether (approx. 10x the volume of the filtrate). The peptide, being insoluble in ether, will precipitate as a white solid.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the final product under vacuum.
Decision Framework for Linker Selection
Choosing the correct linker is a critical decision in planning a solid-phase synthesis. The following flowchart provides a logical framework to guide this selection process based on the desired final product and the stability of the molecule's functional groups.
Caption: A decision-making flowchart for selecting an appropriate linker.
References
-
P. M. P. Gois and S. J. F. C. McCombie, "Safety-Catch Linkers for Solid-Phase Peptide Synthesis," Molecules, vol. 28, no. 1, p. 33, Dec. 2022. [Online]. Available: [Link]
-
F. Guillier, D. Orain, and M. Bradley, "Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry," Chemical Reviews, vol. 100, no. 5, pp. 2091–2157, May 2000. [Online]. Available: [Link]
-
Oreate AI, "The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis," Jan. 2026. [Online]. Available: [Link]
-
I. W. James, "Linkers for solid phase organic synthesis," Tetrahedron, vol. 55, no. 16, pp. 4855–4946, Apr. 1999. [Online]. Available: [Link]
-
P. M. P. Gois and S. J. F. C. McCombie, "Safety-Catch Linkers for Solid-Phase Peptide Synthesis," National Center for Biotechnology Information, Dec. 2022. [Online]. Available: [Link]
-
K. Gordon and S. Balasubramanian, "Solid phase synthesis - designer linkers for combinatorial chemistry : a review," Journal of Chemical Technology & Biotechnology, vol. 74, no. 9, pp. 835–851, Sep. 1999. [Online]. Available: [Link]
-
A. Spivey, "An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis," University of Sheffield. [Online]. Available: [Link]
-
Fiveable, "Linker Definition - Organic Chemistry Key Term." [Online]. Available: [Link]
-
Glen Research, "Application Note – Cleavable Linkages," Glen Report, vol. 33, no. 14. [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis - Oreate AI Blog [oreateai.com]
- 3. fiveable.me [fiveable.me]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. glenresearch.com [glenresearch.com]
- 8. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
ensuring the reproducibility of experiments involving silyl ether protection
In the landscape of multi-step organic synthesis, particularly within drug development and materials science, the hydroxyl group stands as a ubiquitous and highly reactive functional group. Its propensity to interfere with a wide range of reagents necessitates a robust strategy for its temporary masking. Among the arsenal of protecting groups, silyl ethers have emerged as indispensable tools due to their ease of installation, tunable stability, and mild removal conditions.[1][2] However, the very nuance that makes silyl ethers so versatile—their differential stability—can also be a source of experimental irreproducibility. This guide provides a comprehensive comparison of common silyl ether protecting groups, supported by experimental data and detailed protocols, to empower researchers in achieving consistent and reliable results.
The Causality Behind Silyl Ether Stability: A Steric Argument
The stability of a silyl ether is fundamentally governed by the steric bulk of the substituents attached to the silicon atom.[1][3] Larger, more sterically demanding groups physically obstruct the approach of nucleophiles or electrophiles to the silicon-oxygen bond, thereby enhancing the protecting group's resilience to cleavage.[3] This principle is the bedrock of selective protection and deprotection strategies, allowing for the orchestration of complex synthetic sequences.
The general order of stability for commonly employed silyl ethers increases with steric hindrance:
TMS < TES < TBDMS < TIPS < TBDPS [1][4]
This trend is not merely qualitative; it has been quantified through kinetic studies of hydrolysis under both acidic and basic conditions, as detailed in the table below.
Comparative Data on Silyl Ether Stability
A quantitative understanding of the relative stability of different silyl ethers is crucial for designing reproducible experiments. The following table summarizes the relative rates of cleavage, providing a clear rationale for selecting the appropriate protecting group for a given synthetic challenge.
| Silyl Ether | Common Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Key Characteristics |
| Trimethylsilyl | TMS | 1 | 1 | Highly labile, often cleaved during aqueous workup or chromatography.[3][5] |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS, useful for short-term protection.[6] |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | ~20,000 | A workhorse protecting group with a good balance of stability and ease of removal.[3][7] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very bulky and robust, offering high stability towards a wide range of conditions.[4][6] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Among the most stable common silyl ethers, resistant to many reaction conditions.[5][6] |
Data compiled from multiple sources.[3][6]
Experimental Protocols: A Self-Validating System for Reproducibility
To ensure the reproducibility of experiments involving silyl ether protection, it is imperative to follow detailed and validated protocols. The following sections provide step-by-step methodologies for the protection of a primary alcohol with TBDMS and the subsequent deprotection of a TIPS ether, representing two commonly encountered scenarios in organic synthesis.
Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This protocol describes the protection of a primary alcohol using TBDMSCl and imidazole as a base in dimethylformamide (DMF).
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Primary Alcohol | - | 1.0 | - |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 1.2 | - |
| Imidazole | 68.08 | 2.5 | - |
| Anhydrous Dimethylformamide (DMF) | - | - | - |
| Diethyl ether or Ethyl acetate | - | - | - |
| Water | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Step-by-Step Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq), TBDMSCl (1.2 eq), and imidazole (2.5 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic extracts with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure TBDMS ether.[3]
Workflow for TBDMS Protection of a Primary Alcohol
Caption: Workflow for TBDMS Protection
Protocol 2: Deprotection of a Triisopropylsilyl (TIPS) Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol details the cleavage of a robust TIPS ether using the most common fluoride source, TBAF.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| TIPS-protected alcohol | - | 1.0 | - |
| Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) | - | 1.1 | - |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | - | - | - |
| Diethyl ether or Ethyl acetate | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Step-by-Step Procedure:
-
Dissolve the TIPS-protected alcohol (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.[4]
-
Stir the reaction mixture for 1-4 hours, closely monitoring the progress by TLC.[3]
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography on silica gel if necessary.[8]
Workflow for Fluoride-Mediated TIPS Deprotection
Caption: Workflow for TIPS Deprotection
Analytical Techniques for Ensuring Complete Conversion
To guarantee the reproducibility of silyl ether manipulations, it is essential to confirm the complete conversion of starting material to product. Several analytical techniques can be employed for this purpose.
-
Thin-Layer Chromatography (TLC): A rapid and straightforward method to monitor the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[9] The polarity difference between the silyl ether and the corresponding alcohol typically results in a significant change in the Rf value.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous confirmation of the presence or absence of the silyl protecting group.[9] Characteristic signals for the silyl group (e.g., around 0.1 ppm for TMS and 0.9 ppm for TBDMS in ¹H NMR) will disappear upon deprotection.[9]
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretching band in the 3200-3500 cm⁻¹ region is a clear indicator of successful deprotection to the alcohol.[9]
-
Mass Spectrometry (MS): Provides accurate mass information, confirming the molecular weight of the product and the absence of the silyl ether starting material.[10]
Troubleshooting Common Issues in Silyl Ether Manipulations
Even with robust protocols, challenges can arise. Below are common issues and their solutions to maintain experimental reproducibility.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Protection | Insufficiently anhydrous conditions; Sterically hindered alcohol | Ensure all glassware is flame-dried and reagents are anhydrous. For hindered alcohols, consider using a more reactive silylating agent like a silyl triflate (e.g., TBDMS-OTf) with a non-nucleophilic base like 2,6-lutidine.[6][11] |
| Unintended Deprotection during Workup or Purification | Residual acidity or basicity in the workup; Acidic silica gel for chromatography | Neutralize the reaction mixture carefully before extraction. Use a buffered aqueous solution for washing.[5] For sensitive compounds, consider neutralizing silica gel with a triethylamine solution before chromatography. |
| Silyl Group Migration | Particularly with base-sensitive substrates and TBAF | Use a less basic fluoride source like HF-pyridine or triethylamine trihydrofluoride (Et₃N·3HF).[4] |
| Low Yields in Deprotection | Steric hindrance around the silyl ether; Inappropriate deprotection reagent | For very stable silyl ethers, longer reaction times or elevated temperatures may be necessary. Alternatively, a different class of deprotection reagent, such as an acid-based method, might be more effective.[12] |
By understanding the fundamental principles governing silyl ether stability, adhering to detailed experimental protocols, and employing appropriate analytical techniques for verification, researchers can significantly enhance the reproducibility of their experiments. This commitment to scientific integrity is paramount in the pursuit of novel discoveries in chemistry and drug development.
References
- BenchChem Technical Support Team. (2025, November). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Benchchem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers. Benchchem.
- BenchChem Technical Support Team. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. Benchchem.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- BenchChem Technical Support Team. (2025). Confirming Complete Silyl Ether Deprotection with TMSBr: A Comparative Guide to Analytical Methods. Benchchem.
- Crouch, R. D. (2013). RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS.
- Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 96–107.
- Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations.
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- Wikipedia. (n.d.). Silyl ether.
- National Institutes of Health. (n.d.).
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- BenchChem Technical Support Team. (n.d.).
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
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- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?.
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
- University of Calgary. (n.d.). Alcohol Protecting Groups.
- ResearchGate. (2025, August 6). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.
- Biswas, T. (2022, January 29). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas. YouTube.
- ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.
- BenchChem Technical Support Team. (2025, December).
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- MDPI. (2023, May 6).
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assessing the cross-reactivity of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol with other functional groups
Introduction: A Molecule of Dichotomous Reactivity
In the landscape of complex organic synthesis, molecules possessing multiple, differentially reactive functional groups are invaluable assets. 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, also known as [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane, represents a quintessential example of such a scaffold.[1][2] It features two primary benzylic alcohol functionalities, prime handles for derivatization, and a phenolic oxygen masked by a sterically demanding tert-butyldiphenylsilyl (TBDPS) ether. This structure is frequently employed as a core building block or linker in the synthesis of dendrimers, polymers, and complex pharmaceutical intermediates.[3][4]
The synthetic utility of this molecule hinges on the ability to selectively manipulate one functional group in the presence of the other. Can the diols be oxidized, esterified, or converted to ethers without cleaving the robust TBDPS group? Conversely, under what specific conditions can the silyl ether be removed to liberate the parent phenol while preserving modifications made to the diol?
This guide provides a comprehensive assessment of this cross-reactivity. We will move beyond simple protocol recitation to explore the mechanistic underpinnings of the molecule's behavior, offering field-proven insights and detailed experimental workflows to empower researchers in drug development and materials science to make informed strategic decisions in their synthetic designs.
Understanding the Core Functional Groups
To predict cross-reactivity, we must first understand the intrinsic chemical nature of the two key components of the molecule.
-
The tert-Butyldiphenylsilyl (TBDPS) Ether: The TBDPS group is a third-generation silyl ether protecting group, renowned for its exceptional steric bulk and subsequent stability.[5][6] This bulkiness is the primary reason for its significantly enhanced resistance to acidic hydrolysis compared to less hindered silyl ethers like trimethylsilyl (TMS) or even tert-butyldimethylsilyl (TBS) ethers.[7][8] Its stability profile is a cornerstone of its utility, allowing for a wide range of synthetic transformations to be performed elsewhere in a molecule without premature deprotection.[5]
-
The 1,3-Benzenedimethanol Moiety: This portion of the molecule presents two primary benzylic alcohols. These alcohols are nucleophilic and can undergo a host of classical transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification. Their benzylic nature can sometimes enhance reactivity in certain transformations.
The central challenge and opportunity lie in exploiting the differential stability of the Si-O bond versus the reactivity of the C-O bonds of the alcohols.
Visualizing the Synthetic Challenge
The diagram below illustrates the key reactive sites on the molecule and the fundamental synthetic question of orthogonality.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the meticulous management of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a valuable intermediate featuring a robust tert-butyldiphenylsilyl (TBDPS) protecting group, requires a disposal protocol that is both scientifically sound and compliant with environmental regulations. This guide provides a detailed, step-by-step framework for its safe handling and disposal, grounded in established safety protocols and an understanding of the compound's chemical nature.
The core principle of chemical waste management is to handle and dispose of substances in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.[1] This protocol is designed to be a self-validating system, explaining the causality behind each step to empower researchers to make informed decisions.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is essential.
-
Chemical Identity:
-
-
Silyl Ethers: Generally exhibit low reactivity.[4] The TBDPS group is known to be particularly stable to a wide range of conditions, except for strong acids and fluoride ion sources.[5][6]
-
Aromatic Alcohols: May cause skin, eye, and respiratory irritation, similar to other aromatic compounds used in synthesis.[7][8]
-
The first and most critical step is to always consult the manufacturer-provided Safety Data Sheet (SDS) . If an SDS is unavailable, the compound must be treated as hazardous.
Immediate Safety and Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted with appropriate safety measures in place.
-
Work Area: All manipulations of the compound and its waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-rated safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Disposal Decision Workflow
The optimal disposal path depends on the form of the waste (pure compound, solution, or mixed with other reagents). The following decision tree provides a logical workflow for determining the correct procedure.
Caption: Disposal decision workflow for 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol.
Step-by-Step Disposal Protocols
Based on the workflow, two primary disposal methodologies are presented. Direct disposal is the standard and recommended approach for most laboratory settings.
Method 1: Direct Disposal as Non-Halogenated Organic Waste (Primary Protocol)
This method is the most straightforward and aligns with standard laboratory waste management practices for non-halogenated organic compounds.
-
Segregation: Collect waste containing 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol and any non-halogenated solvents used (e.g., THF, hexanes, ethyl acetate) in a dedicated waste container. Do not mix with halogenated solvents, strong acids/bases, or heavy metal waste.[9][10]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw cap. Borosilicate glass or high-density polyethylene (HDPE) containers are typically appropriate.[11] The container must be in good condition, free from damage or deterioration.[12]
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical names of all constituents, including solvents. Do not use abbreviations.
-
The approximate percentage of each component.
-
The date accumulation started.
-
The name of the principal investigator or laboratory.
-
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][13] The SAA should be in a well-ventilated area, and the container should be placed in secondary containment to prevent spills.[11]
-
Request for Pickup: Once the container is full (leaving at least 2 inches of headspace), or as per your institution's policy, arrange for a waste pickup through your Environmental Health & Safety (EHS) department.[14]
Method 2: Chemical Treatment (Deprotection) Prior to Disposal (Advanced Protocol)
The TBDPS ether can be cleaved using a fluoride source, breaking the molecule into 1,3-benzenedimethanol-5-ol and tert-butyldiphenylsilyl fluoride. Causality: The driving force for this reaction is the exceptionally strong silicon-fluoride bond.[15][16] This method should only be considered if there is a specific need to alter the chemical nature of the waste before disposal, as it increases the overall volume and complexity of the waste streams.
Experimental Protocol for Deprotection:
-
Setup: In a chemical fume hood, dissolve the TBDPS-protected compound (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reaction: Slowly add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 - 1.5 equivalents) to the stirred solution.[16]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, carefully quench the reaction by adding water.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. This will separate the deprotected triol (more water-soluble) from the silyl byproduct (more organic-soluble).
Disposal of Resulting Waste Streams:
-
Aqueous Layer: Contains the deprotected aromatic triol and residual TBAF. This must be collected as non-halogenated organic waste .
-
Organic Layer: Contains the silyl byproduct and the extraction solvent. This must also be collected as non-halogenated organic waste .
-
Solid Waste: Any silica gel from purification must be collected and disposed of as solid chemical waste.[17]
| Disposal Method | Applicability | Pros | Cons |
| Direct Disposal | All standard laboratory waste containing the compound. | Simple, safe, minimizes waste generation, follows standard EHS procedures. | Does not alter the chemical structure of the waste. |
| Chemical Treatment | Specialized scenarios where waste transformation is required. | May simplify waste for specific downstream processing (rare). | Increases waste volume, creates multiple waste streams, requires additional reagents and handling. |
Emergency Procedures
-
Spills: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[18] Collect the contaminated material in a sealed container, label it as hazardous waste, and dispose of it according to the primary protocol.
-
Personal Contact:
Regulatory Compliance and Waste Minimization
All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][19] Laboratories are classified as waste generators and must adhere to strict guidelines for waste handling, storage, and disposal.[13]
To align with the principles of green chemistry, laboratories should actively seek to minimize waste generation.[1] This can be achieved by:
-
Ordering only the necessary quantities of chemicals.
-
Keeping an accurate inventory to avoid purchasing duplicates.
-
Reducing the scale of experiments whenever feasible.[14]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, upholding the highest standards of laboratory safety and environmental stewardship.
References
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- Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA).
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- 5-(TERT-BUTYLDIPHENYLSILYLOXY)-1,3-BENZENEDIMETHANOL Product Description. ChemicalBook.
- Deprotection of Silyl Ethers. Gelest Technical Library.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [This is a general reference for the information in the search result about TBDPS group stability, a specific URL is not available from the search, but this is the canonical source.]
- Protecting Groups For Alcohols. Master Organic Chemistry.
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- Laboratory Waste Guide. ReAgent.co.uk.
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- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- CHEMICAL WASTE GUIDELINE - Silica Gel Waste in Laboratories. Temple University.
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- tert-Butyldiphenylsilyl. Wikipedia.
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- (5-(TERT-BUTYL)-2-HYDROXY-1,3-PHENYLENE)DIMETHANOL. ChemBK.
- SAFETY DATA SHEET - tert-Butyldimethylsilyl trifluoromethanesulfonate. Fisher Scientific.
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- Silyl ether. Wikipedia.
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- SAFETY DATA SHEET - α,α,α′,α′-Tetramethyl-1,4-benzenedimethanol. Sigma-Aldrich.
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- Solvent Wastes in the Laboratory – Disposal and/or Recycling. OC-Praktikum.de.
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Navigating the Safe Handling of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol: A Senior Application Scientist's Guide
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical intermediates like 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a key organosilicon compound, demands a nuanced understanding of its properties to ensure a safe and controlled laboratory environment. This guide moves beyond a simple checklist, offering a procedural and logical framework for its safe use, from initial handling to final disposal.
The compound, with CAS number 482627-84-9, is a silyl ether.[1][2][3] Silyl ethers are a class of organosilicon compounds widely used as protecting groups for alcohols in organic synthesis.[4][5] While many silyl ethers are characterized by their stability, the specific hazards must be thoroughly assessed before any procedure begins. The core structure, 1,3-benzenedimethanol, can be a skin and eye irritant, and may cause sensitization upon skin contact, making cautious handling a necessity.[6][7]
Hazard Assessment and Risk Mitigation
Before handling 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a thorough risk assessment is critical. The compound is typically a white to off-white powder or crystalline solid.[1][8] The primary risks associated with this and similar organosilicon compounds involve inhalation of dust particles, skin contact, and eye contact.[9][10]
Key Physical and Chemical Properties:
-
Molecular Formula: C₂₄H₂₈O₃Si[1]
-
Appearance: White to Almost white powder to crystal[8]
-
Reactivity: Generally, silyl ethers with bulky groups like tert-butyldiphenylsilyl (TBDPS) are relatively stable.[4][11] However, they should be stored away from strong acids, and oxidizing agents.[7][12]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure. The following table summarizes the required equipment, which should be donned before entering the handling area and only removed after exiting.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against fine dust and accidental splashes. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring large quantities or dissolving the compound.[13][14] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Nitrile gloves offer good resistance to a range of chemicals, including many organosilicon compounds.[13] Always double-glove for added protection. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately upon contamination.[14][15] |
| Body Protection | Flame-Resistant Laboratory Coat & Closed-toe Shoes | A buttoned, flame-resistant lab coat protects the skin from accidental spills.[14] Long pants and fully enclosed, chemical-resistant shoes are mandatory to prevent skin exposure.[15] |
| Respiratory Protection | NIOSH-approved N95 Respirator or Higher | To prevent inhalation of the powdered compound, an N95 respirator is the minimum requirement when handling the solid outside of a certified chemical fume hood.[13] For larger quantities or in situations with poor ventilation, a Powered Air-Purifying Respirator (PAPR) may be necessary.[13][16] |
Operational Plan: From Bench to Waste
1. Preparation and Handling:
-
Ventilation is Key: All handling of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol solid should be conducted within a certified chemical fume hood to minimize inhalation risk.[9][17]
-
Pre-weighing: If possible, pre-weigh the necessary amount in a designated weighing station within the fume hood.
-
Spill Containment: Conduct all work on a chemical-resistant tray or absorbent bench liner to contain any potential spills.
-
Avoid Dust Generation: Handle the solid gently to avoid creating airborne dust. Use spatulas and weighing papers appropriate for the quantity being handled.
2. Storage:
-
Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[9]
-
Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[7][12]
3. Disposal Plan:
-
Chemical Waste: Unused or waste 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol should be collected in a clearly labeled hazardous waste container designated for non-halogenated organic solids.[17] Do not mix with other waste streams.
-
Contaminated Materials: All contaminated PPE (gloves, weighing papers, bench liners) must be disposed of as solid hazardous waste.[18]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[18][19] After rinsing and air-drying, the original labels should be defaced before the container is discarded.[19]
Emergency Procedures: A Step-by-Step Response
1. Spill Response Workflow:
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill.
2. First Aid Measures:
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[6][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[12]
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, fostering a culture of safety and scientific excellence.
References
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Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. Available at: [Link]
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Biyuan. What PPE is required when handling MH Silicone Fluid?. Available at: [Link]
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PureSynth. 5-(Tert-Butyldiphenylsilyloxy)-13-Benzenedimethanol 98.0%(HPLC). Available at: [Link]
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ChemBK. (5-(TERT-BUTYL)-2-HYDROXY-1,3-PHENYLENE)DIMETHANOL. Available at: [Link]
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Chemsrc. 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol. Available at: [Link]
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CP Lab Safety. 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, 1g, Each. Available at: [Link]
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LabAlley. 5-(tert-Butyldiphenylsilyloxy)-1, 3-benzenedimethanol, min 98% (HPLC), 1 gram. Available at: [Link]
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U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Available at: [Link]
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Wikipedia. Silyl ether. Available at: [Link]
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Northeast Document Conservation Center. Hazardous Waste Disposal. Available at: [Link]
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Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Available at: [Link]
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NCBioNetwork. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1 [Video]. YouTube. Available at: [Link]
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]
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Gelest. Deprotection of Silyl Ethers. Available at: [Link]
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Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Available at: [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
